Cefovecin
Description
This compound is a semisynthetic, broad-spectrum, third-generation cephalosporin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
See also: this compound Sodium (active moiety of).
Structure
3D Structure
Properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O6S2/c1-27-21-10(8-6-30-17(18)19-8)13(23)20-11-14(24)22-12(16(25)26)7(5-29-15(11)22)9-3-2-4-28-9/h6,9,11,15H,2-5H2,1H3,(H2,18,19)(H,20,23)(H,25,26)/b21-10-/t9-,11+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGQFXVQDVCVOK-QFKLAVHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)[C@@H]4CCCO4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
234096-34-5 | |
| Record name | Cefovecin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=234096-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefovecin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0234096345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEFOVECIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D1OL46ZIE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Cefovecin Against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cefovecin is a third-generation cephalosporin (B10832234) antibiotic with a prolonged duration of activity, utilized in veterinary medicine to treat bacterial infections. Its efficacy against Gram-positive bacteria stems from its ability to inhibit the biosynthesis of the bacterial cell wall. This guide provides a detailed examination of the molecular interactions and downstream cellular effects of this compound in susceptible Gram-positive pathogens. Quantitative data on its antimicrobial activity are presented, alongside detailed experimental protocols for the evaluation of its mechanism of action.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Like other β-lactam antibiotics, the bactericidal action of this compound is achieved through the inhibition of peptidoglycan synthesis, an essential component of the bacterial cell wall.[1] This process is primarily mediated by its covalent binding to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes crucial for the final steps of peptidoglycan assembly.[2]
Targeting Penicillin-Binding Proteins (PBPs)
PBPs are a group of enzymes, including transpeptidases and carboxypeptidases, that catalyze the cross-linking of peptidoglycan chains, providing the cell wall with its structural integrity.[2] this compound's structure mimics the D-alanyl-D-alanine moiety of the natural peptidoglycan substrate, allowing it to bind to the active site of PBPs.[3] This binding leads to the acylation of the PBP, forming a stable, inactive covalent adduct. This inactivation of PBPs prevents the formation of peptide cross-links, thereby compromising the integrity of the cell wall. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.
dot
Signaling pathway of this compound's mechanism of action.
Quantitative Data: In Vitro Susceptibility
The in vitro activity of this compound against various Gram-positive pathogens is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.
MIC Distribution for Key Gram-positive Pathogens
The following tables summarize the MIC distribution of this compound against clinical isolates of Staphylococcus pseudintermedius and Streptococcus canis, two of the most common Gram-positive pathogens associated with skin infections in dogs.
Table 1: this compound MIC Distribution for Staphylococcus pseudintermedius
| MIC (µg/mL) | Number of Isolates |
| ≤0.06 | 13 |
| 0.12 | 55 |
| 0.25 | 2 |
| 0.5 | 2 |
| 1 | 1 |
| 2 | 2 |
| MIC50 | 0.12 |
| MIC90 | 0.12 |
Data adapted from a study on 75 methicillin-susceptible Staphylococcus pseudintermedius isolates.[5]
Table 2: this compound MIC Distribution for Streptococcus canis
| MIC (µg/mL) | Number of Isolates |
| 0.03 | 1 |
| 0.06 | 11 |
| 0.125 | 33 |
| 0.25 | 17 |
| Total Isolates | 62 |
Data from EUCAST MIC distribution data, accessed December 4, 2025.[6]
Experimental Protocols
The following section details the methodologies for key experiments cited in the investigation of this compound's mechanism of action.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of bacteria isolated from animals.[7]
Objective: To determine the MIC of this compound against a bacterial isolate.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Methodology:
-
Preparation of this compound Dilutions: Prepare serial twofold dilutions of this compound in CAMHB in the 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with 100 µL of the standardized bacterial suspension.
-
Controls: Include a positive control (wells with bacteria and no antibiotic) and a negative control (wells with broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.
dot
Experimental workflow for MIC determination.
Penicillin-Binding Protein (PBP) Competitive Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for specific PBPs. This method is adapted from established protocols for other β-lactam antibiotics.[8][9]
Objective: To determine the 50% inhibitory concentration (IC50) of this compound for various PBPs.
Materials:
-
Bacterial cell membranes containing PBPs
-
This compound solutions of varying concentrations
-
Radiolabeled penicillin (e.g., 3H-penicillin or 125I-penicillin) or a fluorescent penicillin derivative (e.g., Bocillin FL)
-
SDS-PAGE apparatus
-
Fluorography or fluorescence imaging system
-
Scintillation counter (for radiolabeled assays)
Methodology:
-
Preparation of Bacterial Membranes:
-
Grow the bacterial strain of interest to the mid-logarithmic phase.
-
Harvest cells by centrifugation and wash with an appropriate buffer (e.g., 10 mM Tris-HCl, pH 8).
-
Lyse the cells using a French press or sonication.
-
Isolate the cell membranes by ultracentrifugation.
-
Resuspend the membrane pellet in a suitable buffer.
-
-
Competitive Binding Reaction:
-
Incubate a fixed amount of the prepared bacterial membranes with varying concentrations of this compound for a defined period (e.g., 10 minutes at 25°C) to allow for binding to the PBPs.
-
Add a fixed concentration of radiolabeled or fluorescently labeled penicillin to the mixture and incubate for an additional period (e.g., 10 minutes at 25°C). The labeled penicillin will bind to the PBPs that are not already occupied by this compound.
-
Terminate the reaction by adding an excess of unlabeled penicillin.
-
-
Detection and Analysis:
-
Separate the membrane proteins by SDS-PAGE.
-
For radiolabeled assays, treat the gel with a scintillant, dry it, and expose it to X-ray film (autoradiography).
-
For fluorescent assays, visualize the PBP bands using a fluorescence imager.
-
The intensity of the labeled PBP bands will be inversely proportional to the concentration of this compound.
-
Quantify the band intensities and calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the binding of the labeled penicillin.
-
dot
Workflow for PBP competitive binding assay.
Conclusion
This compound's mechanism of action against Gram-positive bacteria is centered on the irreversible inhibition of Penicillin-Binding Proteins, leading to the disruption of peptidoglycan synthesis and subsequent cell death. Its in vitro potency is demonstrated by low MIC values against key pathogens such as Staphylococcus pseudintermedius and Streptococcus canis. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel β-lactam antibiotics. Further research to determine the specific binding affinities of this compound to individual PBPs in a wider range of Gram-positive bacteria will provide a more complete understanding of its antibacterial profile.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. zoetisus.com [zoetisus.com]
- 3. Third-Generation Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activity and penicillin-binding protein affinity of new cephalosporin derivatives in Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Cefovecin Sodium: A Comprehensive Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefovecin sodium is a third-generation cephalosporin (B10832234) antibiotic with a prolonged duration of action, primarily utilized in veterinary medicine. Its efficacy and safety are intrinsically linked to its physicochemical properties, particularly its solubility and stability. This technical guide provides an in-depth analysis of the solubility and stability of this compound sodium, offering critical data and methodologies for researchers and professionals in drug development.
Core Physicochemical Properties
This compound sodium is the salt form of this compound, a modification that significantly enhances its aqueous solubility.[][2] It is described as a white to off-white crystalline powder.[3] The sodium salt is hygroscopic and should be stored in moisture-protective containers.[4]
Solubility Profile
This compound sodium exhibits high solubility in aqueous media, a crucial characteristic for its formulation as an injectable solution.
Aqueous and Buffer Solubility
This compound sodium is highly soluble in water, with reported solubility of ≥ 125 mg/mL.[5] The commercially available product, Convenia®, is reconstituted with sterile water for injection to yield a solution with a concentration of 80 mg/mL. It is also described as being freely soluble in various buffer systems.[4] The optimal pH for its stability is between 6 and 8.[4] A citrate (B86180) buffer at a pH of 6.7 has been used in formulations to enhance both physical and chemical stability.[6]
Organic Solvent Solubility
Quantitative Solubility Data Summary
| Solvent/System | Reported Solubility | pH | Notes |
| Water | ≥ 125 mg/mL[5] | Neutral | Highly soluble. |
| Water for Injection | 200 mg/mL[6] | Neutral | Used in a stability study. |
| Reconstituted Solution | 80 mg/mL | - | Concentration of the commercial product. |
| Buffer Systems | Freely Soluble[4] | 6 - 8 | Maximum stability observed in this pH range. |
| 50 mM Citrate Buffer | 200 mg/mL[6] | 6.7 | Used in a lyophilized formulation. |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble[][5] | - | - |
Stability Profile
The stability of this compound sodium is influenced by several factors, including pH, temperature, and light exposure. Due to its inherent instability in aqueous solutions, it is often formulated as a lyophilized powder for reconstitution.[4]
pH-Dependent Stability
This compound sodium demonstrates maximum stability in the pH range of 6 to 8.[4] Like other β-lactam antibiotics, it is susceptible to hydrolysis in both acidic and alkaline conditions. Studies on other cephalosporins, such as cefotaxime (B1668864), have shown that in a pH range of 3.0 to 7.0, a slow, water-catalyzed cleavage of the β-lactam ring is the primary degradation pathway. In strongly acidic or alkaline environments, this hydrolysis is catalyzed by acid or base, respectively.[7]
Temperature Stability
Temperature plays a critical role in the stability of this compound sodium. A study on a lyophilized formulation of this compound sodium showed that annealing at elevated temperatures (60°C and 75°C) could decrease the degradation rate during storage at 40°C.[6] However, higher temperatures (160°C and 170°C) resulted in significant degradation.[6] The reconstituted solution should be stored under refrigeration. For other cephalosporins, an increase in temperature generally leads to a higher degradation rate constant.[8]
Photostability
This compound sodium is sensitive to light.[4] Photostability studies have indicated that both the lyophilized powder and the reconstituted solution can degrade upon exposure to light. However, the commercial product is considered acceptably stable when stored in its original packaging, which provides protection from light.[4] The degradation of other cephalosporins under UV light has been shown to involve processes such as isomerization and photolysis, leading to a loss of antibacterial activity.[9]
Stability in Reconstituted Solution
The reconstituted solution of the commercial product is stated to be stable for up to 56 days when stored under refrigeration and protected from light. Over time, the solution may darken, but this color change does not adversely affect the potency within the recommended storage period.
Degradation Pathways
The primary degradation pathway for cephalosporins in aqueous solution is the hydrolysis of the β-lactam ring, which leads to a loss of antibacterial activity.[7] For this compound sodium, a major degradation product has been identified as a dimer, particularly in stability studies of the lyophilized form.[6]
Quantitative Stability Data Summary
| Condition | Observation | Notes |
| pH | Maximum stability at pH 6-8.[4] | Susceptible to acid and base-catalyzed hydrolysis. |
| Temperature | Stable when refrigerated. Degradation increases with temperature.[6] | Lyophilized form shows increased stability after annealing at specific temperatures.[6] |
| Light | Sensitive to light.[4] | Commercial packaging provides adequate protection.[4] |
| Reconstituted Solution | Stable for 56 days under refrigeration. | Solution may darken over time without loss of potency. |
| Degradation Products | Dimer formation observed.[6] | Hydrolysis of the β-lactam ring is a key degradation pathway for cephalosporins.[7] |
Experimental Protocols
Solubility Determination: Shake-Flask Method
A standard method for determining the thermodynamic solubility of a compound is the shake-flask method.[10][11][12]
-
Preparation: An excess amount of this compound sodium is added to a known volume of the desired solvent (e.g., water, buffer of a specific pH, organic solvent) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Quantification: The concentration of this compound sodium in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]
Stability Testing: ICH Guidelines and HPLC Analysis
Stability studies for pharmaceutical products are typically conducted following the International Council for Harmonisation (ICH) guidelines.[13][14][15][16][17]
-
Forced Degradation Studies: To understand the degradation pathways, this compound sodium is subjected to stress conditions, including:
-
Hydrolysis: Treatment with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Heating the solid drug substance or a solution.
-
Photostability: Exposing the drug to a combination of visible and UV light.
-
-
Long-Term and Accelerated Stability Studies: The drug product is stored under controlled conditions of temperature and humidity as defined by ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated studies). Samples are withdrawn at specified time points and analyzed.
-
Analytical Method: A stability-indicating HPLC method is crucial for separating and quantifying this compound sodium from its degradation products. A typical method would involve:
-
Column: A reverse-phase column (e.g., C18 or C8).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance (e.g., 254 nm or 280 nm).[18][19]
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: Shake-Flask Solubility Determination Workflow.
Caption: Stability Testing Workflow.
Caption: Factors Influencing this compound Sodium Stability.
Conclusion
This technical guide consolidates the available information on the solubility and stability of this compound sodium. It is evident that while this compound sodium possesses favorable aqueous solubility for its intended use, its stability is a critical parameter that must be carefully managed through appropriate formulation, pH control, and protection from light and elevated temperatures. The provided experimental protocols offer a framework for researchers to conduct further investigations to generate more comprehensive quantitative data, which is essential for the development of new formulations and for ensuring the quality, safety, and efficacy of this compound-based therapies.
References
- 2. CAS 141195-77-9: this compound sodium | CymitQuimica [cymitquimica.com]
- 3. Buy this compound | 234096-34-5 [smolecule.com]
- 4. medicines.health.europa.eu [medicines.health.europa.eu]
- 5. medkoo.com [medkoo.com]
- 6. WO2005102274A2 - Method of stabilizing disordered this compound sodium salt - Google Patents [patents.google.com]
- 7. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajopred.com [ajopred.com]
- 9. Photodegradation paths of cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. ICH Guidelines for Stability Testing: Protecting Pharma Products [purple-diamond.com]
- 14. upm-inc.com [upm-inc.com]
- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 16. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 17. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 18. jcsp.org.pk [jcsp.org.pk]
- 19. Development of a method for the determination of this compound in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Spectrum of Activity for Cefovecin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro spectrum of activity of Cefovecin, a third-generation cephalosporin (B10832234) antibiotic. The data presented herein is curated from a range of scientific studies and is intended to serve as a comprehensive resource for research and development professionals. This document details the quantitative antimicrobial activity of this compound against key veterinary pathogens, outlines the experimental protocols for its evaluation, and illustrates its mechanism of action.
Introduction to this compound
This compound is a semi-synthetic, extended-spectrum cephalosporin developed for veterinary use in dogs and cats.[1][2] Its notable characteristic is a long elimination half-life, allowing for extended dosing intervals.[1] Like other β-lactam antibiotics, this compound's mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bactericidal effects against susceptible microorganisms.[3][4] It demonstrates broad-spectrum activity against many Gram-positive and Gram-negative bacteria commonly associated with skin, soft tissue, urinary tract, and periodontal infections in companion animals.[1][2] However, it is not effective against Pseudomonas spp. or Enterococcus spp.[5]
Quantitative In Vitro Activity of this compound
The in vitro efficacy of an antimicrobial agent is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC values for this compound against a variety of bacterial pathogens isolated from canine and feline clinical cases. The data includes MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively, as well as the overall range of MICs observed.
Table 1: In Vitro Activity of this compound Against Gram-Positive Aerobic Bacteria
| Bacterial Species | Host | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus intermedius/pseudintermedius | Dog/Cat | 2,641 | - | 0.25 | - | [1][2] |
| Staphylococcus pseudintermedius | Dog/Cat | 152 | - | - | - | [6] |
| Staphylococcus spp. | Dog/Cat | 49 (skin) | - | - | - | [7] |
| Staphylococcus spp. | Dog/Cat | 7 (urinary) | - | - | - | [7] |
| Staphylococcus spp. | Dog/Cat | 60 (otic) | - | - | - | [8] |
| Streptococcus canis (Group G) | Dog | - | - | - | - | [4][9] |
| β-hemolytic Streptococcus spp. | Dog/Cat | 22 | - | - | - | [6][10] |
| Non-hemolytic Streptococcus spp. | Dog/Cat | 28 | - | - | - | [6][10] |
Table 2: In Vitro Activity of this compound Against Gram-Negative Aerobic Bacteria
| Bacterial Species | Host | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Escherichia coli | Dog/Cat | 2,641 | - | 1.0 | - | [1][2] |
| Escherichia coli | Dog/Cat | 22 | - | - | - | [6] |
| Escherichia coli | Dog/Cat | 4 (skin) | - | - | - | [7] |
| Escherichia coli | Dog/Cat | 5 (urinary) | - | - | - | [7] |
| Escherichia coli | Dog/Cat | 9 (otic) | - | - | - | [8] |
| Pasteurella multocida | Cat | 2,641 | - | 0.06 | - | [1][2] |
| Pasteurella multocida | Cat | 9 | - | - | - | [6] |
| Proteus mirabilis | Dog/Cat | 71 | - | - | - | [6] |
| Proteus spp. | Dog/Cat | 25 | - | - | - | [6][10] |
| Proteus spp. | Dog/Cat | 4 (skin) | - | - | - | [7] |
| Proteus spp. | Dog/Cat | 2 (urinary) | - | - | - | [7] |
| Proteus spp. | Dog/Cat | 12 (otic) | - | - | - | [8] |
| Klebsiella spp. | Dog/Cat | - | - | - | - | [1] |
Table 3: In Vitro Activity of this compound Against Anaerobic Bacteria
| Bacterial Species | Host | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Bacteroides spp. | Cat | - | - | - | - | [3] |
| Fusobacterium spp. | Cat | - | - | - | - | [3] |
| Porphyromonas gingivalis | Dog | - | - | - | - | [3] |
| Prevotella intermedia | Dog | - | - | - | - | [3] |
| Prevotella spp. | Dog | - | - | - | - | [1] |
| Porphyromonas spp. | Dog | - | - | - | - | [1] |
Experimental Protocols
The determination of this compound's in vitro activity is primarily conducted using standardized antimicrobial susceptibility testing methods. The most frequently cited protocol is the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][2]
Broth Microdilution Method (CLSI Guidelines)
The broth microdilution method is a standardized procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
1. Preparation of Materials:
-
This compound Stock Solution: A stock solution of this compound is prepared at a known concentration.
-
Microdilution Plates: 96-well microtiter plates are used.
-
Growth Media: Cation-adjusted Mueller-Hinton broth is typically used for aerobic bacteria.[1] For fastidious organisms like Streptococcus spp., the media is often supplemented with 3% lysed horse blood.[1] For anaerobic bacteria, Wilkins-Chalgren anaerobe broth is utilized.[1]
-
Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific turbidity, usually equivalent to a 0.5 McFarland standard.
2. Serial Dilution:
-
A two-fold serial dilution of the this compound stock solution is performed across the wells of the microtiter plate using the appropriate growth medium. This creates a range of this compound concentrations to be tested.[1]
3. Inoculation:
-
Each well is inoculated with a standardized amount of the bacterial suspension. The final inoculum concentration in each well is typically around 5 x 10^5 colony-forming units (CFU)/mL.
4. Incubation:
-
The inoculated plates are incubated under specific conditions.
-
Aerobic Bacteria: Incubated at 35-37°C for 16-20 hours in ambient air.
-
Anaerobic Bacteria: Incubated at 37°C for 46-48 hours in an anaerobic atmosphere.[11]
-
5. Determination of MIC:
-
Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.[1]
6. Quality Control:
-
Reference strains with known MIC values, such as those from the American Type Culture Collection (ATCC), are tested concurrently to ensure the accuracy and reproducibility of the results.[12]
Mechanism of Action and Associated Pathways
This compound, as a third-generation cephalosporin, exerts its bactericidal effect by targeting and inhibiting the synthesis of the bacterial cell wall. This process is crucial for the integrity and survival of the bacterium.
Inhibition of Bacterial Cell Wall Synthesis
The primary mechanism of action of this compound involves its binding to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall, providing structural support and protection. By binding to PBPs, this compound blocks the transpeptidation step in peptidoglycan synthesis, which is responsible for cross-linking the peptide chains. This disruption leads to the formation of a defective cell wall, ultimately causing cell lysis and bacterial death.[4][5]
Caption: Mechanism of action of this compound.
Experimental Workflow for MIC Determination
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
Caption: Workflow for MIC determination.
Conclusion
This compound demonstrates potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria that are significant pathogens in canine and feline infections. The standardized methodologies, primarily those outlined by the CLSI, provide a reliable framework for assessing its antimicrobial spectrum. The bactericidal action of this compound, achieved through the inhibition of cell wall synthesis, underscores its efficacy as a therapeutic agent. This technical guide serves as a foundational resource for further research into the applications and development of this compound and related antimicrobial compounds.
References
- 1. Antimicrobial Activity and Spectrum of this compound, a New Extended- Spectrum Cephalosporin, against Pathogens Collected from Dogs and Cats in Europe and North America - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity and spectrum of this compound, a new extended- spectrum cephalosporin, against pathogens collected from dogs and cats in Europe and North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Antimicrobial Activity of this compound Against Bacterial Pathogens Isolated From Clinical Samples of Dogs and Cats in São Paulo, Brazil - WSAVA2009 - VIN [vin.com]
- 8. Antimicrobial Activity of this compound Against Bacterial Pathogens Isolated From Clinical Samples of Dogs and Cats in São Paulo, Brazil - WSAVA2009 - VIN [vin.com]
- 9. zoetisus.com [zoetisus.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. avmajournals.avma.org [avmajournals.avma.org]
An In-depth Technical Guide on the Binding Affinity of Cefovecin to Penicillin-Binding Proteins (PBPs)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cefovecin and its Mechanism of Action
This compound is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] It is utilized in veterinary medicine for the treatment of skin and soft tissue infections in dogs and cats, particularly those caused by susceptible strains of Staphylococcus intermedius, Streptococcus canis, and Pasteurella multocida.[2][3] Like other β-lactam antibiotics, this compound exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[3]
The primary molecular targets of this compound are the Penicillin-Binding Proteins (PBPs), which are membrane-associated enzymes crucial for the final steps of peptidoglycan biosynthesis.[4] Peptidoglycan is an essential polymer that provides structural integrity to the bacterial cell wall. By binding to and inactivating PBPs, this compound inhibits the transpeptidation reaction that cross-links the peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[4] The high degree of plasma protein binding of this compound contributes to its long elimination half-life.[1][2] While effective against many pathogens, this compound is not active against species of Pseudomonas or Enterococcus.[2][3]
Quantitative Binding Data
As previously stated, specific quantitative data on the binding affinity of this compound to various PBPs is not available in the reviewed literature. To illustrate how such data is typically presented, the following table summarizes the 50% inhibitory concentrations (IC50) for a representative advanced-generation cephalosporin, ceftobiprole (B606590), against key PBPs in several bacterial species. Lower IC50 values indicate a higher binding affinity.
Table 1: Illustrative PBP Binding Affinities of a Representative Cephalosporin (Ceftobiprole)
| Cephalosporin | Bacterial Species | PBP | IC50 (µg/mL) | Reference |
| Ceftobiprole | Escherichia coli MC4100 | PBP1a | 4 | [5] |
| PBP1b | 8 | [5] | ||
| PBP2 | 3 | [5] | ||
| PBP3 | 0.1 | [5] | ||
| PBP4 | 8 | [5] | ||
| Ceftobiprole | Pseudomonas aeruginosa PAO1 | PBP1a | 0.8 | [5] |
| PBP1b | 2 | [5] | ||
| PBP3 | 0.2 | [5] | ||
| PBP4 | 2 | [5] | ||
| Ceftobiprole | Staphylococcus aureus (MSSA) | PBP1 | 0.5 | [5] |
| PBP2 | 0.25 | [5] | ||
| PBP3 | 0.5 | [5] | ||
| PBP4 | 8 | [5] | ||
| Ceftobiprole | Staphylococcus aureus (MRSA) | PBP2a | 0.5 | [5] |
| Ceftobiprole | Streptococcus pneumoniae (Pen-S) | PBP1a | 0.12 | [5] |
| PBP1b | 0.25 | [5] | ||
| PBP2a | 0.25 | [5] | ||
| PBP2b | 2 | [5] | ||
| PBP2x | 0.06 | [5] | ||
| PBP3 | 1 | [5] |
Note: This data is for ceftobiprole and is intended to be illustrative of the types of quantitative binding affinity data determined for cephalosporins.
Signaling Pathway and Mechanism of Action Visualization
The inhibitory action of this compound on bacterial cell wall synthesis can be visualized as a signaling pathway. The following diagram illustrates the mechanism of PBP inhibition by a cephalosporin like this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding affinity of cephalosporins to PBPs. These protocols are based on established techniques and can be adapted for the study of this compound.
This assay is a common method for determining the IC50 of a β-lactam for specific PBPs.
Experimental Workflow Visualization
Detailed Methodology:
-
Preparation of Bacterial Membranes:
-
Grow the bacterial strain of interest (e.g., Staphylococcus pseudintermedius) to the mid-logarithmic phase in an appropriate broth medium.
-
Harvest the cells by centrifugation at 4°C.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Resuspend the cells in the same buffer and lyse them by sonication or using a French press.
-
Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.
-
Resuspend the membrane pellet in a storage buffer and determine the total protein concentration.
-
-
Competitive Binding Assay:
-
In a series of microcentrifuge tubes, incubate a fixed amount of the prepared bacterial membranes with varying concentrations of this compound for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Add a fixed, saturating concentration of a fluorescently labeled penicillin derivative, such as Bocillin-FL, to each tube and incubate for an additional period (e.g., 10-15 minutes).
-
-
Detection and Analysis:
-
Stop the binding reaction by adding SDS-PAGE sample buffer and heating the samples.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.
-
Quantify the fluorescence intensity of each PBP band using densitometry software.
-
Plot the percentage of Bocillin-FL binding (relative to a control with no this compound) against the logarithm of the this compound concentration.
-
Determine the IC50 value for each PBP by fitting the data to a dose-response curve.
-
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Experimental Workflow Visualization
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. zoetisus.com [zoetisus.com]
- 5. Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of Cefovecin: A Cross-Species Comparative Analysis
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Cefovecin is a third-generation cephalosporin (B10832234) antibiotic notable for its extended-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Marketed as Convenia®, its unique pharmacokinetic profile, characterized by a remarkably long elimination half-life in certain species, has positioned it as a convenient long-acting injectable therapeutic.[2] This attribute is primarily linked to its high degree of plasma protein binding.[3] Understanding the significant variability in this compound's pharmacokinetics across different animal species is crucial for its safe and effective use, as well as for the development of novel long-acting antimicrobial agents. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in various animal species, detailing experimental methodologies and presenting comparative data to aid researchers, scientists, and drug development professionals.
Data Presentation: Comparative Pharmacokinetics of this compound
The following tables summarize the key pharmacokinetic parameters of this compound administered via subcutaneous (SC) or intravenous (IV) routes in various animal species. All data is presented as mean ± standard deviation where available.
Table 1: Pharmacokinetic Parameters of this compound in Domestic and Common Laboratory Animals
| Species | Dose (mg/kg) & Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | Bioavailability (%) | Protein Binding (%) | Reference(s) |
| Dog | 8 SC | 121 ± 51 | ~6 | 133 ± 16 | 100 | 98.5 - 98.7 | [4][5][6] |
| Cat | 8 SC | 141 ± 12 | ~2 | 166 ± 18 | 99 | 99.5 - 99.8 | [4][5] |
| Rhesus Macaque (Macaca mulatta) | 8 SC | 78 | 0.95 | 6.6 | - | 93.8 - 97.8 | [4] |
| C57BL/6 Mouse | 8 SC | 78.18 | 0.25 | 1.07 | - | >98 | [7] |
| C57BL/6 Mouse | 40 SC | 411.54 | 0.5 | 0.84 | - | >98 | [6][7] |
Table 2: Pharmacokinetic Parameters of this compound in Exotic and Other Animal Species
| Species | Dose (mg/kg) & Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | Bioavailability (%) | Protein Binding (%) | Reference(s) |
| African Lion (Panthera leo) | 4 SC | 9.73 ± 1.01 | ~4 | 111.4 ± 73.1 | - | - | |
| African Lion (Panthera leo) | 8 SC | 18.35 ± 0.94 | ~4 | 115.1 ± 35.7 | - | - | |
| Alpaca (Vicugna pacos) | 8 IV | - | - | 10.3 | - | - | |
| Alpaca (Vicugna pacos) | 8 SC | 108 | 2.8 | 16.9 | 143 | - | |
| Hermann's Tortoise (Testudo hermanni) | 8 SC | 24.92 ± 4.88 | 1.22 ± 1.14 | - | - | 41.3 - 47.5 | [8] |
Note: Some data points are approximate or represent a range as reported in the literature. "-" indicates data not available in the cited sources.
Experimental Protocols
The pharmacokinetic studies of this compound across different species generally follow a standardized workflow. The methodologies detailed below are a synthesis of protocols described in the referenced literature.
Animal Subjects and Housing
Healthy, adult animals of the target species are typically used. Animals are housed in appropriate facilities with controlled environmental conditions (temperature, humidity, light/dark cycle) and provided with food and water ad libitum. A period of acclimatization is allowed before the commencement of the study. For cross-over studies, a washout period of sufficient duration is implemented between treatments.
Drug Administration
This compound is commercially available as a lyophilized powder that is reconstituted with sterile water for injection to a final concentration of 80 mg/mL.[4]
-
Subcutaneous (SC) Administration: A single dose, typically 8 mg/kg of body weight, is administered subcutaneously.[4] The injection site, often in the dorsoscapular region, is clipped and aseptically prepared.[5]
-
Intravenous (IV) Administration: For studies determining absolute bioavailability, a single bolus of this compound is administered intravenously, usually through a catheter placed in a suitable vein (e.g., cephalic vein in dogs and cats).[9]
Blood Sample Collection
Blood samples are collected at predetermined time points post-administration. A typical sampling schedule might include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 168, 336, and 504 hours. The exact schedule is adapted based on the expected half-life of the drug in the species being studied. Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. Plasma samples are then stored at -20°C or -80°C until analysis.
Analytical Methodology: this compound Quantification
The concentration of this compound in plasma samples is determined using validated analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation (Protein Precipitation): To a small volume of plasma (e.g., 100 µL), a protein precipitating agent such as methanol (B129727) or acetonitrile (B52724) is added, often in a 1:1 ratio.[11] The mixture is vortexed and then centrifuged at high speed (e.g., 4500 rpm for 25 minutes) to pellet the precipitated proteins.[11] The resulting supernatant is filtered through a 0.22 µm filter before injection into the HPLC system.[11]
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 or C8 column (e.g., XBridge C8, 3.5 µm, 4.6 x 250 mm) is commonly used.[10]
-
Mobile Phase: An isocratic or gradient mobile phase is employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 3.5) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 89:11, v/v).[10]
-
Flow Rate: A typical flow rate is around 0.85 mL/min.[10]
-
Detection: this compound is detected by UV absorbance at a wavelength of approximately 254 nm or 280 nm.[10][11]
-
-
Quantification: A standard curve is generated using known concentrations of this compound in blank plasma, and the concentrations in the study samples are determined by interpolation from this curve. The limit of quantification is typically around 0.1 µg/mL.[10]
b) LC-MS/MS Method
For higher sensitivity and selectivity, LC-MS/MS methods are employed.
-
Sample Preparation: Similar to the HPLC-UV method, sample preparation involves protein precipitation. Solid-phase extraction (SPE) may also be used for cleaner samples.
-
Chromatographic and Mass Spectrometric Conditions: The specific conditions, including the column, mobile phase gradient, and mass spectrometer settings (e.g., ion transitions for multiple reaction monitoring), are optimized for the analysis of this compound.
Pharmacokinetic Analysis
The plasma concentration-time data for each animal is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, elimination half-life (t½), area under the curve (AUC), bioavailability (F), and clearance (Cl).
Mandatory Visualizations
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a generalized workflow for a pharmacokinetic study.
Caption: A flowchart illustrating the key stages of a typical in-vivo pharmacokinetic study of this compound.
Caption: A diagram illustrating how high plasma protein binding of this compound creates a reservoir, leading to a prolonged half-life.
Conclusion
The pharmacokinetics of this compound exhibit remarkable interspecies variation, which is strongly correlated with the degree of plasma protein binding. In species such as dogs and cats, where protein binding is very high, this compound has an exceptionally long half-life, allowing for extended dosing intervals.[6] Conversely, in species with lower protein binding, the half-life is significantly shorter, rendering it unsuitable as a long-acting antibiotic. The data and protocols presented in this guide underscore the importance of species-specific pharmacokinetic studies in veterinary drug development and clinical practice. For researchers and drug development professionals, the unique properties of this compound serve as an important case study in the design of long-acting parenteral antimicrobial therapies.
References
- 1. This compound | C17H19N5O6S2 | CID 6336480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 5. zoetisus.com [zoetisus.com]
- 6. Pharmacokinetics of Single-bolus Subcutaneous this compound in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Single-bolus Subcutaneous this compound in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. Pharmacokinetics of this compound in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a method for the determination of this compound in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jcsp.org.pk [jcsp.org.pk]
Cefovecin: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular structure and chemical properties of Cefovecin, a third-generation cephalosporin (B10832234) antibiotic. The document details its mechanism of action, pharmacokinetic profile, and antimicrobial activity, supported by quantitative data, experimental protocols, and visualizations to facilitate a comprehensive understanding for research and development applications.
Molecular Structure
This compound is a semi-synthetic, broad-spectrum antibacterial agent belonging to the cephalosporin class of antibiotics.[1] Its chemical structure is foundational to its long-acting properties and efficacy.
The molecular framework of this compound features a bicyclic nucleus, which consists of a four-membered beta-lactam ring fused to a six-membered dihydrothiazine ring, a characteristic of cephalosporins.[1] This core is crucial for its antibacterial activity. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1][2]
Key structural attributes include:
-
A (2Z)-methoxyimino-2-(2-tritylaminothiazol-4-yl)acetic acid group at the C-7 position: This side chain enhances the molecule's stability against β-lactamase enzymes, which are a common mechanism of bacterial resistance.[1]
-
A tetrahydrofuran (B95107) ring at the C-3 position: This substituent is critical for improving solubility and promoting high plasma protein binding, which contributes to its extended half-life.[1]
The active pharmaceutical ingredient is typically this compound sodium, the monosodium salt form.[1][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₉N₅O₆S₂ | [1][2] |
| Molecular Weight | 453.5 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in water | [1][4] |
| InChI | InChI=1S/C17H19N5O6S2/c1-27-21-10(8-6-30-17(18)19-8)13(23)20-11-14(24)22-12(16(25)26)7(5-29-15(11)22)9-3-2-4-28-9/h6,9,11,15H,2-5H2,1H3,(H2,18,19)(H,20,23)(H,25,26)/b21-10-/t9-,11+,15+/m0/s1 | [1] |
| InChI Key | ZJGQFXVQDVCVOK-QFKLAVHZSA-N | [1] |
| Canonical SMILES | CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)O | [1] |
| Isomeric SMILES | CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2C3N(C2=O)C(=C(CS3)[C@@H]4CCCO4)C(=O)O | [5] |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Stability | Stable under recommended storage conditions.[1] The lyophilized powder and reconstituted product demonstrate acceptable photostability in commercial packaging.[4] | [1][4] |
Mechanism of Action
As a β-lactam antibiotic, this compound's mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][6] It covalently binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final stages of peptidoglycan synthesis.[2] This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains, which is crucial for the integrity of the bacterial cell wall.[2] The resulting weakened cell wall leads to cell lysis and bacterial death.[2][3] this compound has bactericidal activity.[7] Due to its high protein-binding nature, it is not effective against Pseudomonas species or Enterococcus species.[8][9]
Pharmacokinetics
This compound exhibits a unique pharmacokinetic profile characterized by a long elimination half-life, which is attributed to its high degree of plasma protein binding and slow renal excretion.[10][11] Following subcutaneous injection, it is rapidly and completely absorbed.[6]
Table 2: Pharmacokinetic Parameters of this compound in Various Species
| Parameter | Dog | Cat | Hen | Green Iguana | African Lion (8 mg/kg) | Tiger |
| Dose | 8 mg/kg SC | 8 mg/kg SC | 10 mg/kg SC | 10 mg/kg SC | 8 mg/kg SC | 8 mg/kg IM |
| Tmax (Time to Peak Plasma Concentration) | ~6 hours | ~2 hours | - | - | - | - |
| Cmax (Peak Plasma Concentration) | 120 µg/mL | 141 µg/mL | 6 ± 2 µg/mL | 35 ± 12 µg/mL | 52.8 ± 12.0 µg/mL | - |
| t½ (Elimination Half-life) | 5.5 days (~133 hours) | 6.9 days (~166 hours) | 0.9 ± 0.3 hours | 3.9 hours | 115.1 ± 35.7 hours | 227.8 ± 29.3 hours |
| Bioavailability | ~99% | ~99% | - | - | - | - |
| Protein Binding | 96.0% - 98.7% | >99% (99.8%) | - | 41.3% - 47.5% | - | 98% |
| Volume of Distribution (Vd) | 0.1 L/kg | 0.09 L/kg | 1.6 ± 0.5 L/kg | 0.3 L/kg | - | - |
| Clearance | - | 0.35 ± 0.04 mL/h/kg | 1252 ± 185 mL/h/kg | 53 mL/h/kg | - | - |
| Source(s) | [4][6][8][12] | [6][8][12][13] | [14] | [14] | [10] | [15] |
Antimicrobial Activity
This compound demonstrates bactericidal activity against a broad spectrum of gram-positive and gram-negative pathogens.[16] It is particularly effective against bacteria commonly associated with skin, soft tissue, and urinary tract infections in canines and felines.[16][17]
Table 3: Minimum Inhibitory Concentration (MIC) of this compound for Key Pathogens
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source(s) |
| Staphylococcus intermedius | - | 0.25 | [16][17][18] |
| Staphylococcus pseudintermedius | - | 0.25 | [12] |
| Streptococcus canis (β-hemolytic) | - | ≤ 0.06 | [18] |
| Escherichia coli | - | 1.0 | [16][17][18] |
| Pasteurella multocida | - | 0.06 | [16][17] |
| Proteus mirabilis | - | 0.25 | [18] |
MIC₅₀: Minimum inhibitory concentration for 50% of isolates. MIC₉₀: Minimum inhibitory concentration for 90% of isolates.
Experimental Protocols
The in vitro activity of this compound is determined using broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Bacterial Isolates: Clinical isolates are cultured to ensure purity.
-
Inoculum Preparation: A standardized inoculum of the bacterial isolate is prepared, typically adjusted to a 0.5 McFarland standard.
-
Microdilution Plates: Customized microdilution plates containing serial twofold dilutions of this compound (e.g., ranging from 0.06 to 32 µg/ml) are used.[16]
-
Inoculation: The prepared bacterial suspension is inoculated into the wells of the microdilution plates.
-
Incubation: Plates are incubated under appropriate atmospheric and temperature conditions for a specified period (e.g., 18-24 hours).
-
MIC Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[16]
This protocol outlines a method for quantifying this compound concentrations in plasma samples.
Protocol:
-
Sample Preparation (Solid-Phase Extraction):
-
HPLC System:
-
A reversed-phase HPLC system equipped with a C8 or C18 column and a UV detector is used.[11]
-
Mobile Phase: A gradient mixture of an ammonium (B1175870) acetate (B1210297) buffer (e.g., 10 mM, pH 3.5) and acetonitrile (B52724) is commonly employed.[11]
-
Flow Rate: A typical flow rate is around 0.85 mL/min.[11]
-
Detection: this compound is quantified by UV detection at a wavelength of 280 nm.[11]
-
-
Quantification:
-
A standard curve is generated using plasma samples spiked with known concentrations of this compound (e.g., 0.5 to 200 µg/mL).[11]
-
The concentration of this compound in the test samples is determined by comparing their peak areas to the standard curve.
-
Synthesis and Purification
The synthesis of this compound is a multi-step process that builds upon the core cephalosporin structure.[5] It typically starts with a cephem intermediate, which is then acylated with a methoxyimino-substituted amino-thiazole side chain.[5] A key step is the attachment of the tetrahydrofuran ring at the C-3 position.[5] The final product, this compound sodium, is purified and stabilized through lyophilization (freeze-drying) to create an injectable formulation.[5] An improved process involves reacting a THF Cephem compound with an MAEM compound, followed by purification steps that can include dissolution in an acetone (B3395972) and water mixture, treatment with activated carbon, and precipitation with acetone to achieve high chromatographic purity.[19]
Stability and Storage
This compound sodium is a hygroscopic, amorphous material that should be stored in moisture-protective containers.[4] The veterinary medicinal product as packaged for sale has a shelf life of 3 years when stored in a refrigerator (2 °C – 8 °C).[20] After reconstitution with sterile water for injection, the solution is stable for 28 days under refrigeration.[20] Studies have shown that annealing amorphous lyophilized this compound sodium at temperatures such as 60°C and 75°C can increase its thermal stability and reduce the formation of degradation products over time.[21] The reconstituted solution should be protected from light.[12]
References
- 1. Buy this compound | 234096-34-5 [smolecule.com]
- 2. This compound | C17H19N5O6S2 | CID 6336480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Sodium | C17H18N5NaO6S2 | CID 23690298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medicines.health.europa.eu [medicines.health.europa.eu]
- 5. This compound [sitem.herts.ac.uk]
- 6. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. medkoo.com [medkoo.com]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. Pharmacokinetics of Single-bolus Subcutaneous this compound in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zoetisus.com [zoetisus.com]
- 13. Pharmacokinetics of this compound in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selected pharmacokinetic parameters for this compound in hens and green iguanas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PHARMACOKINETIC PARAMETERS OF this compound SODIUM (CONVENIA) IN CAPTIVE TIGERS ( PANTHERA TIGRIS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antimicrobial Activity and Spectrum of this compound, a New Extended- Spectrum Cephalosporin, against Pathogens Collected from Dogs and Cats in Europe and North America - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial activity and spectrum of this compound, a new extended- spectrum cephalosporin, against pathogens collected from dogs and cats in Europe and North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. avmajournals.avma.org [avmajournals.avma.org]
- 19. WO2018229580A1 - An improved process for the preparation of this compound sodium - Google Patents [patents.google.com]
- 20. ec.europa.eu [ec.europa.eu]
- 21. WO2005102274A2 - Method of stabilizing disordered this compound sodium salt - Google Patents [patents.google.com]
An In-depth Technical Guide to the Degradation Pathways and Byproducts of Cefovecin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefovecin is a third-generation cephalosporin (B10832234) antibiotic utilized in veterinary medicine, prized for its extended-spectrum activity and long half-life. A thorough understanding of its degradation pathways and the resulting byproducts is critical for ensuring its stability, safety, and efficacy. This technical guide provides a comprehensive overview of the known and potential degradation routes of this compound, supported by experimental methodologies and data presentation to aid in further research and development. In vivo, this compound is notably stable, with the majority of the drug being excreted unchanged in the urine and bile, indicating minimal metabolic degradation.[1][2] Therefore, this guide will focus on the chemical degradation of this compound under various stress conditions.
Core Degradation Pathways
Based on patent literature and the known chemistry of cephalosporins, this compound is susceptible to degradation through several primary pathways, including hydrolysis, photodegradation, isomerization, and dimerization.[3] Thermal stress can also contribute to its degradation.
Hydrolytic Degradation
Hydrolysis is a principal degradation pathway for β-lactam antibiotics like this compound. The central mechanism involves the cleavage of the strained β-lactam ring, which is susceptible to nucleophilic attack by water. This process is significantly influenced by pH. In acidic or alkaline conditions, the rate of hydrolysis can be accelerated.
Potential Hydrolytic Byproducts:
-
β-Lactam Ring-Opened Products: The primary consequence of hydrolysis is the opening of the β-lactam ring, leading to the formation of a biologically inactive penicilloic acid-like structure.
-
Other Hydrolysis Products: Depending on the specific conditions, further degradation of the molecule can occur. For other cephalosporins, this can include the formation of various lactones and aldehyde derivatives.[4]
Photodegradation
This compound is known to be light-sensitive.[5] Exposure to light, particularly UV radiation, can induce photochemical reactions that lead to the degradation of the molecule. The reconstituted product is noted to potentially darken over time, which can be indicative of photodegradation.[6]
Potential Photodegradation Byproducts:
-
Isomers: Photoisomerization is a common photodegradation pathway for cephalosporins containing a methoxyimino group, which can lead to the formation of inactive isomers.[7]
-
Ring Cleavage and Rearrangement Products: The energy from light absorption can lead to the cleavage of the cephem ring system and other molecular rearrangements, resulting in a variety of degradation products.
Isomerization
Isomerization represents a significant degradation pathway for this compound. The formation of isomers can lead to a reduction in therapeutic efficacy as different stereoisomers can have varied biological activity.
Known Isomerization Byproducts:
-
This compound R-Isomer: The existence of the this compound R-Isomer is documented, and it is available as a reference standard, indicating that it is a recognized impurity and potential degradant.[4]
Dimerization
The formation of dimers is another potential degradation pathway mentioned in the patent literature for this compound sodium salt.[3] This involves the reaction of two this compound molecules to form a larger, dimeric structure.
Potential Dimerization Byproducts:
-
The exact structures of this compound dimers are not detailed in the available literature, but they would result from intermolecular reactions, likely involving the β-lactam ring or other reactive functional groups.
Thermal Degradation
Elevated temperatures can accelerate the degradation of this compound. Amorphous forms of cephalosporins are generally less stable than their crystalline counterparts, and the presence of water can increase the rate of thermal decomposition.[8]
Potential Thermal Degradation Byproducts:
-
Thermal stress can promote hydrolysis, isomerization, and other degradation reactions, leading to a complex mixture of byproducts.
Summary of Potential Degradation Byproducts
While specific quantitative data for this compound degradation is not extensively available in public literature, a qualitative summary of potential and known byproducts can be compiled.
| Degradation Pathway | Potential/Known Byproducts |
| Hydrolysis | β-Lactam ring-opened products |
| Photodegradation | Isomers (e.g., anti-isomer), Ring cleavage and rearrangement products |
| Isomerization | This compound R-Isomer |
| Dimerization | This compound dimers |
| Thermal | A mixture of products from accelerated hydrolysis, isomerization, etc. |
| Other Impurities | Unspecified impurities (e.g., "this compound Impurity 3") are available as reference standards, suggesting other degradants.[9] |
Experimental Protocols
To investigate the degradation of this compound, forced degradation studies are essential. These studies expose the drug to stress conditions to generate degradation products and establish stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation studies for this compound should be conducted according to ICH guidelines, including the following conditions:[10]
-
Acidic Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 M HCl) at room temperature and elevated temperature (e.g., 60°C).
-
Alkaline Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 M NaOH) at room temperature.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 105°C) for a specified period.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light.
Analytical Methodology: Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its degradation products. Several HPLC methods for the determination of this compound in plasma have been published and can be adapted for this purpose.
Example HPLC Method for this compound Analysis: [9]
-
Column: XBridge C8 (3.5 µm) 4.6 × 250 mm
-
Mobile Phase: 10 mM ammonium (B1175870) acetate (B1210297) (pH 3.5) and acetonitrile (B52724) (89:11, v/v)
-
Flow Rate: 0.85 mL/min
-
Detection: UV at 280 nm
-
Sample Preparation: Solid-phase extraction using Oasis HLB cartridges.
Another Example HPLC Method: [11]
-
Column: Kinetex 5-µm, C-18, 4.6×150 mm
-
Mobile Phase: Acetonitrile, water, and methanol (B129727) (60:20:20, v/v) with pH adjusted to 3.1 with acetic acid.
-
Flow Rate: 0.7 mL/min
-
Detection: UV at 254 nm
These methods would need to be validated for their stability-indicating properties by demonstrating that degradation products are well-resolved from the parent this compound peak and from each other.
Visualizations
Logical Workflow for this compound Degradation Analysis
References
- 1. Phototransformation of cephalosporin antibiotics in an aqueous environment results in higher toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biotic and abiotic degradation of four cephalosporin antibiotics in a lake surface water and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal decomposition of amorphous beta-lactam antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quality Control Chemicals (QCC) [qcchemical.com]
- 10. medkoo.com [medkoo.com]
- 11. This compound Impurity 1 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
The Keystone of Longevity: Unraveling the Role of High Protein Binding in Cefovecin's Extended Half-Life
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 19, 2025
Abstract
Cefovecin, a third-generation cephalosporin (B10832234), stands out in veterinary medicine due to its remarkably long elimination half-life, allowing for a single injection to provide a therapeutic duration of up to two weeks in dogs and cats. This unique pharmacokinetic profile is intrinsically linked to its extensive and reversible binding to plasma proteins. This technical guide delves into the core mechanisms by which high protein binding governs the prolonged half-life of this compound. We will explore the intricate relationship between protein binding and renal clearance, summarize key pharmacokinetic parameters across various species, and provide detailed methodologies for the pivotal experiments used to characterize these properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of pharmacokinetics and the development of long-acting therapeutics.
Introduction
The efficacy of an antimicrobial agent is not solely dependent on its intrinsic bactericidal or bacteriostatic activity but is also critically influenced by its pharmacokinetic and pharmacodynamic (PK/PD) properties. A key parameter governing the dosing frequency of a drug is its elimination half-life (t½). This compound (marketed as Convenia®) is a prime example of a drug where a profound understanding of its pharmacokinetic properties, particularly its high degree of plasma protein binding, has led to the development of a convenient and effective long-acting formulation for companion animals.[1][2]
In dogs and cats, this compound exhibits an exceptionally long half-life of approximately 5.5 to 6.9 days, respectively.[3][4] This is in stark contrast to many other cephalosporins, which are typically cleared from the body much more rapidly. The cornerstone of this extended duration of action is its high affinity for plasma proteins, primarily albumin.[3][5] This technical guide will dissect the fundamental principles underlying this relationship, providing a detailed examination of the experimental evidence and methodologies.
The Mechanism: How High Protein Binding Extends Half-Life
The prolonged half-life of this compound is a direct consequence of its extensive and reversible binding to plasma proteins. This binding creates a circulating reservoir of the drug, with only the unbound (free) fraction being pharmacologically active and available for distribution to tissues and, crucially, for elimination by the kidneys.[6]
The primary route of elimination for this compound is renal excretion of the unchanged drug.[5][7] The process of renal clearance involves three key steps: glomerular filtration, active tubular secretion, and tubular reabsorption. High protein binding significantly impacts the first and most crucial of these steps for this compound.
-
Reduced Glomerular Filtration: The glomeruli of the kidneys act as filters, allowing small molecules, including unbound drugs, to pass from the blood into the filtrate, which eventually becomes urine. Plasma proteins, such as albumin, are too large to pass through the glomerular filtration barrier. Consequently, the fraction of this compound that is bound to these proteins is not filtered and remains in circulation. With protein binding levels often exceeding 98% in dogs and cats, only a very small fraction of the total this compound concentration in the blood is available for filtration at any given time.[3][8][9] This drastically reduces the rate of its renal clearance and is a primary driver of its long half-life.
-
Tubular Secretion and Reabsorption: While glomerular filtration is the main pathway affected, the renal tubules also play a role. Active tubular secretion, mediated by transporters such as Organic Anion Transporters (OATs), can move drugs from the blood into the tubular fluid.[10] Conversely, tubular reabsorption can reclaim substances from the filtrate back into the bloodstream. For some cephalosporins, tubular reabsorption, potentially mediated by peptide transporters (PEPTs) on the apical membrane of the tubular cells, can further contribute to a longer half-life.[2] It is speculated that active renal reabsorption of this compound occurs in dogs and cats, further contributing to its extended half-life, as plasma clearance is well below the normal glomerular filtration rate in these species.[11] In contrast, in species like non-human primates where this compound has a much shorter half-life, renal clearance rates approximate plasma clearance rates, suggesting a lack of significant active renal reabsorption.[11]
The following diagram illustrates the logical relationship between high protein binding and the extended half-life of this compound.
Figure 1. The central role of high protein binding in reducing this compound's renal clearance and extending its half-life.
Quantitative Data Summary
The extent of plasma protein binding and the resulting elimination half-life of this compound vary significantly across different species. This species-specific variation underscores the importance of high protein binding for its long-acting nature. The following tables summarize key quantitative data from published studies.
Table 1: this compound Plasma Protein Binding in Various Species
| Species | Protein Binding (%) | This compound Concentration (µg/mL) | Reference(s) |
| Dog | 96.0 - 98.7 | 10 - 100 | [10] |
| Cat | 99.5 - 99.8 | 10 - 100 | [8][12] |
| Cynomolgus Macaque | 96.2 - 97.9 | 0.5 - 50 | [13] |
| Rhesus Macaque | 93.8 - 97.8 | 0.5 - 50 | [13] |
| Squirrel Monkey | 83.6 - 92.1 | 0.5 - 50 | [13] |
| Cheetah | ~99.9 | Not Specified | |
| Tiger | 98 | Not Specified | |
| Horse | 91.8 - 94.0 | 1 - 10 | |
| Koala | 5.8 - 17.3 | 10 |
Table 2: Pharmacokinetic Parameters of this compound in Various Species (8 mg/kg subcutaneous dose)
| Species | Elimination Half-Life (t½) (hours) | Maximum Plasma Concentration (Cmax) (µg/mL) | Reference(s) |
| Dog | 133 | 121 | [10] |
| Cat | 166 | 141 | [12] |
| C57BL/6 Mouse | 1.07 | 78.18 | [3] |
| Cynomolgus Macaque | 4.95 | Not Specified | [11] |
| Rhesus Macaque | 8.40 | Not Specified | [11] |
| African Lion | 111 - 115 | 9.73 - 18.35 |
Experimental Protocols
The determination of this compound's protein binding and pharmacokinetic profile relies on a series of well-established experimental techniques. The following sections provide detailed methodologies for the key experiments cited in this guide.
Determination of Plasma Protein Binding
Two primary methods are widely accepted for the accurate determination of plasma protein binding: equilibrium dialysis and ultrafiltration.
4.1.1. Equilibrium Dialysis
Equilibrium dialysis is considered the "gold standard" for measuring the unbound fraction of a drug in plasma.
-
Principle: This method involves a semi-permeable membrane that separates a plasma sample containing the drug from a drug-free buffer solution. Only the unbound drug can pass through the membrane. The system is allowed to reach equilibrium, at which point the concentration of the unbound drug is the same on both sides of the membrane.
-
Apparatus: A common apparatus is a 96-well equilibrium dialysis plate with individual cells, each divided by a dialysis membrane (typically with a molecular weight cutoff of 6-8 kDa).
-
Procedure:
-
Membrane Preparation: Hydrate the dialysis membrane strips according to the manufacturer's instructions.
-
Sample Preparation: Spike plasma from the target species with known concentrations of this compound.
-
Dialysis Setup: Add the this compound-spiked plasma to one chamber (the donor side) of the dialysis cell and an isotonic buffer solution (e.g., phosphate-buffered saline, pH 7.4) to the other chamber (the receiver side).
-
Incubation: Seal the plate and incubate at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-24 hours, determined in preliminary experiments).
-
Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of this compound in the aliquots from both chambers using a validated analytical method, such as HPLC-UV or LC-MS/MS. The concentration in the buffer chamber represents the unbound drug concentration.
-
-
Calculation:
-
Fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
Percent bound = (1 - fu) * 100
-
4.1.2. Ultrafiltration
Ultrafiltration is a faster alternative to equilibrium dialysis.
-
Principle: This technique uses centrifugal force to separate the unbound drug from the protein-bound drug. The plasma sample is placed in a device containing a semi-permeable membrane that retains proteins and protein-bound drug, while allowing the unbound drug to pass through into the ultrafiltrate.
-
Apparatus: Commercially available centrifugal ultrafiltration devices with a low-binding membrane are used.
-
Procedure:
-
Sample Preparation: Spike plasma with known concentrations of this compound.
-
Incubation: Incubate the spiked plasma at 37°C for a predetermined period to allow for binding to reach equilibrium.
-
Centrifugation: Transfer the incubated plasma to the ultrafiltration device and centrifuge according to the manufacturer's instructions (e.g., 2,000 x g for 15-30 minutes at 37°C).
-
Sample Collection: Collect the ultrafiltrate that has passed through the membrane.
-
Analysis: Determine the concentration of this compound in the ultrafiltrate using a validated analytical method. This concentration represents the unbound drug.
-
-
Calculation:
-
Fraction unbound (fu) = (Concentration in ultrafiltrate) / (Total concentration in plasma)
-
Percent bound = (1 - fu) * 100
-
Pharmacokinetic Study and Plasma Concentration Analysis
A typical pharmacokinetic study to determine the half-life of this compound involves the following steps:
Figure 2. A generalized workflow for a pharmacokinetic study of this compound.
4.2.1. Animal Dosing and Sample Collection
-
Animal Selection: Select healthy animals of the target species.
-
Dosing: Administer a single subcutaneous dose of this compound at the desired dosage (e.g., 8 mg/kg).
-
Blood Collection: Collect serial blood samples from a suitable vessel (e.g., jugular vein) at predetermined time points (e.g., pre-dose, and at various intervals post-dose for up to several weeks).
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA). Centrifuge the blood samples (e.g., at 1,500 x g for 10 minutes at 4°C) to separate the plasma.
-
Storage: Store the collected plasma samples at -80°C until analysis.
4.2.2. HPLC Method for this compound Quantification in Plasma
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a common method for quantifying this compound in plasma.
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The concentration of the analyte is quantified by its absorbance of UV light at a specific wavelength.
-
Sample Preparation:
-
Thaw plasma samples.
-
Perform a protein precipitation step to remove interfering proteins. This is typically done by adding a solvent such as acetonitrile (B52724) or methanol (B129727) to the plasma sample, followed by vortexing and centrifugation.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Column: A C18 or C8 reverse-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile). The exact ratio and pH are optimized for the specific column and instrument.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength of approximately 280 nm.
-
-
Quantification:
-
Prepare a standard curve by spiking blank plasma with known concentrations of this compound and processing these standards in the same way as the study samples.
-
Inject the processed samples and standards onto the HPLC system.
-
Integrate the peak area of this compound in the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the known concentrations of the standards.
-
Determine the concentration of this compound in the study samples by interpolating their peak areas from the calibration curve.
-
Conclusion
The exceptionally long half-life of this compound in dogs and cats is a direct and elegant consequence of its high degree of reversible binding to plasma proteins. This key physicochemical property dramatically reduces its rate of glomerular filtration, the primary mechanism of its elimination. While tubular secretion and reabsorption also play a role, the profound effect of protein binding on reducing the availability of free drug for renal clearance is the cornerstone of its extended therapeutic duration. The stark differences in half-life observed across species with varying degrees of this compound protein binding provide compelling evidence for this mechanism. A thorough understanding of these pharmacokinetic principles and the experimental methodologies used to elucidate them is crucial for the rational design and development of future long-acting therapeutic agents in both veterinary and human medicine.
References
- 1. Interaction of human organic anion transporters with various cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiological and pharmacological implications of peptide transporters, PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Transporters and Metabolizing Enzymes in Antimicrobial Drug Pharmacokinetics: Mechanisms, Drug–Drug Interactions, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recognition of beta-lactam antibiotics by rat peptide transporters, PEPT1 and PEPT2, in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of protein binding and severity of illness on renal elimination of four cephalosporin drugs in intensive-care patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rat renal organic anion transporter rOAT1 mediates transport of urinary-excreted cephalosporins, but not of biliary-excreted cefoperazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Human organic anion transporter hOAT3 is a potent transporter of cephalosporin antibiotics, in comparison with hOAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of this compound in cynomolgus macaques (Macaca fascicularis), olive baboons (Papio anubis), and rhesus macaques (Macaca mulatta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role and Relevance of PEPT2 in Drug Disposition, Dynamics, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Cefovecin Against Anaerobic Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefovecin is a third-generation cephalosporin (B10832234) antibiotic developed for veterinary use. Its extended plasma half-life offers a long-acting therapeutic option for bacterial infections in companion animals. While its efficacy against common aerobic and facultative anaerobic pathogens is well-documented, a thorough understanding of its in vitro activity against obligate anaerobic bacteria is crucial for informed clinical use and further drug development. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound against a range of anaerobic bacterial species, detailing the experimental methodologies and presenting key susceptibility data.
Quantitative Susceptibility Data
The in vitro activity of this compound against anaerobic bacteria has been evaluated primarily through the determination of Minimum Inhibitory Concentrations (MICs). The following tables summarize the MIC data from various studies, providing insights into the susceptibility of key anaerobic genera.
Table 1: this compound MIC Values for Anaerobic Bacteria from Canine and Feline Infections
| Bacterial Genus/Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Bacteroides spp. | 32 | 0.25 | 2 | ≤0.06 - 8 |
| Fusobacterium spp. | Not Specified | Not Reported | Not Reported | Not Reported |
| Peptostreptococcus spp. | Not Specified | Not Reported | Not Reported | Not Reported |
| Porphyromonas spp. | Not Specified | Not Reported | Not Reported | Not Reported |
| Prevotella spp. | Not Specified | Not Reported | Not Reported | Not Reported |
Data compiled from a study of 286 anaerobic isolates from dogs and cats in Europe and North America.[1][2]
Table 2: this compound MIC Values for Anaerobic Bacteria from Canine and Feline Periodontal Disease
| Bacterial Species | Number of Isolates | MIC₉₀ (µg/mL) |
| Porphyromonas gulae | 45 | ≤0.125 |
| Porphyromonas crevioricanis | 12 | ≤0.125 |
| Porphyromonas macacae | 1 | ≤0.125 |
| Porphyromonas cangingivalis | 1 | ≤0.125 |
| Fusobacterium nucleatum | 2 | ≤0.125 |
| Fusobacterium russii | 1 | ≤0.125 |
| Solobacterium moorei | 3 | ≤0.125 |
All 65 isolates in this study were highly susceptible to this compound.[3]
Experimental Protocols
The determination of this compound's in vitro efficacy against anaerobic bacteria predominantly follows standardized methods outlined by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS). The most commonly employed methods are agar (B569324) dilution and broth microdilution.
Agar Dilution Method
The agar dilution method is considered the reference standard for anaerobic susceptibility testing by the CLSI.[4][5][6][7]
a. Media Preparation:
-
Medium: Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood is the recommended medium.
-
Antimicrobial Agent Preparation: A stock solution of this compound is prepared according to the manufacturer's instructions. A series of twofold dilutions of the antimicrobial agent are then prepared.
-
Agar Plate Preparation: A specific volume of each antimicrobial dilution is added to molten and cooled agar medium. The agar is then poured into petri dishes and allowed to solidify. A control plate containing no antimicrobial agent is also prepared.
b. Inoculum Preparation:
-
Bacterial Growth: The anaerobic isolates are grown in an appropriate broth medium, such as thioglycolate broth, or on supplemented blood agar plates in an anaerobic environment.
-
Inoculum Standardization: The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.
c. Inoculation and Incubation:
-
Inoculation: The standardized bacterial suspensions are applied to the surface of the agar plates using a multipoint inoculator.
-
Incubation: The inoculated plates are incubated in an anaerobic atmosphere (typically 80-90% N₂, 5-10% H₂, and 5-10% CO₂) at 35-37°C for 48 hours.
d. Interpretation of Results:
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Broth Microdilution Method
The broth microdilution method is a more convenient alternative for routine testing and is also standardized by the CLSI.[1][4][5]
a. Media and Reagent Preparation:
-
Medium: Supplemented Brucella broth or other suitable anaerobic broth is used.
-
Microdilution Trays: Commercially available or in-house prepared microdilution trays containing serial twofold dilutions of this compound are used.
b. Inoculum Preparation:
-
The inoculum is prepared and standardized as described for the agar dilution method.
c. Inoculation and Incubation:
-
Inoculation: A standardized volume of the bacterial suspension is inoculated into each well of the microdilution tray.
-
Incubation: The trays are incubated in an anaerobic environment at 35-37°C for 48 hours.
d. Interpretation of Results:
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that prevents visible turbidity or a color change in the growth indicator.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the in vitro efficacy of this compound against anaerobic bacteria using the agar dilution method.
Caption: Workflow for Anaerobic Susceptibility Testing (Agar Dilution).
Conclusion
The available in vitro data indicate that this compound demonstrates good activity against a variety of anaerobic bacteria commonly isolated from infections in dogs and cats, particularly those associated with periodontal disease.[1][3] The susceptibility testing is performed using well-established and standardized protocols from the CLSI, ensuring the reliability and reproducibility of the results. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of this compound's anaerobic spectrum and the methodologies used to determine it, which can aid in the design of further studies and the development of new therapeutic strategies.
References
- 1. Antimicrobial Activity and Spectrum of this compound, a New Extended- Spectrum Cephalosporin, against Pathogens Collected from Dogs and Cats in Europe and North America - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro efficacy of this compound against anaerobic bacteria isolated from subgingival plaque of dogs and cats with periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 7. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]
Initial Investigations into Cefovecin Resistance Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefovecin is a third-generation cephalosporin (B10832234) antibiotic utilized in veterinary medicine, prized for its extended-spectrum activity and long half-life. However, the emergence of bacterial resistance to this critically important antimicrobial agent poses a significant challenge. This technical guide provides an in-depth overview of the initial investigations into the mechanisms conferring resistance to this compound. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Core Resistance Mechanisms
The primary mechanisms of resistance to this compound, a β-lactam antibiotic, involve enzymatic degradation of the drug, alteration of the drug target, and active efflux of the antibiotic from the bacterial cell.
Enzymatic Degradation by β-Lactamases
The most prevalent mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. Several classes of β-lactamases have been implicated in this compound resistance, particularly Extended-Spectrum β-Lactamases (ESBLs) and AmpC β-lactamases.
-
Extended-Spectrum β-Lactamases (ESBLs): Genes encoding ESBLs, such as those from the blaCTX-M family, are frequently located on mobile genetic elements like plasmids, facilitating their spread among bacterial populations.[1] The blaCTX-M-15 subtype is a predominant example found in resistant E. coli isolates.[1]
-
AmpC β-Lactamases: Plasmid-mediated AmpC β-lactamase genes, like blaCMY-2, also contribute significantly to cephalosporin resistance.[1]
Target Site Modification: The Role of the mecA Gene
In Staphylococci, particularly Staphylococcus pseudintermedius, a significant mechanism of β-lactam resistance is the alteration of the Penicillin-Binding Proteins (PBPs), the molecular targets of these antibiotics. This is primarily mediated by the acquisition of the mecA gene.
The mecA gene encodes for a modified Penicillin-Binding Protein, PBP2a, which has a low affinity for β-lactam antibiotics, including this compound.[2] Consequently, cell wall synthesis can continue even in the presence of the drug. The mecA gene is located on a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec).[3]
Efflux Pumps
Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell.[4] Overexpression of these pumps can reduce the intracellular concentration of this compound to sub-therapeutic levels, contributing to resistance. In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps, such as the AcrAB-TolC system in E. coli, are of significant clinical importance and can contribute to multidrug resistance, including resistance to β-lactams.[5]
Quantitative Data on this compound Resistance
The following tables summarize reported resistance rates and Minimum Inhibitory Concentration (MIC) values for this compound against key bacterial pathogens.
| Bacterial Species | Specimen Source | Country/Region | Resistance Rate (%) | No. of Isolates | Year of Study | Citation |
| Escherichia coli | Dogs and Cats | Germany | 11.6 | 25,491 | 2019-2021 | [6],[7] |
| Escherichia coli | Dogs and Cats | South Korea | 17.1 | 836 | 2018-2019 | [8] |
| Escherichia coli | Dogs | Australia | 10.9 | - | - | [7] |
| Escherichia coli | Cats | Australia | 6.5 | - | - | [7] |
| Staphylococcus pseudintermedius | Dogs and Cats | Croatia | 7.2 | 152 | - | [9] |
| Proteus mirabilis | Dogs and Cats | Germany | 13 | 67 | 2020 | [10] |
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Citation |
| Staphylococcus intermedius | - | 0.25 | [11],[12] |
| Escherichia coli | - | 1.0 | [11],[12] |
| Pasteurella multocida | - | 0.06 | [11],[12] |
Experimental Protocols
Antimicrobial Susceptibility Testing (AST)
AST is performed to determine the in vitro susceptibility of a bacterial isolate to a particular antimicrobial agent.
This method involves placing antibiotic-impregnated disks on an agar (B569324) plate inoculated with the test bacterium. The diameter of the zone of inhibition around the disk is measured to determine susceptibility.
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.[13]
-
Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[14]
-
Disk Placement: Aseptically place a this compound-impregnated disk (and other antibiotic disks) onto the agar surface, ensuring firm contact.[14] Disks should be spaced at least 24 mm apart.[13]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[14]
-
Measurement and Interpretation: Measure the diameter of the zone of inhibition in millimeters.[13] Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on established clinical breakpoints (e.g., from CLSI).
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[15]
Protocol:
-
Preparation of Antibiotic Dilutions: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium.[16]
-
Inoculum Preparation: Adjust the bacterial suspension to a concentration of approximately 5 x 105 CFU/mL.[11]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.[16]
-
Incubation: Incubate the plates at 35°C for 16-20 hours.[11]
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.[15]
Molecular Detection of Resistance Genes
Polymerase Chain Reaction (PCR) is a rapid and sensitive method for detecting the presence of specific resistance genes.
Protocol:
-
DNA Extraction: Extract genomic DNA from the bacterial isolate. A simple lysis method involves suspending colonies in sterile water and heating at 95°C for 5 minutes.[17]
-
PCR Reaction Mixture: Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, MgCl2, and specific primers for the mecA gene.[18]
-
Thermal Cycling: Perform PCR with an initial denaturation step (e.g., 94°C for 3 min), followed by approximately 30-40 cycles of denaturation (e.g., 94°C for 30 sec), annealing (e.g., 55°C for 30 sec), and extension (e.g., 72°C for 1 min), and a final extension step (e.g., 72°C for 5 min).[18][19]
-
Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel. The presence of a band of the expected size indicates a positive result for the mecA gene.[19]
Protocol:
-
DNA Extraction: Extract DNA from the E. coli isolate as described above.
-
PCR Reaction Mixture: Prepare a PCR master mix with specific primers for the targeted bla genes (e.g., blaCTX-M-1 group, blaCMY).[3][8]
-
Thermal Cycling: Use a thermal cycling protocol appropriate for the primers, for example: initial denaturation at 94°C for 7 min, followed by 30 cycles of 94°C for 30s, annealing at 57°C (for blaCTX-M-1) for 30s, and extension at 72°C for 30s, with a final extension at 72°C for 5 min.[8]
-
Gel Electrophoresis: Visualize the amplified products on an agarose gel to confirm the presence of the resistance genes.
Whole Genome Sequencing (WGS)
WGS provides a comprehensive approach to identifying all potential resistance genes, mutations, and mobile genetic elements within a bacterial genome.
Workflow:
-
DNA Extraction: High-quality, high-molecular-weight genomic DNA is extracted from the bacterial culture.[20]
-
Library Preparation: The extracted DNA is fragmented, and adapters are ligated to the fragments to create a sequencing library.
-
Sequencing: The library is sequenced using a high-throughput platform (e.g., Illumina).[20]
-
Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality.[21]
-
Genome Assembly: Reads are assembled into a draft genome.[21]
-
Resistance Gene Identification: The assembled genome is screened against databases of known antimicrobial resistance genes (e.g., ResFinder) to identify genes like blaCTX-M, mecA, and those encoding efflux pump components.[21]
-
Conclusion
The investigation into this compound resistance is a multifaceted endeavor, integrating phenotypic and genotypic approaches. The primary drivers of resistance identified to date are the acquisition of β-lactamase genes, target modification through the mecA gene in staphylococci, and the action of efflux pumps. A thorough understanding of these mechanisms, facilitated by the experimental protocols outlined in this guide, is crucial for surveillance efforts, effective clinical management of infections, and the development of novel strategies to combat the growing threat of antimicrobial resistance. Continued monitoring and research are essential to preserve the efficacy of this important therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Detection of blaTEM, blaCTX-M, blaCMY, and blaSHV Genes Among Extended-Spectrum Beta-Lactamase-Producing Escherichia coli Isolated from Migratory Birds Travelling to Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PCR-based Approaches for the Detection of Clinical Methicillin-resistant Staphylococcus aureus [openmicrobiologyjournal.com]
- 5. Function and Inhibitory Mechanisms of Multidrug Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity and Spectrum of this compound, a New Extended- Spectrum Cephalosporin, against Pathogens Collected from Dogs and Cats in Europe and North America - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. PCR-Based Detection of Extended-Spectrum β-Lactamases (blaCTX-M-1 and blaTEM) in Escherichia coli, Salmonella spp. and Klebsiella pneumoniae Isolated from Pigs in North Eastern India (Mizoram) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Identification of Antibiotic Resistance Proteins via MiCId’s Augmented Workflow. A Mass Spectrometry-Based Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. microbenotes.com [microbenotes.com]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. idexx.com [idexx.com]
- 16. wvdl.wisc.edu [wvdl.wisc.edu]
- 17. Comprehensive Analysis of blaCTX-M1 Gene Expression Alongside iutA, csgA, and kpsMII Virulence Genes in Septicemic Escherichia coli Using Real-Time PCR [mdpi.com]
- 18. academicjournals.org [academicjournals.org]
- 19. PCR-based identification of methicillin-resistant Staphylococcus aureus strains and their antibiotic resistance profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A step-by-step beginner’s protocol for whole genome sequencing of human bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 21. food.dtu.dk [food.dtu.dk]
Cefovecin: A Comprehensive Technical Guide on its History and Development as a Long-Acting Veterinary Antibiotic
Introduction
Cefovecin is a semi-synthetic, broad-spectrum third-generation cephalosporin (B10832234) antibiotic developed for veterinary use.[1] Marketed by Zoetis under the trade name Convenia®, it is distinguished by its unique long-acting formulation, which allows for a single injection to provide a sustained course of therapy over two weeks.[2][3] This attribute was a significant development aimed at improving owner compliance with antibiotic regimens for their pets, thereby enhancing therapeutic success.[1][4] this compound was first authorized for use in the European Union in June 2006 and received approval from the U.S. Food and Drug Administration (FDA) in June 2008.[2] This guide provides an in-depth technical overview of the history, development, mechanism of action, pharmacokinetics, clinical efficacy, and safety of this compound.
Chemical Properties and Synthesis
This compound sodium is chemically designated as (6R,7R)-7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-8-oxo-3-[(2S)-tetrahydro-2-furanyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, monosodium salt.[5] As a third-generation cephalosporin, its structure confers a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[6] The synthesis of this compound sodium has been subject to various patented processes, with a focus on creating a stable and commercially viable product.[7][8]
Mechanism of Action
Like other β-lactam antibiotics, this compound's bactericidal action results from the inhibition of bacterial cell wall synthesis.[4][6] It covalently binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the terminal stages of peptidoglycan synthesis.[1][9] This interference with the cross-linkage of peptidoglycan chains compromises the integrity of the bacterial cell wall, leading to cell lysis and death.[1]
Mechanism of this compound Action
Pharmacokinetics
A key feature of this compound is its unique pharmacokinetic profile, characterized by a long elimination half-life.[6] This is primarily due to its high degree of binding to plasma proteins and slow renal excretion.[10] After subcutaneous administration, this compound is rapidly and completely absorbed.[4]
Table 1: Pharmacokinetic Parameters of this compound in Dogs and Cats
| Parameter | Dog | Cat | Reference(s) |
| Dose | 8 mg/kg SC | 8 mg/kg SC | [5] |
| Terminal Elimination Half-life (t½) | 133 ± 16 hours (5.5 days) | 166 ± 18 hours (6.9 days) | [2][5] |
| Time to Maximum Concentration (Tmax) | 6.2 hours | 2.0 hours | [4][5] |
| Maximum Plasma Concentration (Cmax) | 121 ± 51 µg/mL | 141 ± 12 µg/mL | [5][11] |
| Plasma Protein Binding | 98.5% | 99.8% | [4][5] |
| Bioavailability (SC) | 100% | Not explicitly stated, but described as "completely absorbed" | [4][11] |
Data presented as mean ± standard deviation where available.
This compound is not metabolized hepatically and is primarily excreted unchanged in the urine and bile.[4][5] It takes approximately 65 days to eliminate 97% of an administered dose.[4][12] Due to its high protein binding, this compound may compete with other highly protein-bound drugs, such as certain NSAIDs, furosemide, doxycycline, and ketoconazole, potentially increasing the free concentrations of either drug.[4][13]
Pharmacodynamics and Spectrum of Activity
This compound has demonstrated bactericidal activity against a broad spectrum of Gram-positive and Gram-negative pathogens commonly associated with skin, soft tissue, urinary tract, and periodontal infections in dogs and cats.[14][15] However, it is not effective against Pseudomonas species or enterococci.[2][4]
Table 2: In Vitro Activity of this compound Against Key Veterinary Pathogens
| Bacterial Species | Origin | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus intermedius | Canine/Feline | 0.25 | [14][16] |
| Streptococcus canis | Canine | >0.06 (MIC for 95% of isolates) | [5] |
| Pasteurella multocida | Canine/Feline | 0.06 | [14][16] |
| Escherichia coli | Canine/Feline | 1.0 | [14][16] |
| Proteus spp. | Canine | Not specified, but resistance is low (1.4%) | [6] |
| Porphyromonas spp. | Canine | Susceptible | [6] |
| Prevotella spp. | Canine | Susceptible | [6] |
| Bacteroides spp. | Feline | Susceptible | [6] |
| Fusobacterium spp. | Feline | Susceptible | [6] |
MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Clinical Efficacy
The efficacy of this compound has been evaluated in several multicenter, randomized, and masked clinical trials for its approved indications.
Experimental Protocol: Canine Skin Infection Efficacy Study
A representative experimental design to evaluate this compound's efficacy in canine skin infections involved the following steps:
-
Enrollment: Dogs with clinical signs of superficial or deep pyoderma, wounds, or abscesses were enrolled. A pretreatment bacterial pathogen was confirmed via culture.[17]
-
Randomization: A total of 354 dogs were randomly assigned to one of two treatment groups.[17]
-
Treatment:
-
Masking: Clinicians responsible for assessing clinical signs were masked to the treatment allocation to prevent bias.[17]
-
Evaluation: Cases were evaluated for clinical efficacy 28 days after the start of the final treatment course. Efficacy was assessed by scoring typical clinical signs of skin infection.[17]
-
Analysis: The results were statistically analyzed to determine if this compound was non-inferior to the control antibiotic.[17]
Workflow for a Canine Pyoderma Clinical Trial
Summary of Clinical Efficacy Data
-
Canine Skin Infections: In a study with 354 dogs, this compound demonstrated statistical non-inferiority to amoxicillin/clavulanic acid. The efficacy for this compound reached up to 96.9%, compared to 92.5% for the control group.[17][18]
-
Feline Abscesses and Wounds: A study involving 217 cats showed that this compound was as effective as amoxicillin/clavulanic acid, with both treatments achieving 100% efficacy for abscesses and wounds.[19] Another study of 291 cats found this compound to be 96.6% effective compared to 90.9% for an oral control.[4]
-
Feline Urinary Tract Infections (UTIs): In a study comparing this compound to cephalexin (B21000) for feline UTIs, this compound demonstrated statistical non-inferiority. It eliminated 76.7% of E. coli infections, compared to 62.5% for cephalexin.[20]
-
Canine UTIs: For E. coli infections in dogs, the overall cure rate was 79.1% for those treated with this compound.[4]
-
Canine Periodontal Disease: As an adjunctive treatment to dental procedures, this compound was shown to be as effective and safe as clindamycin.[18]
Safety and Adverse Effects
This compound is generally well-tolerated in both dogs and cats.[4] However, adverse reactions have been reported.
Table 3: Reported Adverse Effects of this compound
| Species | Common Adverse Effects | Less Common / Serious Adverse Effects | Reference(s) |
| Dogs | Vomiting, diarrhea, lethargy, inappetence | Death, tremors/ataxia, seizures, anaphylaxis, acute pulmonary edema, facial edema, injection site reactions (alopecia, scabs, necrosis, erythema), hemolytic anemia | [2][21] |
| Cats | Vomiting, diarrhea, decreased appetite, lethargy, hyperactivity, inappropriate urination, mild elevations in ALT and GGT | Death, tremors/ataxia, seizures, anaphylaxis, acute pulmonary edema, facial edema, injection site reactions, hemolytic anemia, salivation, pruritus | [2] |
Due to the drug's long half-life, adverse effects may be prolonged, and patients should be monitored for up to 65 days after administration.[4][12]
Contraindications and Precautions
-
This compound is contraindicated in animals with a known allergy to this compound or other β-lactam antibiotics (penicillins and cephalosporins).[21]
-
It should not be used in small herbivores like rabbits and guinea pigs.[12][13]
-
The safety of this compound has not been established in breeding, pregnant, or lactating animals, or in dogs and cats younger than 4 months of age.[4][12][13]
-
Caution is advised when using in patients with severe renal dysfunction.[13]
This compound Development Pathway
Conclusion
This compound represents a significant advancement in veterinary antimicrobial therapy. Its development was driven by the need for a long-acting injectable antibiotic to overcome challenges with owner compliance for oral medications.[1][4] Extensive preclinical and clinical research has established its pharmacokinetic profile, broad spectrum of activity, and clinical efficacy for common bacterial infections in dogs and cats. While generally safe, its long elimination half-life necessitates careful consideration of potential prolonged adverse effects. This compound's history and development serve as a case study in targeted drug design to meet specific needs within veterinary medicine, balancing efficacy, safety, and practicality of administration.
References
- 1. This compound | C17H19N5O6S2 | CID 6336480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 5. zoetisus.com [zoetisus.com]
- 6. Further information - Convenia 80 mg/ml powder and solvent for solution for injection for dogs and cats [noahcompendium.co.uk]
- 7. WO2018229580A1 - An improved process for the preparation of this compound sodium - Google Patents [patents.google.com]
- 8. WO2005102274A2 - Method of stabilizing disordered this compound sodium salt - Google Patents [patents.google.com]
- 9. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 10. Pharmacokinetics of Single-bolus Subcutaneous this compound in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and pharmacodynamics of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | VCA Animal Hospitals [vcahospitals.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Antimicrobial Activity and Spectrum of this compound, a New Extended- Spectrum Cephalosporin, against Pathogens Collected from Dogs and Cats in Europe and North America - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Antimicrobial activity and spectrum of this compound, a new extended- spectrum cephalosporin, against pathogens collected from dogs and cats in Europe and North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical efficacy and safety of this compound in the treatment of canine pyoderma and wound infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The efficacy and safety of this compound in the treatment of feline abscesses and infected wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. channeledge.com [channeledge.com]
Cefovecin's activity against specific pathogens like Staphylococcus pseudintermedius
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antimicrobial activity of Cefovecin against Staphylococcus pseudintermedius, a primary pathogen in canine pyoderma and other infections. The document synthesizes quantitative data from various studies, details the experimental protocols used for susceptibility testing, and illustrates the underlying mechanism of action.
Introduction to this compound and Staphylococcus pseudintermedius
Staphylococcus pseudintermedius is a coagulase-positive bacterium and a common commensal on the skin and mucosal surfaces of dogs. However, it is also a significant opportunistic pathogen, frequently implicated in skin and soft tissue infections (SSTI), such as pyoderma, as well as urinary tract infections (UTI).[1][2] The emergence of methicillin-resistant S. pseudintermedius (MRSP) has complicated treatment, making the selection of appropriate antimicrobial agents critical.
This compound is a third-generation cephalosporin (B10832234) antibiotic administered by subcutaneous injection, marketed under the trade name Convenia.[3] Its long half-life in dogs (approximately 5.5 days) and cats (approximately 6.9 days) allows for a prolonged dosing interval, which can be advantageous for owner compliance.[2][3][4]
Mechanism of Action
As a β-lactam antibiotic, this compound exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. The process involves the following key steps:
-
Binding to Penicillin-Binding Proteins (PBPs): this compound binds to and inactivates PBPs, which are enzymes located on the inner membrane of the bacterial cell wall.[3][5]
-
Inhibition of Peptidoglycan Synthesis: PBPs are crucial for the final stages of assembling the bacterial cell wall, specifically for cross-linking peptidoglycan chains.[5]
-
Cell Wall Destabilization: By inactivating PBPs, this compound disrupts this cross-linking process, leading to a weakened and unstable cell wall.[5]
-
Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.
Quantitative In Vitro Activity
The in vitro efficacy of an antibiotic is commonly measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are key indicators of an antibiotic's potency against a bacterial population.
MIC Distribution for this compound against S. pseudintermedius
Multiple studies have evaluated the MIC of this compound against clinical isolates of S. pseudintermedius. The data consistently demonstrates potent activity against methicillin-susceptible strains.
| Study | Number of Isolates | Isolate Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Westermeyer et al. (2010)[6][7][8] | 75 | Methicillin-Susceptible | 0.06 - 2 | 0.12 | 0.12 |
| Stegemann et al. (2006)[1][9] | 501 | S. intermedius group | Not Specified | Not Specified | 0.25 |
Comparative MIC Data for Cephalosporins
A comparative analysis highlights this compound's high potency relative to other cephalosporins used in veterinary medicine against methicillin-susceptible S. pseudintermedius.
| Cephalosporin | MIC₉₀ (µg/mL) |
| This compound | 0.12 |
| Cefazolin | 0.12 |
| Cephalothin | 0.12 |
| Ceftiofur | 0.25 |
| Cefoxitin | 0.25 |
| Cefpodoxime | 0.5 |
| Cefaclor | 1 |
| Cefadroxil | 1 |
| Cephalexin | 2 |
| Cefixime | 2 |
| Data sourced from Westermeyer et al. (2010)[6][7][8] |
Experimental Protocols for Susceptibility Testing
Antimicrobial Susceptibility Testing (AST) is performed according to standardized methods to ensure reproducible and accurate results. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for these procedures.[1][10]
Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent. The process, as outlined in CLSI documents M31-A2 and M11, involves serial dilutions of the antibiotic in a liquid growth medium.[1]
Methodology Steps:
-
Isolate Preparation: A pure culture of S. pseudintermedius is obtained from a clinical sample.
-
Inoculum Standardization: A suspension of the bacteria is prepared and its density is standardized, typically to a 0.5 McFarland turbidity standard.
-
Drug Dilution: this compound is serially diluted across the wells of a microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under specific conditions (e.g., 35°C for 16-20 hours).[11]
-
MIC Determination: After incubation, the wells are examined for visible bacterial growth (turbidity). The MIC is the lowest concentration of this compound in a well with no growth.
Disk Diffusion Method
The disk diffusion (Kirby-Bauer) test is another common method. A paper disk impregnated with a standard amount of this compound is placed on an agar (B569324) plate swabbed with the bacterial isolate. The plate is incubated, and the diameter of the zone of inhibition (where bacterial growth is prevented) around the disk is measured. This diameter correlates with the MIC and is interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on CLSI breakpoints. Studies have shown a significant linear correlation between the zone of inhibition diameter and the MIC for this compound.[12]
Resistance to this compound
Resistance to β-lactam antibiotics, including cephalosporins, in Staphylococcus species is primarily mediated by the acquisition of the mecA gene. This gene encodes for an altered penicillin-binding protein (PBP2a) that has a low affinity for β-lactam antibiotics. Consequently, cell wall synthesis can continue even in the presence of the drug. Strains carrying the mecA gene are termed methicillin-resistant (e.g., MRSP).[13]
While this compound is effective against many S. pseudintermedius isolates, resistance has been reported, particularly in MRSP strains.[9][13] The this compound disk-diffusion test can be a valuable tool for predicting the presence of the mecA gene and, consequently, the clinical efficacy of this compound therapy.[12] According to CLSI standards, if an isolate is determined to be oxacillin-resistant (a surrogate for methicillin (B1676495) resistance), it should be reported as resistant to all β-lactam agents, including this compound, regardless of the in vitro test result.[14]
References
- 1. Antimicrobial Activity and Spectrum of this compound, a New Extended- Spectrum Cephalosporin, against Pathogens Collected from Dogs and Cats in Europe and North America - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Cephalosporins and Cephamycins Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. This compound | C17H19N5O6S2 | CID 6336480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. In vitro comparison of Staphylococcus pseudintermedius susceptibility to common cephalosporins used in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. fda.gov [fda.gov]
- 11. Antimicrobial susceptibility of Staphylococcus pseudintermedius colonizing healthy dogs in Saskatoon, Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Usefulness of this compound disk-diffusion test for predicting mecA gene-containing strains of Staphylococcus pseudintermedius and clinical efficacy of this compound in dogs with superficial pyoderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. veterinaryworld.org [veterinaryworld.org]
- 14. Cephalexin susceptibility breakpoint for veterinary isolates: Clinical Laboratory Standards Institute revision - PMC [pmc.ncbi.nlm.nih.gov]
The Sustained Battle: An In-Depth Technical Guide to the Time-Dependent Bactericidal Activity of Cefovecin
For Researchers, Scientists, and Drug Development Professionals
Cefovecin, a third-generation cephalosporin (B10832234) antibiotic, stands out for its prolonged in vivo half-life, allowing for extended dosing intervals in veterinary medicine.[1][2] This guide delves into the core of its efficacy: its time-dependent bactericidal activity. Understanding this mechanism is paramount for optimizing its clinical use, combating antimicrobial resistance, and informing the development of future long-acting antibiotics. This document provides a technical exploration of this compound's mechanism of action, its pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used to characterize its sustained bactericidal effects.
Mechanism of Action: A Time-Dependent Disruption of Bacterial Cell Wall Synthesis
Like other β-lactam antibiotics, this compound's bactericidal activity stems from its ability to interfere with bacterial cell wall synthesis.[3][4] It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are crucial enzymes for the final steps of peptidoglycan synthesis.[4] This disruption leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.[4]
The "time-dependent" nature of this compound's killing activity signifies that its efficacy is more closely correlated with the duration that the free drug concentration remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen, rather than the peak concentration achieved.[5] This characteristic is intrinsically linked to its unique pharmacokinetic profile.
Pharmacokinetics and Pharmacodynamics: The Foundation of Sustained Activity
The prolonged efficacy of this compound is a direct consequence of its pharmacokinetic properties, notably its high degree of plasma protein binding and slow elimination.[6][7]
| Parameter | Dog | Cat | Reference |
| Elimination Half-Life (t½) | ~5.5 days (133 hours) | ~6.9 days (166 hours) | [5][6] |
| Plasma Protein Binding | 98.5% - 98.7% | 99.8% | [3][6] |
| Bioavailability (Subcutaneous) | ~100% | ~99% | [6][8] |
Table 1: Key Pharmacokinetic Parameters of this compound in Dogs and Cats.
This high protein binding creates a reservoir of the drug in the bloodstream, from which the active, unbound fraction is slowly released, maintaining concentrations above the MIC for an extended period.[6][9] This sustained exposure is the cornerstone of its 14-day dosing interval.[10]
The primary pharmacodynamic index for time-dependent antibiotics like this compound is the percentage of the dosing interval during which the free drug concentration is above the MIC (%fT > MIC). For cephalosporins, a %fT > MIC of 40-50% for Staphylococcus aureus and 60-70% for Enterobacteriaceae is often associated with maximal efficacy.[5] Due to its long half-life, a single dose of this compound maintains free drug concentrations above the MIC90 for key pathogens for a significant duration. For instance, in dogs, free concentrations are predicted to remain above the MIC90 for S. canis (0.06 µg/mL) for approximately 14 days and for S. intermedius (0.25 µg/mL) for about 7 days.[11] In cats, free drug concentrations are expected to exceed the MIC90 of Pasteurella multocida (0.06 µg/mL) for approximately 7 days.[11][12]
In Vitro Bactericidal Activity: Quantifying the Kill
The bactericidal nature of this compound has been demonstrated against a broad spectrum of pathogens relevant to skin, soft tissue, and urinary tract infections in dogs and cats.[10][13]
| Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus intermedius | 0.12 | 0.25 | [10][13] |
| Streptococcus canis | - | 0.06 | [12] |
| Escherichia coli | - | 1.0 | [10][13] |
| Pasteurella multocida | - | 0.06 | [10][13] |
| Proteus mirabilis | - | - | [13] |
| Bacteroides spp. | - | - | [13] |
| Fusobacterium spp. | - | - | [13] |
Table 2: Minimum Inhibitory Concentration (MIC) Values of this compound against Key Veterinary Pathogens. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
It is important to note that this compound is not effective against Pseudomonas species or enterococci.[3]
Experimental Protocols: Unveiling the Dynamics of Bacterial Killing
The time-dependent bactericidal activity of this compound is primarily evaluated through two key in vitro experiments: Minimum Inhibitory Concentration (MIC) determination and time-kill curve assays.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism after overnight incubation. For this compound, MICs are typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[13][14]
References
- 1. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.tue.nl [pure.tue.nl]
- 3. Bactericidal activity of cephalosporins in an in vitro model simulating serum levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on time-kill kinetics of different classes of antibiotics against veterinary pathogenic bacteria including Pasteurella, Actinobacillus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and pharmacodynamics of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bactericidal Activity of Cephalosporins in an In Vitro Model Simulating Serum Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pasteurella Multocida Infection Treatment & Management: Approach Considerations, Medical Care, Surgical Care [emedicine.medscape.com]
- 10. Antimicrobial Activity and Spectrum of this compound, a New Extended- Spectrum Cephalosporin, against Pathogens Collected from Dogs and Cats in Europe and North America - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro activities of selected new and long-acting cephalosporins against Pasteurella multocida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative in vitro killing of canine strains of Staphylococcus pseudintermedius and Escherichia coli by this compound, cefazolin, doxycycline and pradofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro killing of canine strains of Staphylococcus pseudintermedius and Escherichia coli by cefazolin, this compound, doxycycline and pradofloxacin over a range of bacterial densities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibiotic Kill Curve [merckmillipore.com]
Exploratory Studies on Cefovecin in Exotic and Non-Domesticated Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefovecin is a third-generation cephalosporin (B10832234) antibiotic with a notably long elimination half-life in domestic dogs and cats, allowing for a 14-day dosing interval.[1][2][3] This characteristic makes it an attractive option for use in exotic and non-domesticated species, where repeated handling and administration of medications can be stressful and challenging.[3][4][5] However, significant pharmacokinetic differences exist across species, necessitating careful study before widespread clinical application.[4][6] This technical guide summarizes the current state of exploratory studies on this compound in a variety of exotic or non-domesticated animals, presenting quantitative data, experimental protocols, and logical workflows to inform further research and clinical decision-making.
Mechanism of Action
This compound functions by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins within the bacteria, which disrupts the final step of peptidoglycan synthesis, leading to cell lysis and death.[7] It has demonstrated broad-spectrum bactericidal activity against many gram-positive and gram-negative pathogens commonly associated with skin, soft tissue, and urinary tract infections in domestic animals.[7][8][9] The prolonged duration of action in some species is attributed to its high degree of plasma protein binding and slow renal excretion.[2][10]
Data Summary: Pharmacokinetics of this compound in Exotic Species
The following tables summarize key pharmacokinetic parameters of this compound observed in various exploratory studies on non-domesticated species. It is crucial to note the significant variability across different animal classes and even within related species, highlighting the importance of species-specific research.
Table 1: Pharmacokinetic Parameters of this compound in Avian Species
| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | Reference(s) |
| Hens (juvenile) | 10 | SC | 6 ± 2 | - | 0.9 ± 0.3 | [1] |
| African Grey Parrot (Psittacus erithacus) | 20 | IM | 23.5 | 0.25 | 1.07 | [11] |
| Red Kite (Milvus milvus) | 20 | IM | 43.6 | 0.25 | 1.1 | [11] |
SC: Subcutaneous, IM: Intramuscular, Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, t½: Elimination half-life
Table 2: Pharmacokinetic Parameters of this compound in Reptilian Species
| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | Reference(s) |
| Green Iguana (Iguana iguana) | 10 | SC | 35 ± 12 | - | 3.9 | [1] |
| Hermann's Tortoise (Testudo hermanni) | 8 | SC | 24.92 ± 4.88 | 1.22 ± 1.14 | - | [12] |
SC: Subcutaneous, Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, t½: Elimination half-life
Table 3: Pharmacokinetic Parameters of this compound in Marine and Aquatic Species
| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | t½ (days) | Reference(s) |
| Bottlenose Dolphin (Tursiops truncatus) (adult) | 8 | IM | 79.19 | - | - | [13] |
| Bottlenose Dolphin (Tursiops truncatus) (neonate) | 8 | IM | 35.49 | - | - | [13] |
| Patagonian Sea Lion (Otaria flavescens) | 8 | IM | 55.21 | 8 | ~28 | [5] |
| Walrus (Odobenus rosmarus) | 4 | IM | - | - | >50 (tC>MIC90) | [13] |
| White Bamboo Shark (Chiloscyllium plagiosum) | 8 | SC | - | - | - | [14] |
| Atlantic Horseshoe Crab (Limulus polyphemus) | 8 | SC | - | - | - | [14] |
IM: Intramuscular, SC: Subcutaneous, Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, t½: Elimination half-life, tC>MIC90: Time concentration remains above the Minimum Inhibitory Concentration for 90% of isolates
Table 4: Pharmacokinetic Parameters of this compound in Non-Human Primates
| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | Reference(s) |
| Rhesus Macaque (Macaca mulatta) | 8 | SC | 78 | 0.95 | 6.6 | [3][15] |
| Cynomolgus Macaque (Macaca fascicularis) | 8 | SC | - | - | 4.95 ± 1.47 | [6] |
| Olive Baboon (Papio anubis) | 8 | SC | - | - | 9.17 ± 1.84 | [6] |
SC: Subcutaneous, Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, t½: Elimination half-life
Table 5: Pharmacokinetic Parameters of this compound in Exotic Felids
| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | Reference(s) |
| Tiger (Panthera tigris) | 8 | IM | - | - | 227.8 ± 29.3 | [3] |
| African Lion (Panthera leo) | 4 | SC | 9.73 ± 1.01 | ~4 | 111.4 ± 73.1 | [16] |
| African Lion (Panthera leo) | 8 | SC | 18.35 ± 0.94 | ~4 | 115.1 ± 35.7 | [4][16] |
| Cheetah (Acinonyx jubatus) | 8 | IM | 84.75 | - | 144.1 | [17] |
IM: Intramuscular, SC: Subcutaneous, Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, t½: Elimination half-life
Experimental Protocols
Detailed methodologies for key experiments cited are provided below. These protocols are synthesized from the available information in the referenced studies.
Pharmacokinetic Study in Hens and Green Iguanas[1]
-
Subjects: Juvenile hens and green iguanas. Preliminary studies were also performed in eight additional species of birds and reptiles.
-
Drug Administration: A single subcutaneous injection of 10 mg/kg bodyweight of this compound.
-
Sample Collection: Serial blood samples were collected at unspecified time points post-administration.
-
Analysis: Plasma concentrations of this compound were determined, though the specific analytical method (e.g., HPLC) is not detailed in the abstract.
-
Pharmacokinetic Analysis: Standard pharmacokinetic parameters were calculated from the plasma concentration-time data.
In Vitro Plasma Protein Binding Study[2]
-
Objective: To evaluate the in vitro plasma protein binding of this compound in various non-domesticated species and correlate it with in vivo half-life.
-
Samples: Plasma was collected from 22 non-domesticated species across a broad range of taxa.
-
Methodology: The specific in vitro method for determining protein binding (e.g., equilibrium dialysis, ultrafiltration) is not specified in the abstract.
-
Data Analysis: The percentage of this compound bound to plasma proteins was determined and compared with existing pharmacokinetic data for those species.
Pharmacokinetic Study in Hermann's Tortoises[12]
-
Subjects: 23 healthy adult Hermann's tortoises (Testudo hermanni).
-
Drug Administration: A single subcutaneous injection of 8.0 mg/kg of this compound sodium.
-
Sample Collection: Serial blood samples were collected at various time points, including 35 minutes, 1 hour, and 2 hours post-injection, to determine plasma concentrations.
-
Analysis: The method for determining plasma this compound concentrations is not specified in the abstract.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters including Cmax, Tmax, and Area Under the Curve (AUC) were calculated. Protein binding was also assessed at this compound concentrations of 1, 5, and 10 µg/mL.
Pharmacokinetic Study in African Lions[4]
-
Subjects: 3 adult (9-10 years old) and 3 juvenile (2 years old) African lions (Panthera leo).
-
Study Design: A crossover study design was employed.
-
Drug Administration: this compound sodium was reconstituted to a final concentration of 250 mg/mL. A single dose was administered subcutaneously at 4 mg/kg and 8 mg/kg, with a minimum 60-day washout period between doses. Injections were given in the right lateral thigh using a 1-inch, 20-gauge needle.
-
Sample Collection: Blood samples were collected daily for 14 days after each this compound injection.
-
Analysis: Plasma drug concentrations were determined using high-performance liquid chromatography (HPLC) with UV detection.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were determined based on the plasma concentration-time data.
Pharmacokinetic Study in Cheetahs[17][18]
-
Subjects: 18 zoo-housed cheetahs (Acinonyx jubatus).
-
Study Design: A sparse sampling protocol was implemented.
-
Drug Administration: A single 8 mg/kg intramuscular injection of this compound.
-
Sample Collection: Blood was collected serially for 15 days following administration.
-
Analysis: Plasma this compound concentrations were determined using high-pressure liquid chromatography with ultraviolet detection.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were estimated using population pharmacokinetic methods and non-linear mixed-effects modeling (NLME).
Visualizations: Workflows and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships described in the exploratory studies of this compound.
Caption: General workflow for a pharmacokinetic study of this compound in exotic species.
Caption: Hypothesized relationship between plasma protein binding and dosing interval of this compound.
Discussion and Future Directions
The exploratory studies conducted to date reveal a significant dichotomy in the pharmacokinetic profile of this compound across different animal classes.
-
Mammals: Many carnivorous mammals, including exotic felids and marine mammals, exhibit a long elimination half-life for this compound, similar to domestic dogs and cats.[3][4][5][13] This is often correlated with high plasma protein binding.[2][3] In contrast, primates and some other mammalian orders show a much more rapid elimination, making a long-acting dosing interval unsuitable.[3][6][15]
-
Birds and Reptiles: Studies in avian and reptilian species have consistently shown a very short elimination half-life for this compound, indicating that it is not suitable for a 14-day dosing interval in these animals.[1][11][18][19] This corresponds with findings of low plasma protein binding in these taxa.[2]
These findings underscore the critical need for species-specific pharmacokinetic studies before the extra-label use of this compound in exotic animals.[3][4][20] Future research should focus on:
-
Expanding the range of species studied: There are many exotic species for which no pharmacokinetic data on this compound exists.
-
Standardizing experimental protocols: The use of consistent methodologies for drug administration, sample collection, and analysis will allow for more accurate cross-species comparisons.
-
Investigating the molecular basis of protein binding: Understanding the specific plasma proteins involved in this compound binding and the genetic variations across species could provide a predictive tool for its pharmacokinetic profile.
-
Clinical efficacy trials: For species where pharmacokinetic data suggests a long duration of action, controlled clinical trials are necessary to establish efficacy and safety for specific infectious diseases.
The off-label use of antibiotics in non-domesticated species carries the risk of treatment failure, toxicity, and the development of antimicrobial resistance.[3] The data and protocols summarized in this guide are intended to provide a foundation for evidence-based decision-making and to encourage further rigorous scientific investigation into the appropriate use of this compound in the diverse field of exotic animal medicine.
References
- 1. Selected pharmacokinetic parameters for this compound in hens and green iguanas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound PROTEIN BINDING AS A PREDICTOR FOR EXTENDED DURATION OF ACTION: A REVIEW OF CURRENT LITERATURE AND IN VITRO ANALYSIS IN MULTIPLE ZOOLOGICAL SPECIES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Pharmacokinetics of this compound (ConveniaTM) After Intramuscular Administration to Dolphins (Tursiops truncatus) and Sea Lion (Otaria flavescens) - IAAAM 2010 - VIN [vin.com]
- 6. Pharmacokinetics of this compound in Cynomolgus Macaques (Macaca fascicularis), Olive Baboons (Papio anubis), and Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 8. Antimicrobial activity and spectrum of this compound, a new extended- spectrum cephalosporin, against pathogens collected from dogs and cats in Europe and North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity and Spectrum of this compound, a New Extended- Spectrum Cephalosporin, against Pathogens Collected from Dogs and Cats in Europe and North America - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of Single-bolus Subcutaneous this compound in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. Updates on the Pharmacokinetics of this compound (Convenia®) in Marine Mammals - IAAAM 2012 - VIN [vin.com]
- 14. Pharmacokinetics of this compound (Convenia®) in White Bamboo Sharks (Chiloscyllium plagiosum), and Atlantic Horseshoe Crabs (Limulus polyphemus) - IAAAM 2013 - VIN [vin.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. This compound pharmacokinetics after single-dose intramuscular administration in cheetahs (Acinonyx jubatus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dvm360.com [dvm360.com]
- 19. poultrydvm.com [poultrydvm.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust HPLC-UV Method for the Quantification of Cefovecin in Plasma
Abstract
This application note describes a detailed and validated high-performance liquid chromatography (HPLC) method for the quantitative determination of Cefovecin in plasma. This compound is a third-generation cephalosporin (B10832234) antibiotic with a prolonged half-life, making it a crucial therapeutic agent in veterinary medicine. Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The presented method utilizes a reversed-phase C18 column with UV detection, offering a reliable and reproducible approach for researchers, scientists, and professionals in drug development. This document provides a comprehensive experimental protocol, method validation parameters, and a clear workflow for the analysis of this compound in plasma samples.
Introduction
This compound is a semi-synthetic, broad-spectrum, third-generation cephalosporin antibiotic administered parenterally. It is distinguished by its extended duration of action, which is attributed to its high degree of plasma protein binding. This characteristic allows for infrequent dosing, which is particularly advantageous in a veterinary setting. To support the development and clinical application of Cefovein, a robust and validated analytical method for its quantification in biological fluids is imperative. This application note details a straightforward and sensitive HPLC-UV method for the determination of this compound in plasma, adaptable for various research and quality control applications.
Experimental Protocols
Materials and Reagents
-
This compound sodium reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Acetic acid or phosphoric acid (analytical grade)
-
Blank plasma from the target species
Instrumentation
-
HPLC system equipped with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions
The following table summarizes the optimized HPLC parameters for the quantification of this compound.
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Varies; common compositions include Acetonitrile:Water:Methanol or Acetonitrile:Ammonium Acetate buffer.[1][2] |
| pH | Adjusted to approximately 3.1-3.5 with acetic or phosphoric acid.[1][2] |
| Flow Rate | 0.7 - 0.85 mL/min.[1][2] |
| Injection Volume | 15 - 100 µL.[1][3] |
| Column Temperature | Ambient (27-30°C).[1] |
| Detection Wavelength | 254 nm or 280 nm.[1][2] |
Preparation of Standard and Quality Control Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound sodium reference standard in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase or a suitable diluent to create a calibration curve. A typical calibration curve might range from 0.1 to 200 µg/mL.[2]
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range to assess the accuracy and precision of the method.
Sample Preparation Protocol (Protein Precipitation)
Protein precipitation is a common and effective method for extracting this compound from plasma samples.
-
Thaw frozen plasma samples to room temperature and vortex to ensure homogeneity.
-
In a microcentrifuge tube, mix 100 µL of the plasma sample with a protein precipitating agent. Methanol is a commonly used agent, often added in a 1:1 ratio to the plasma volume.[1]
-
For enhanced recovery, acidification of the sample with a small volume of a strong acid like acetic acid can be performed.[1]
-
Vortex the mixture vigorously for approximately 1 minute to facilitate protein precipitation.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Inject the filtered supernatant into the HPLC system for analysis.
An alternative to protein precipitation is solid-phase extraction (SPE), which can provide a cleaner sample extract.[2][4]
Method Validation Summary
The described HPLC method has been validated according to established guidelines, such as those from the FDA. The following table summarizes typical validation parameters for the quantification of this compound in plasma.
| Validation Parameter | Typical Result |
| Linearity (R²) | ≥ 0.999.[1][5] |
| Linear Range | 0.1 - 200 µg/mL.[2] |
| Limit of Detection (LOD) | 0.05 µg/mL.[1][6] |
| Limit of Quantification (LOQ) | 0.1 µg/mL.[1][2][6] |
| Recovery | >90%.[2] A study reported recoveries between 98-99.25%.[1] |
| Intra-day Precision (%CV) | < 10%.[2] A study reported values between 2.3 - 10.26%.[1] |
| Inter-day Precision (%CV) | < 10%.[2] A study reported values between 2.44 - 7.22%.[1] |
Experimental Workflow and Data Analysis
The following diagram illustrates the general workflow for the quantification of this compound in plasma samples using HPLC-UV.
Caption: Workflow for this compound quantification in plasma by HPLC-UV.
Conclusion
The HPLC-UV method described in this application note provides a reliable, sensitive, and accurate means for the quantification of this compound in plasma. The protocol is straightforward, employing common laboratory equipment and reagents, and has been demonstrated to meet the validation criteria required for bioanalytical methods. This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and quality control applications in the development and use of this compound.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. Development of a method for the determination of this compound in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Single-bolus Subcutaneous this compound in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Determining the Minimum Inhibitory Concentration (MIC) of Cefovecin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of Cefovecin, a third-generation cephalosporin (B10832234) antibiotic primarily used in veterinary medicine. The methodologies detailed below are based on the standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring accuracy and reproducibility of results.
Introduction
This compound is a long-acting, broad-spectrum cephalosporin effective against a range of Gram-positive and Gram-negative bacteria. Accurate determination of its MIC is crucial for understanding its potency, monitoring bacterial resistance, and establishing effective dosing regimens in preclinical and clinical studies. The broth microdilution method is the gold standard for quantitative MIC determination and is the primary focus of this protocol.
Data Presentation: this compound MIC Values
The following tables summarize the in vitro activity of this compound against key veterinary pathogens. These values, primarily MIC90 (the concentration at which 90% of isolates are inhibited), are critical for interpreting susceptibility. Data is compiled from studies adhering to CLSI guidelines.[1]
Table 1: MIC90 of this compound against Common Veterinary Bacterial Pathogens
| Bacterial Species | Origin of Isolates | Number of Isolates | MIC90 (µg/mL) |
| Staphylococcus intermedius | Europe & North America | >500 | 0.25[1][2] |
| Escherichia coli | Europe & North America | >500 | 1.0[1][2] |
| Pasteurella multocida | Europe & North America | >380 | 0.06[1][2] |
| Streptococcus canis (Group G) | United States | 18 | ≤ 0.06 |
Table 2: this compound Concentration Range for MIC Testing
| Antimicrobial Agent | Typical Concentration Range Tested (µg/mL) |
| This compound | 0.06 to 32[1] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for determining the MIC of this compound using the broth microdilution method as recommended by the CLSI.[1]
Materials
-
This compound sodium powder (analytical grade)
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for aerobic bacteria
-
Wilkins-Chalgren anaerobe broth for anaerobic bacteria
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Test bacterial isolates
-
Quality Control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC® 29213, Escherichia coli ATCC® 25922)
-
Sterile pipettes and multichannel pipettors
-
Incubators (aerobic and anaerobic)
Preparation of this compound Stock Solution
-
Reconstitution: Aseptically reconstitute this compound sodium powder with sterile water for injection to a stock concentration, for example, 80 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solution in the appropriate sterile broth (CAMHB or Wilkins-Chalgren) to achieve concentrations twice the final desired concentrations for the MIC assay.
Inoculum Preparation
-
Bacterial Culture: From a pure, 18-24 hour culture on a suitable agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.
-
Suspension: Transfer the colonies into a tube containing sterile saline or broth.
-
Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for greater accuracy.
-
Final Inoculum Dilution:
-
For Aerobes: Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]
-
For Anaerobes: Dilute the adjusted suspension in Wilkins-Chalgren anaerobe broth to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL in each well.[1]
-
Broth Microdilution Procedure
-
Plate Preparation: Dispense 50 µL of the appropriate sterile broth into each well of a 96-well microtiter plate.
-
Antimicrobial Dilution: Add 50 µL of the highest concentration of the this compound working solution to the first well of each row to be tested. This results in a total volume of 100 µL and the highest desired final concentration.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first well to the second well, mixing thoroughly, and repeating this process across the row to the desired lowest concentration. Discard the final 50 µL from the last well.
-
Inoculation: Add 50 µL of the final bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls:
-
Growth Control: A well containing 100 µL of broth and 50 µL of the bacterial inoculum, with no this compound.
-
Sterility Control: A well containing 150 µL of uninoculated broth.
-
Incubation
-
Aerobic Bacteria: Incubate the plates in an ambient air incubator at 35-37°C for 16-20 hours.[1]
-
Anaerobic Bacteria: Incubate the plates in an anaerobic atmosphere at 37°C for 46-48 hours.[1]
Reading and Interpreting Results
-
Visual Examination: After incubation, visually inspect the microtiter plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Spectrophotometric Reading: A microplate reader can be used to measure the optical density (OD) at 600 nm to determine growth inhibition.
-
Quality Control: The MIC values for the QC strains must fall within the acceptable ranges specified by the latest CLSI VET01S supplement. Note: Specific CLSI-endorsed QC ranges for this compound are not publicly available and must be obtained from the current CLSI VET01S documentation.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for In Vitro Protein Binding Assay of Cefovecin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefovecin is a third-generation cephalosporin (B10832234) antibiotic with a prolonged duration of action, making it a valuable therapeutic agent in veterinary medicine.[1][2] Its extended half-life is largely attributed to its high degree of binding to plasma proteins.[3] Understanding the extent of this protein binding is crucial for drug development, as only the unbound (free) fraction of a drug is pharmacologically active and available to exert its antibacterial effects.[4][5] These application notes provide detailed protocols for determining the in vitro protein binding of this compound using two standard methods: equilibrium dialysis and ultrafiltration.
This compound exerts its bactericidal action by inhibiting the synthesis of bacterial cell walls.[1] Specifically, it binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final stages of peptidoglycan synthesis. This binding inactivates the PBPs, leading to a weakened cell wall and subsequent cell lysis.[3]
Data Presentation: this compound Protein Binding in Various Species
The extent of this compound binding to plasma proteins varies significantly across different species. This variability is a key factor in determining its pharmacokinetic profile and dosing regimens in veterinary medicine. The following table summarizes the reported in vitro plasma protein binding percentages for this compound in several animal species.
| Species | Plasma Protein Binding (%) | This compound Concentration (µg/mL) | Reference |
| Cat | 99.5 - 99.8 | 10 - 100 | [6] |
| Dog | 96.0 - 98.7 | 10 - 100 | [7] |
| Cheetah | ~99.9 | Not Specified | [7] |
| Tiger | 98 | Not Specified | [8] |
| Olive Baboon | 89.2 - 96.2 | Not Specified | |
| Rhesus Macaque | 88.5 - 94.3 | Not Specified | |
| Horse (Equine) | 95.6 (94.9 - 96.6) | 10 | [9] |
| Koala | 12.7 (5.8 - 17.3) | 10 | [9] |
| Tasmanian Devil | 11.1 (4.1 - 20.4) | 10 | [9] |
| Eastern Grey Kangaroo | 18.9 (14.6 - 38.0) | 10 | [9] |
| Common Brushtail Possum | 16.9 (15.7 - 30.2) | 10 | [9] |
| Eastern Ringtail Possum | 37.6 (25.3 - 42.3) | 10 | [9] |
| Red Kangaroo | 36.4 (35.0 - 38.3) | 10 | [9] |
| Rockfish | < 10 | 10 and 100 | [7] |
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
The following diagram illustrates the mechanism of action of this compound, highlighting its interaction with penicillin-binding proteins and the subsequent disruption of bacterial cell wall synthesis.
Caption: Mechanism of this compound Action.
Experimental Workflow for In Vitro Protein Binding Assay
This diagram outlines the general workflow for determining the in vitro protein binding of this compound, applicable to both equilibrium dialysis and ultrafiltration methods followed by LC-MS/MS analysis.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. zoetisus.com [zoetisus.com]
- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 4. mdpi.com [mdpi.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. enamine.net [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scienceopen.com [scienceopen.com]
Application Notes and Protocols for Cefovecin Stability Testing in Laboratory Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for assessing the stability of the third-generation cephalosporin (B10832234), cefovecin, in commonly used laboratory media. Understanding the stability of an antimicrobial agent under typical laboratory conditions is critical for accurate susceptibility testing, research studies, and the development of new therapeutic applications.
Introduction to this compound Stability
This compound is a long-acting, broad-spectrum cephalosporin antibiotic. Its stability in solution is influenced by several factors, including temperature, pH, light, and the composition of the medium. Degradation of the β-lactam ring, a key structural component for its antibacterial activity, can lead to a loss of potency and the formation of inactive byproducts. These notes provide a framework for establishing the stability of this compound in your specific laboratory setting.
Factors Affecting this compound Stability
Several environmental factors can impact the chemical stability of this compound in laboratory media:
-
Temperature: Higher temperatures generally accelerate the degradation of β-lactam antibiotics. Storage at refrigerated (2-8°C) or frozen (-20°C or -70°C) temperatures is often necessary to maintain potency.
-
pH: The pH of the medium can significantly affect the rate of hydrolysis of the β-lactam ring. Cephalosporins often exhibit maximal stability in a slightly acidic to neutral pH range (pH 5-7).
-
Light: Exposure to ultraviolet (UV) light can lead to photodegradation of this compound. Solutions should be protected from light, especially during long-term storage.
-
Medium Composition: Components within the laboratory media, such as ions and proteins, can potentially interact with this compound and influence its stability.
Quantitative Stability Data
While specific, long-term stability studies of this compound in all common laboratory media are not extensively published, the following tables provide estimated stability data based on studies of structurally similar third-generation cephalosporins, such as ceftiofur (B124693) and ceftriaxone (B1232239), in various bacteriological media.[1][2][3] It is crucial to note that these are estimations, and it is highly recommended that researchers perform their own stability studies for their specific experimental conditions.
Table 1: Estimated Stability of this compound in Liquid Media
| Medium | Storage Temperature | Estimated Time to 10% Potency Loss (T90) |
| Mueller-Hinton Broth (MHB) | 35-37°C (Incubation) | 24 - 48 hours |
| 2-8°C (Refrigerated) | 7 - 14 days | |
| -20°C (Frozen) | 3 - 6 months | |
| -70°C (Ultra-low) | > 6 months | |
| Tryptic Soy Broth (TSB) | 35-37°C (Incubation) | 24 - 48 hours |
| 2-8°C (Refrigerated) | 7 - 14 days | |
| -20°C (Frozen) | 3 - 6 months | |
| -70°C (Ultra-low) | > 6 months |
Table 2: Estimated Stability of this compound in Agar (B569324) Media
| Medium | Storage Temperature | Estimated Time to 10% Potency Loss (T90) |
| Mueller-Hinton Agar (MHA) | 2-8°C (Refrigerated) | 4 - 8 weeks |
| -20°C (Frozen) | > 3 months | |
| Tryptic Soy Agar (TSA) | 2-8°C (Refrigerated) | 4 - 8 weeks |
| -20°C (Frozen) | > 3 months |
Experimental Protocols
Two primary methods for assessing antibiotic stability are High-Performance Liquid Chromatography (HPLC) for chemical stability and bioassays for biological activity.
Protocol 1: HPLC Method for this compound Stability Testing
This protocol outlines a stability-indicating HPLC method adapted from established methods for cephalosporin analysis.[4][5][6]
Objective: To quantify the concentration of active this compound in a laboratory medium over time.
Materials:
-
This compound sodium reference standard
-
Laboratory medium (e.g., Mueller-Hinton Broth)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) or other suitable buffer (HPLC grade)
-
Formic acid or acetic acid for pH adjustment
-
Sterile filters (0.22 µm)
-
Sterile tubes for sample storage
-
Incubator, refrigerator, and freezer for storage at desired temperatures
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound sodium reference standard.
-
Dissolve in a suitable sterile solvent (e.g., sterile water for injection) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Sterile-filter the stock solution.
-
-
Preparation of Stability Samples:
-
Aseptically dilute the this compound stock solution in the desired laboratory medium to the final test concentration (e.g., 10 µg/mL).
-
Dispense aliquots of the this compound-containing medium into sterile tubes.
-
Prepare a sufficient number of tubes for all time points and storage conditions.
-
-
Storage:
-
Store the prepared samples at the desired temperatures (e.g., 37°C, 4°C, -20°C).
-
Protect samples from light by wrapping tubes in aluminum foil or using amber tubes.
-
-
Sample Analysis:
-
At each predetermined time point (e.g., 0, 24, 48, 72 hours for 37°C; 0, 1, 3, 7, 14 days for 4°C), retrieve a set of samples from each storage condition.
-
If frozen, allow samples to thaw completely at room temperature.
-
Centrifuge the samples to pellet any media components.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze the samples immediately by HPLC.
-
-
HPLC Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and ammonium acetate buffer (e.g., 20 mM, pH 5.0). The exact ratio should be optimized for best peak separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Data Analysis:
-
Prepare a standard curve by diluting the this compound stock solution to a range of known concentrations.
-
Plot the peak area of the this compound standard against its concentration to generate a calibration curve.
-
Determine the concentration of this compound in the stability samples by interpolating their peak areas from the calibration curve.
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration (time 0).
-
Protocol 2: Bioassay for this compound Stability Testing
This protocol describes a cylinder-plate agar diffusion bioassay to determine the biological activity of this compound over time.[7][8][9]
Objective: To assess the antimicrobial potency of this compound in a laboratory medium over time.
Materials:
-
This compound sodium reference standard
-
Susceptible indicator microorganism (e.g., Staphylococcus aureus ATCC 25923)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Sterile stainless steel or porcelain cylinders
-
Sterile saline or phosphate (B84403) buffer
-
Incubator (35-37°C)
-
Calipers for measuring zone diameters
Procedure:
-
Preparation of Stability Samples:
-
Prepare this compound solutions in the desired laboratory medium as described in the HPLC protocol (Protocol 1, steps 1 and 2).
-
Store the samples under the desired conditions.
-
-
Preparation of Inoculum:
-
Grow the indicator organism in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute the inoculum as needed to obtain a confluent lawn of growth after incubation.
-
-
Preparation of Assay Plates:
-
Prepare MHA according to the manufacturer's instructions and pour a base layer into sterile petri dishes. Allow to solidify.
-
Prepare a seeded agar layer by inoculating molten MHA (cooled to 45-50°C) with the prepared inoculum.
-
Pour the seeded agar over the base layer and allow it to solidify completely.
-
-
Assay Procedure:
-
At each time point, retrieve the stability samples.
-
Aseptically place sterile cylinders onto the surface of the seeded agar plates.
-
Prepare a fresh set of this compound standards in the same medium at known concentrations.
-
Carefully fill the cylinders with the this compound standards and the stability samples.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, measure the diameter of the zones of inhibition around each cylinder.
-
Create a standard curve by plotting the logarithm of the concentration of the this compound standards against the mean zone diameter.
-
Determine the potency of the stability samples by interpolating their mean zone diameters on the standard curve.
-
Calculate the percentage of remaining potency at each time point relative to the initial potency (time 0).
-
Visualizations
Caption: Workflow for HPLC-based stability testing of this compound.
Caption: Factors influencing the stability of this compound.
References
- 1. Bovine Intestinal Bacteria Inactivate and Degrade Ceftiofur and Ceftriaxone with Multiple β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bovine intestinal bacteria inactivate and degrade ceftiofur and ceftriaxone with multiple beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for Kirby-Bauer Disk Diffusion Susceptibility Testing of Cefovecin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefovecin (trade name Convenia®, Zoetis) is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity and an extended duration of action, making it a valuable therapeutic agent in veterinary medicine.[1][2] It is primarily indicated for the treatment of skin and soft tissue infections in dogs and cats caused by susceptible strains of bacteria such as Staphylococcus pseudintermedius, Streptococcus canis, and Pasteurella multocida.[3] The Kirby-Bauer disk diffusion test is a standardized, cost-effective method used to determine the in vitro susceptibility of bacterial isolates to antimicrobial agents like this compound.[4]
This document provides a detailed protocol for performing the Kirby-Bauer disk diffusion susceptibility test for this compound, in accordance with guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Principle of the Test
The Kirby-Bauer method is based on the diffusion of an antimicrobial agent from a paper disk into an agar (B569324) medium inoculated with the microorganism being tested. A sterile paper disk impregnated with a specified concentration of this compound (typically 30 µg) is placed on the surface of a Mueller-Hinton agar plate that has been uniformly inoculated with a standardized bacterial suspension.
During incubation, the antibiotic diffuses outward from the disk, creating a concentration gradient in the agar. If the bacterium is susceptible to this compound, a clear circular area of no growth, known as the "zone of inhibition," will appear around the disk. The diameter of this zone is inversely proportional to the Minimum Inhibitory Concentration (MIC) of the drug for that organism. The measured zone diameter is compared to standardized interpretive criteria to classify the isolate as Susceptible (S), Intermediate (I), or Resistant (R).[4]
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in Table 1.
Table 1: Materials and Reagents for this compound Kirby-Bauer Testing
| Category | Item | Specifications |
| Antimicrobial Disks | This compound Disks | 30 µg potency |
| Forceps or Disk Dispenser | Sterile, for disk application | |
| Growth Media | Mueller-Hinton Agar (MHA) plates | 150 mm or 100 mm diameter; 4 mm depth |
| Tryptic Soy Broth (TSB) or equivalent | For inoculum preparation | |
| Bacterial Cultures | Test Isolate(s) | Pure, 18-24 hour culture on non-selective agar |
| Quality Control (QC) Strains | E. coli ATCC® 25922™, S. aureus ATCC® 25923™ | |
| Reagents & Consumables | Sterile Saline or Broth | For adjusting inoculum turbidity |
| McFarland 0.5 Turbidity Standard | For standardizing inoculum density | |
| Sterile Cotton or Dacron Swabs | For plate inoculation | |
| Equipment | Incubator | Non-CO₂, maintained at 35°C ± 2°C |
| Calipers or Ruler | Graduated in millimeters (mm) | |
| Light Source | For viewing plates against a dark background |
Experimental Protocol
The following protocol outlines the standardized procedure for this compound susceptibility testing.
Inoculum Preparation
The accuracy of the test is highly dependent on using a standardized inoculum density.
-
Select Colonies: Using a sterile loop or needle, select 3-5 well-isolated colonies of the same morphological type from a pure, 18-24 hour culture on a non-selective agar plate (e.g., Blood Agar).
-
Create Suspension: Transfer the colonies into a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).
-
Incubate (if needed): For rapidly growing organisms like staphylococci and Enterobacteriaceae, the broth may be incubated at 35-37°C until it achieves a turbidity comparable to the 0.5 McFarland standard (typically 2-6 hours).
-
Adjust Turbidity: Compare the turbidity of the bacterial suspension to the 0.5 McFarland standard against a white background with contrasting black lines. Adjust the density by adding sterile saline/broth (if too light) or more bacteria (if too heavy). A properly adjusted inoculum contains approximately 1.5 x 10⁸ CFU/mL. This step must be completed within 15 minutes of standardization.
Table 2: Inoculum Preparation Summary
| Parameter | Specification |
| Source Culture | 18-24 hour pure culture |
| Inoculum Medium | Tryptic Soy Broth or equivalent |
| Standardization Method | Comparison to 0.5 McFarland Turbidity Standard |
| Final Density | Approx. 1.5 x 10⁸ CFU/mL |
Inoculation of Mueller-Hinton Agar Plate
-
Dip Swab: Within 15 minutes of standardizing the inoculum, dip a sterile cotton or dacron swab into the adjusted suspension.
-
Remove Excess Inoculum: Rotate the swab several times against the inner wall of the tube above the fluid level, pressing firmly to remove excess liquid.
-
Streak Plate: Inoculate a dry Mueller-Hinton agar plate by streaking the swab evenly over the entire surface of the agar. This is done in three directions, rotating the plate approximately 60° between each streaking to ensure uniform coverage and a confluent lawn of growth.
-
Swab Rim: Finally, run the swab around the rim of the agar surface.
-
Dry Plate: Allow the plate to sit with the lid slightly ajar for 3-5 minutes (but no more than 15 minutes) to allow any excess surface moisture to be absorbed before applying the disks.
Application of this compound Disks
-
Using sterile forceps or a multidisk dispenser, place a this compound (30 µg) disk onto the inoculated surface of the MHA plate.
-
Gently press the disk down with the forceps to ensure complete contact with the agar surface. Once a disk is placed, it must not be moved, as diffusion of the antibiotic begins immediately.
-
If testing multiple antimicrobials on the same plate, ensure disks are spaced at least 24 mm apart (center to center) to prevent overlapping of inhibition zones.
Incubation
-
Invert the plates and place them in a non-CO₂ incubator within 15 minutes of disk application.
-
Incubate the plates according to the conditions specified in Table 3.
Table 3: Incubation Conditions
| Parameter | Condition |
| Atmosphere | Ambient air (non-CO₂) |
| Temperature | 35°C ± 2°C |
| Duration | 16-20 hours |
Quality Control (QC)
Performing routine quality control is mandatory to ensure the accuracy and reproducibility of the test results. QC should be performed with each new batch of media or disks and on each day of testing.
-
QC Strains: Use standard ATCC® reference strains, such as Escherichia coli ATCC® 25922™ and Staphylococcus aureus ATCC® 25923™.
-
Procedure: Test the QC strains using the exact same procedure as for the clinical isolates.
-
Verification: Measure the resulting zone diameters and compare them to the acceptable ranges published in the most current CLSI VET01S supplement. The results must fall within the specified ranges for the clinical isolate results to be considered valid.
Table 4: Quality Control Organisms and Expected Zone Diameters for this compound (30 µg)
| QC Organism | ATCC® No. | Expected Zone Diameter (mm) |
| Escherichia coli | 25922 | Refer to current CLSI VET01S document |
| Staphylococcus aureus | 25923 | Refer to current CLSI VET01S document |
| Pseudomonas aeruginosa | 27853 | Refer to current CLSI VET01S document |
| Note: The acceptable zone diameter ranges are drug- and lot-specific and are updated periodically. Always consult the most recent version of the CLSI VET01S supplement for the correct ranges. |
Reading and Interpreting Results
-
Measurement: After the incubation period, measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest whole millimeter (mm) using calipers or a ruler. The measurement should be taken from the underside of the plate against a dark, non-reflective background, illuminated with reflected light.
-
Interpretation: Compare the measured zone diameter to the interpretive criteria established by the CLSI for this compound. These breakpoints are specific to the bacterial species or group.
Table 5: Zone Diameter Interpretive Criteria for this compound (30 µg)
| Organism Group | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Staphylococcus pseudintermedius | ≥ XX mm | YY - ZZ mm | ≤ WW mm |
| Pasteurella multocida | ≥ XX mm | YY - ZZ mm | ≤ WW mm |
| Beta-hemolytic Streptococcus spp. | ≥ XX mm | YY - ZZ mm | ≤ WW mm |
| Escherichia coli (from canine/feline UTI) | ≥ XX mm | YY - ZZ mm | ≤ WW mm |
| Proteus mirabilis (from canine/feline UTI) | ≥ XX mm | YY - ZZ mm | ≤ WW mm |
| Critical Note: The zone diameter breakpoints (XX, YY, ZZ, WW) are determined by the CLSI Subcommittee on Veterinary Antimicrobial Susceptibility Testing and are published in the VET01S supplement.[5] These values are subject to change based on new data. Users MUST refer to the most current edition of the CLSI VET01S document for the correct interpretive criteria. The values are not provided here to prevent the use of outdated information. |
Visualizations
The following diagrams illustrate the experimental workflow and the logic for result interpretation.
Caption: Experimental workflow for this compound Kirby-Bauer testing.
Caption: Logical pathway for interpreting zone diameter measurements.
References
Cefovecin for Contamination Control in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cefovecin
This compound is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of bactericidal activity against many Gram-positive and Gram-negative bacteria.[1][2] Marketed primarily for veterinary use under the trade name Convenia®, its long half-life is a notable characteristic, attributed to its high degree of plasma protein binding. While not a conventional antibiotic for cell culture, its properties may offer a solution for controlling specific bacterial contamination scenarios. However, its use in sensitive cell-based assays requires careful validation due to the potential for off-target effects.
Mechanism of Action: this compound, like other β-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3] This disruption of the peptidoglycan layer integrity leads to bacterial cell lysis and death.[4]
Spectrum of Activity
This compound has demonstrated in vitro efficacy against a range of bacterial isolates. However, it is crucial to note its ineffectiveness against certain common contaminants.
Table 1: Antibacterial Spectrum of this compound
| Bacterial Group | Activity | Susceptible Organisms (Examples) | Resistant Organisms (Examples) |
| Gram-positive Aerobes | Excellent | Staphylococcus intermedius, β-hemolytic Streptococci | Enterococcus spp. |
| Gram-negative Aerobes | Good | Pasteurella multocida, Escherichia coli, Proteus spp., Klebsiella spp. | Pseudomonas aeruginosa |
| Anaerobes | Good | Bacteroides spp., Fusobacterium spp., Prevotella oralis | Not extensively documented in cell culture contexts. |
Data compiled from multiple sources.[5][6][7][8][9]
Application Notes
Recommended Use Cases
The use of antibiotics in routine cell culture is often discouraged as it can mask poor aseptic technique and lead to the development of resistant bacteria.[10] However, in specific situations, a broad-spectrum antibiotic like this compound could be considered:
-
Primary Cell Culture: Initial isolation of primary cells carries a higher risk of contamination.
-
Valuable or Irreplaceable Cultures: When the loss of a cell line would be a significant setback.
-
Confirmed Susceptible Contamination: When a recurring contamination has been identified and tested for susceptibility to this compound.
Limitations and Considerations
-
Potential for Cytotoxicity: Other cephalosporins have demonstrated cytotoxic effects on mammalian cells. It is essential to determine the cytotoxic profile of this compound for your specific cell line.
-
Off-Target Effects: Antibiotics can have unintended effects on cellular metabolism, proliferation, and gene expression, potentially impacting experimental results.[10][11]
-
Stability in Culture Media: The stability of this compound in common cell culture media at 37°C over extended periods has not been formally documented. Some cephalosporins can degrade in culture media, which could lead to a loss of efficacy and the generation of potentially cytotoxic byproducts.[12][13]
Preparation and Storage of this compound Stock Solution
This compound sodium (the active ingredient in Convenia®) is typically supplied as a lyophilized powder.
-
Reconstitution: Aseptically reconstitute the lyophilized powder with sterile water for injection or a suitable sterile buffer (e.g., PBS) to a final concentration of 80 mg/mL.[7][14] Ensure the powder is completely dissolved.
-
Storage: The reconstituted solution should be stored at 2-8°C and protected from light.[11][15] The veterinary product is stated to be stable for 56 days after reconstitution under these conditions.[7][14] For cell culture applications, it is advisable to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and the risk of contamination.
Experimental Protocols
Protocol for Determining the Optimal Working Concentration (Kill Curve)
This protocol is essential to determine the minimum concentration of this compound required to eliminate non-resistant bacteria in your specific cell culture conditions.[16][17][18]
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (80 mg/mL)
-
24-well or 96-well tissue culture plates
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed your cells into the wells of a culture plate at a density that will result in 20-25% confluency on the day of antibiotic addition.
-
Prepare Antibiotic Dilutions: Prepare a series of dilutions of the this compound stock solution in your complete cell culture medium. A suggested starting range is 1 µg/mL to 100 µg/mL. Also, include a "no antibiotic" control.
-
Treatment: After the cells have adhered (typically 24 hours post-seeding), replace the medium with the prepared this compound dilutions.
-
Incubation and Observation: Incubate the plate under standard conditions (e.g., 37°C, 5% CO₂). Observe the cells daily for signs of bacterial contamination and cell health.
-
Medium Change: Replace the medium with freshly prepared antibiotic dilutions every 2-3 days.
-
Determine Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Determine Optimal Working Concentration: The optimal working concentration should be slightly higher than the MIC to ensure effective bacterial elimination.
Caption: Workflow for determining the optimal working concentration of this compound.
Protocol for Assessing Cytotoxicity (MTT Assay)
This protocol determines the effect of this compound on the viability of your mammalian cell line.[8][19][20][21]
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (80 mg/mL)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Replace the medium with serial dilutions of this compound in complete medium. Include a "no antibiotic" (vehicle) control and a "medium only" blank.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 (the concentration that reduces cell viability by 50%).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Troubleshooting Contamination
Even with the use of antibiotics, contamination can occur. It is crucial to identify the source and take corrective action.[4][5][6][22]
Table 2: Troubleshooting Guide for Cell Culture Contamination
| Observation | Possible Cause | Recommended Action |
| Turbid medium, rapid pH change (yellowing) | Bacterial contamination | Discard the culture. Decontaminate the incubator and biosafety cabinet. Review aseptic technique. |
| Filamentous growth, cloudy clumps | Fungal (mold) contamination | Discard the culture. Thoroughly clean and disinfect the incubator and surrounding area. Check for contamination in media and reagents. |
| No visible change, but altered cell growth or morphology | Mycoplasma contamination | Quarantine the cell line. Use a specific mycoplasma detection kit (e.g., PCR-based). If positive, discard or treat with a mycoplasma-specific antibiotic. |
| Cells appear stressed or die after antibiotic addition | This compound cytotoxicity | Reduce the concentration of this compound. Re-evaluate the optimal working concentration and cytotoxicity for your cell line. |
This compound and Cellular Signaling
The potential for this compound to interfere with cellular signaling pathways has not been studied. Other antibiotics have been shown to affect gene expression and cell signaling.[11] Researchers working on signal transduction or developing drugs that target specific cellular pathways should exercise extreme caution. It is highly recommended to perform key experiments with and without this compound to ensure that the antibiotic is not influencing the experimental outcomes.
Caption: The unknown impact of this compound on cellular signaling pathways.
Disclaimer: This document is intended for informational purposes only. This compound is not approved for use in cell culture for research or manufacturing. All protocols should be adapted and validated by the end-user for their specific cell lines and experimental conditions. Always adhere to good cell culture practices and aseptic techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. cellculturecompany.com [cellculturecompany.com]
- 6. corning.com [corning.com]
- 7. convenia® [dailymed.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. m.youtube.com [m.youtube.com]
- 11. This compound | VCA Animal Hospitals [vcahospitals.com]
- 12. Influence of storage and susceptibility test conditions on stability and activity of LY163892 and four other cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of β-lactam antibiotics in bacterial growth media | PLOS One [journals.plos.org]
- 14. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 15. brilliantvets.com [brilliantvets.com]
- 16. horizondiscovery.com [horizondiscovery.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. merckmillipore.com [merckmillipore.com]
- 21. MTT (Assay protocol [protocols.io]
- 22. yeasenbio.com [yeasenbio.com]
Application Notes and Protocols for Cefovecin Solution Preparation and Storage in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefovecin is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2][3] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][2][3] this compound binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes in the terminal stages of peptidoglycan assembly, a critical component of the bacterial cell wall.[2][4] This disruption of cell wall integrity leads to cell lysis and bacterial death.[2][4] Due to its prolonged half-life, this compound is a valuable tool in various research applications, particularly in long-term studies where frequent administration of antibiotics is not feasible.[1][5]
These application notes provide detailed protocols for the preparation and storage of this compound solutions for laboratory use, ensuring consistency and reliability in experimental outcomes.
Physicochemical Properties and Solubility
This compound is commercially available as a sodium salt, which enhances its stability and solubility.[6] The amorphous sodium salt is hygroscopic and should be stored in a dry, dark place.[7]
Table 1: Solubility of this compound Sodium
| Solvent | Solubility | Notes |
| Water | Soluble[5][7] | The sodium salt form of this compound demonstrates enhanced water solubility compared to the free acid.[5] |
| Dimethyl Sulfoxide (DMSO) | Soluble[][9] | A common solvent for preparing concentrated stock solutions for long-term storage. |
| Phosphate-Buffered Saline (PBS) | Potentially problematic | Direct dissolution in PBS may be challenging. It is recommended to first prepare a concentrated stock in water or DMSO and then dilute it in PBS. High concentrations of DMSO stock diluted in PBS may lead to precipitation. |
Solution Preparation Protocols
Protocol for Aqueous Stock Solution (80 mg/mL)
This protocol is based on the reconstitution of the commercially available veterinary product, Convenia®, and is suitable for most general laboratory applications.
Materials:
-
This compound sodium powder
-
Sterile Water for Injection (SWFI) or sterile, nuclease-free water
-
Sterile, light-protecting vials (e.g., amber vials)
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Aseptically weigh the desired amount of this compound sodium powder.
-
Add the appropriate volume of SWFI to achieve a final concentration of 80 mg/mL. For example, to prepare 10 mL of an 80 mg/mL solution, add 10 mL of SWFI to 800 mg of this compound sodium powder.
-
Vortex the vial until the powder is completely dissolved. The solution should be clear.
-
For sterile applications, filter the solution through a 0.22 µm sterile filter into a sterile, light-protecting vial.
-
Label the vial with the compound name, concentration, date of preparation, and storage conditions.
Protocol for DMSO Stock Solution
For long-term storage, a concentrated stock solution in DMSO is recommended.
Materials:
-
This compound sodium powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, light-protecting vials suitable for freezing
-
Vortex mixer
Procedure:
-
Aseptically weigh the desired amount of this compound sodium powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Vortex the vial until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid high temperatures.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting vials to avoid repeated freeze-thaw cycles.
-
Label the vials with the compound name, concentration, solvent, date of preparation, and storage conditions.
Storage and Stability
Proper storage is critical to maintain the potency of this compound solutions. This compound is light-sensitive and should always be stored in light-protecting containers.[3]
Table 2: Storage and Stability of this compound Solutions
| Solution Type | Storage Temperature | Stability | Notes |
| Aqueous Solution (reconstituted from commercial product) | 2°C to 8°C (Refrigerated) | Up to 56 days[3] | The color of the solution may darken over time, but this does not adversely affect potency if stored as recommended.[3] Protect from light. |
| DMSO Stock Solution | 4°C | Up to 2 weeks | For short-term storage. Protect from light. |
| DMSO Stock Solution | -20°C | Up to 6 months | For long-term storage. Use aliquots to avoid freeze-thaw cycles. Protect from light. |
| DMSO Stock Solution | -80°C | Up to 1 year[10] | Recommended for optimal long-term stability. Use aliquots. Protect from light. |
Note: The stability data for the aqueous solution is based on the commercial formulation which contains preservatives and buffers. The stability of a simple aqueous solution of this compound sodium may differ. For critical applications, it is advisable to prepare fresh aqueous solutions or to perform stability studies under specific experimental conditions.
Experimental Workflow and Mechanism of Action
Experimental Workflow
The following diagram illustrates the general workflow for the preparation and storage of this compound solutions for laboratory use.
Caption: Workflow for this compound Solution Preparation and Storage.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound targets the final stages of peptidoglycan synthesis in the bacterial cell wall. The following diagram illustrates this inhibitory mechanism.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C17H19N5O6S2 | CID 6336480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 4. This compound Sodium | C17H18N5NaO6S2 | CID 23690298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy this compound | 234096-34-5 [smolecule.com]
- 6. CAS 141195-77-9: this compound sodium | CymitQuimica [cymitquimica.com]
- 7. medicines.health.europa.eu [medicines.health.europa.eu]
- 9. medkoo.com [medkoo.com]
- 10. This compound Sodium | TargetMol [targetmol.com]
Application Notes and Protocols for the Use of Cefovecin in Animal Models of Bacterial Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefovecin is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Marketed as Convenia® (Zoetis), it is distinguished by its extended plasma half-life in certain species, allowing for a long dosing interval.[2] These characteristics make this compound a valuable tool for researchers studying bacterial pathogenesis and antimicrobial efficacy in various animal models, particularly when frequent animal handling and dosing are confounding factors.
This compound's mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to bacterial cell death.[3] It has demonstrated in vitro and in vivo activity against a range of clinically relevant pathogens.[4]
Spectrum of Activity
This compound has proven effective against a variety of bacterial pathogens commonly associated with skin, soft tissue, and urinary tract infections in animals.[5] Its bactericidal activity extends to both aerobic and anaerobic bacteria.[4] However, it is notably not effective against Pseudomonas spp. or Enterococcus spp.[3]
Pharmacokinetics
The pharmacokinetic profile of this compound is a critical consideration for its use in animal models and varies significantly across species. Its long half-life in dogs and cats is attributed to high plasma protein binding and slow renal excretion.[2] Researchers must be aware of these species-specific differences when designing studies.
Table 1: Pharmacokinetic Parameters of this compound in Various Animal Species
| Species | Dosage (mg/kg) | Route | Cmax (µg/mL) | Tmax (hours) | Half-life (t½) (hours) | Plasma Protein Binding (%) | Reference(s) |
| Dog | 8 | SC | 121 ± 51 | 6.2 | 133 ± 16 | 98.5 | [3] |
| Cat | 8 | SC | 141 ± 12 | 2.0 | 166 ± 18 | 99.8 | [3] |
| C57BL/6 Mouse | 8 | SC | 78.18 | 0.25 | 1.07 | Not Reported | [2] |
| C57BL/6 Mouse | 40 | SC | 411.54 | 0.5 | 0.84 | Not Reported | [2] |
| African Lion | 4 | SC | Not Reported | Not Reported | 111.4 ± 73.1 | Not Reported | [1] |
| African Lion | 8 | SC | Not Reported | Not Reported | 115.1 ± 35.7 | Not Reported | [1] |
Note: The short half-life of this compound in mice suggests it is not suitable as a long-acting antibiotic in this species at standard doses.[2]
Efficacy Data
This compound has demonstrated high efficacy rates in the treatment of naturally occurring bacterial infections in dogs and cats. While specific efficacy data from controlled infection models in laboratory animals is less common in publicly available literature, clinical studies provide a strong basis for its potential application in research.
Table 2: In Vitro Susceptibility of Key Pathogens to this compound (MIC90)
| Bacterial Species | MIC90 (µg/mL) | Reference(s) |
| Staphylococcus intermedius | 0.25 | [5] |
| Escherichia coli | 1.0 | [5] |
| Pasteurella multocida | 0.06 | [5] |
| Streptococcus canis | 0.06 | [4] |
Table 3: Clinical Efficacy of this compound in Dogs and Cats
| Species | Infection Type | Comparator | Efficacy | Reference(s) |
| Dog | Skin Infections | Amoxicillin-clavulanic acid | Up to 96.9% | [4] |
| Cat | Wounds and Abscesses | Amoxicillin-clavulanic acid | 100% | [4] |
| Cat | Urinary Tract Infection | Cephalexin | 76.7% (E. coli elimination) | [6] |
| Dog | Experimentally Induced Lyme Disease | Doxycycline, Amoxicillin | Comparable reduction in joint lesions and antibodies | [7] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
Caption: this compound's mechanism of action.
General Experimental Workflow for Efficacy Studies
Caption: Workflow for animal model efficacy studies.
Experimental Protocols
Protocol 1: Murine Model of Staphylococcus aureus Skin Infection
This protocol is a generalized procedure and may require optimization based on the specific S. aureus strain and mouse strain used.
1. Animal Model:
- Species: C57BL/6 mice, 6-8 weeks old.
- Acclimation: Acclimate animals for at least 7 days prior to the experiment.
2. Bacterial Culture:
- Inoculate S. aureus (e.g., ATCC 29213) into Tryptic Soy Broth (TSB) and incubate overnight at 37°C with shaking.
- Harvest bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend to the desired concentration (e.g., 1 x 10⁸ CFU/mL).
3. Infection Induction:
- Anesthetize mice using an appropriate anesthetic (e.g., isoflurane).
- Shave a small area on the dorsum of each mouse.
- Inject a 100 µL suspension of S. aureus subcutaneously into the shaved area.
4. Treatment:
- At 24 hours post-infection, administer a single subcutaneous injection of this compound at a dose of 40 mg/kg.[2] The control group should receive a vehicle control (e.g., sterile saline).
- Due to the short half-life of this compound in mice, more frequent dosing may be necessary to maintain therapeutic concentrations.[2]
5. Efficacy Evaluation:
- Monitor animals daily for clinical signs of infection (e.g., lesion size, abscess formation, body weight).
- At selected time points (e.g., 3 and 7 days post-treatment), euthanize a subset of animals from each group.
- Excise the infected skin tissue, homogenize, and perform serial dilutions for bacterial enumeration (CFU/gram of tissue).
- Tissue samples can also be collected for histopathological analysis.
Protocol 2: Canine Model of Experimentally Induced Early Lyme Disease
This protocol is adapted from a study evaluating the efficacy of this compound against Borrelia burgdorferi.[7]
1. Animal Model:
- Species: Beagle dogs, 17-18 weeks old.
- Ensure animals are free of tick-borne diseases prior to the study.
- All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).[7]
2. Infection Induction:
- Experimentally infect dogs with B. burgdorferi sensu stricto via tick exposure.[7]
- Confirm infection through methods such as PCR amplification of Borrelia DNA from skin biopsies.[7]
3. Treatment:
- Initiate treatment at a predetermined time post-infection (e.g., day 60).
- Administer this compound as two subcutaneous injections of 8 mg/kg, 14 days apart.[7]
- Include control groups treated with standard therapies (e.g., doxycycline, amoxicillin) and an untreated control group.[7]
4. Efficacy Evaluation:
- Monitor for clinical signs, although overt lameness may be rare in laboratory models.[7]
- Collect skin biopsies at various time points to assess the presence of B. burgdorferi DNA by PCR.[7]
- Perform serological analysis to measure circulating antibodies associated with Lyme disease.[7]
- At the end of the study, euthanize animals and collect joint tissue for histopathological examination to assess for lesions.[7]
Conclusion
This compound's unique pharmacokinetic profile and broad spectrum of activity make it a compelling option for use in certain animal models of bacterial infection. However, the significant species-specific variations in its half-life necessitate careful consideration and potential adaptation of dosing regimens, particularly in rodent models. The protocols and data presented here provide a foundation for researchers to design and implement studies utilizing this compound to investigate bacterial diseases and evaluate novel therapeutic strategies.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. Pharmacokinetics of Single-bolus Subcutaneous this compound in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 5. Antimicrobial Activity and Spectrum of this compound, a New Extended- Spectrum Cephalosporin, against Pathogens Collected from Dogs and Cats in Europe and North America - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
Application Notes and Protocols for Assessing Cefovecin Synergy with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the synergistic potential of Cefovecin, a third-generation cephalosporin (B10832234), when used in combination with other antimicrobial agents. The following sections detail the principles, protocols, and data interpretation for key in vitro synergy testing methods. The information herein is intended to equip researchers with the necessary tools to design and execute robust synergy studies, aiding in the discovery of more effective combination therapies to combat bacterial infections.
Introduction to Antibiotic Synergy
Antibiotic synergy occurs when the combined effect of two or more antibiotics is significantly greater than the sum of their individual effects. Investigating synergistic combinations is a critical strategy in antimicrobial research for several reasons:
-
Overcoming Antimicrobial Resistance: Synergy can restore the effectiveness of an antibiotic against a resistant bacterial strain.
-
Broadening the Spectrum of Activity: Combining agents can provide coverage against a wider range of pathogens.
-
Reducing the Emergence of Resistance: The use of synergistic combinations can decrease the likelihood of resistant mutants arising during therapy.
-
Lowering Dosage and Toxicity: By enhancing the antimicrobial effect, it may be possible to use lower concentrations of each drug, thereby reducing the potential for adverse effects.
This compound, with its extended half-life, is an attractive candidate for combination therapy in veterinary medicine. Assessing its synergistic potential with other antibiotics can unlock new therapeutic strategies for challenging infections.
Key In Vitro Synergy Testing Methods
Several in vitro methods are commonly employed to assess antibiotic synergy. The most widely used are the checkerboard assay, the time-kill curve assay, and the E-test method.[1]
Checkerboard Assay
The checkerboard assay is a microdilution method that allows for the testing of numerous combinations of two antibiotics simultaneously.[2][3] The results are used to calculate the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction.
Materials:
-
96-well microtiter plates
-
This compound and the second antibiotic of interest (stock solutions of known concentration)
-
Bacterial isolate to be tested
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Sterile pipette tips and multichannel pipettor
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
-
0.5 McFarland turbidity standard
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Antibiotic Dilution Series Preparation:
-
Prepare stock solutions of this compound and the second antibiotic (Antibiotic B) at a concentration that is a multiple of the highest concentration to be tested.
-
In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Typically, serial two-fold dilutions of this compound are made along the x-axis (columns), and serial two-fold dilutions of Antibiotic B are made along the y-axis (rows).
-
Row H is typically used for the serial dilution of this compound alone, and column 12 for the serial dilution of Antibiotic B alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
-
Plate Inoculation and Incubation:
-
Inoculate each well (except for sterility controls) with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35°C ± 2°C for 16-24 hours.
-
-
Reading the Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Alternatively, a microplate reader can be used to measure the optical density at 600 nm (OD₆₀₀).
-
-
Data Analysis and FIC Index Calculation:
-
Determine the MIC of this compound alone (MICA) and Antibiotic B alone (MICB).
-
For each well showing no growth in the combination section, identify the concentrations of this compound (CA) and Antibiotic B (CB).
-
Calculate the FIC for each drug in the combination:
-
FICA = CA / MICA
-
FICB = CB / MICB
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FICA + FICB
-
-
The FICI for the entire interaction is the lowest FICI value obtained from all the wells that show no growth.
-
Interpretation of the Fractional Inhibitory Concentration Index (FICI): [4]
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
The following table presents illustrative data from a checkerboard assay between a cephalosporin (similar to this compound) and another antibiotic.
| Antibiotic Combination | Bacterial Strain | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI | Interpretation |
| Cephalosporin | E. coli ATCC 25922 | 2 | 0.5 | 0.25 | 0.5 | Synergy |
| Fluoroquinolone | 0.25 | 0.0625 | 0.25 | |||
| Cephalosporin | S. aureus ATCC 29213 | 1 | 0.5 | 0.5 | 1.0 | Additive |
| Aminoglycoside | 0.5 | 0.25 | 0.5 |
Note: This data is illustrative and not specific to this compound.
Time-Kill Curve Assay
The time-kill curve assay is a dynamic method that assesses the rate of bacterial killing over time when exposed to antibiotics, alone and in combination.[5] It provides more detailed information about the bactericidal or bacteriostatic nature of the interaction.
Materials:
-
This compound and the second antibiotic of interest
-
Bacterial isolate to be tested
-
Appropriate broth medium (e.g., CAMHB)
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Spectrophotometer
-
Agar (B569324) plates for colony counting
-
Sterile saline for dilutions
-
Pipettes and sterile tips
Procedure:
-
Inoculum Preparation:
-
Prepare an overnight culture of the test organism.
-
Dilute the overnight culture in fresh broth to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
Prepare tubes or flasks containing the following:
-
Growth control (no antibiotic)
-
This compound alone (at a specific concentration, e.g., 0.5 x MIC, 1 x MIC)
-
Antibiotic B alone (at a specific concentration)
-
This compound and Antibiotic B in combination (at the same concentrations as the individual tubes)
-
-
Inoculate each tube/flask with the prepared bacterial suspension.
-
-
Incubation and Sampling:
-
Incubate all tubes/flasks in a shaking incubator at 37°C.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on each plate.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[6]
-
Antagonism is defined as a ≥ 2-log₁₀ increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference is a < 2-log₁₀ change in CFU/mL.
-
The following table summarizes example data from a time-kill assay.
| Antibiotic(s) | Bacterial Strain | Concentration (x MIC) | Log₁₀ CFU/mL at 0h | Log₁₀ CFU/mL at 24h | Log₁₀ Reduction vs. Most Active Agent | Interpretation |
| Growth Control | P. aeruginosa PAO1 | - | 6.0 | 9.2 | - | - |
| Cephalosporin | 1 | 6.0 | 7.5 | - | - | |
| Aminoglycoside | 1 | 6.0 | 6.8 | - | - | |
| Combination | 1 + 1 | 6.0 | 4.5 | 2.3 | Synergy |
Note: This data is illustrative and not specific to this compound.
E-test (Epsilometer Test)
The E-test is a gradient diffusion method that uses a plastic strip impregnated with a predefined gradient of an antibiotic.[7] A variation of this method can be used to assess synergy.
Materials:
-
E-test strips for this compound and the second antibiotic
-
Bacterial isolate to be tested
-
Mueller-Hinton agar (MHA) plates
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Using a sterile swab, inoculate the entire surface of an MHA plate to create a uniform lawn of bacteria.
-
-
E-test Strip Application (Cross Method):
-
Place the E-test strip for this compound on the inoculated agar plate.
-
Place the E-test strip for Antibiotic B at a 90° angle to the first strip, with the intersection point at the respective MIC values of each drug when tested alone.
-
-
Incubation and Reading:
-
Incubate the plate at 35°C ± 2°C for 16-24 hours.
-
After incubation, an inhibition ellipse will be formed around each strip.
-
Read the MIC value where the edge of the inhibition ellipse intersects the E-test strip. For the combination, read the MIC at the intersection of the two inhibition zones.
-
-
Data Analysis:
-
Calculate the FICI as described for the checkerboard assay.
-
Interpretation: The same FICI interpretation values are used as in the checkerboard assay.
Mechanisms of Synergy with Cephalosporins
Understanding the potential mechanisms of synergy can guide the selection of antibiotic combinations for testing. For β-lactam antibiotics like this compound, which inhibit cell wall synthesis, synergy is often achieved with antibiotics that have different targets.
-
β-Lactams and Aminoglycosides: The primary mechanism of synergy is the damage to the bacterial cell wall caused by the β-lactam, which facilitates the intracellular uptake of the aminoglycoside.[1][4] Aminoglycosides inhibit protein synthesis by binding to the 30S ribosomal subunit.
-
β-Lactams and Fluoroquinolones: While the exact mechanism is not always fully elucidated, it is thought that the cell wall disruption by β-lactams may enhance the penetration of fluoroquinolones to their target enzymes, DNA gyrase and topoisomerase IV, which are involved in DNA replication.[8]
Visualizing Workflows and Mechanisms
The following diagrams, created using the DOT language, illustrate the experimental workflows and a key mechanism of synergy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Synergistic activity of aminoglycoside-beta-lactam combinations against Pseudomonas aeruginosa with an unusual aminoglycoside antibiogram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bactericidal synergism between beta-lactams and aminoglycosides: mechanism and possible therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Lactam and Fluoroquinolone Combination Antibiotic Therapy for Bacteremia Caused by Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
Cefovecin Administration Protocols for In Vivo Research Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Cefovecin, a third-generation cephalosporin (B10832234) antibiotic with a prolonged duration of action, presents a valuable tool for in vivo research, particularly in studies requiring sustained antimicrobial coverage with minimal animal handling. Its use can help prevent or treat opportunistic bacterial infections that may confound experimental results. These application notes provide detailed protocols and pharmacokinetic data to guide the use of this compound in various animal models.
Mechanism of Action
This compound is a bactericidal agent that, like other β-lactam antibiotics, inhibits the synthesis of the bacterial cell wall.[1][2] It specifically binds to penicillin-binding proteins (PBPs) located in the bacterial cell wall, which are essential for the final steps of peptidoglycan synthesis.[1] This disruption leads to cell lysis and death. This compound has a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[3][4]
Application in Research
The primary application of this compound in a research setting is the prevention or treatment of bacterial infections that can arise during a study, which could otherwise compromise the health of the animals and the integrity of the experimental data. Its long half-life in certain species makes it particularly advantageous for long-term studies, reducing the stress associated with frequent dosing.[3][5]
Pharmacokinetic Data
The pharmacokinetic profile of this compound varies significantly across different animal species. This is largely attributed to differences in plasma protein binding and renal excretion.[6] The following tables summarize key pharmacokinetic parameters from various studies.
Table 1: Pharmacokinetic Parameters of this compound in Common Laboratory Animals
| Animal Model | Dose (mg/kg) | Route | Cmax (µg/mL) | t½ (hours) | Reference |
| C57BL/6 Mice | 8 | SC | 78.18 | 1.07 | [6][7] |
| C57BL/6 Mice | 40 | SC | 411.54 | 0.84 | [6][7] |
| Cynomolgus Macaques | 8 | SC | - | 4.95 ± 1.47 | [8] |
| Olive Baboons | 8 | SC | - | 9.17 ± 1.84 | [8] |
| Rhesus Macaques | 8 | SC | - | 8.40 ± 2.53 | [8] |
Cmax: Maximum plasma concentration; t½: Half-life; SC: Subcutaneous
Table 2: Pharmacokinetic Parameters of this compound in Other Animal Species
| Animal Model | Dose (mg/kg) | Route | Cmax (µg/mL) | t½ (hours) | Reference |
| Dogs | 8 | SC | 121 | 133 | [9] |
| Cats | 8 | SC | 141 | 166 | [10] |
| African Lions | 4 | SC | - | 111.4 ± 73.1 | [5] |
| African Lions | 8 | SC | - | 115.1 ± 35.7 | [5] |
| Bottlenose Dolphins | 8 | IM | - | - | [11] |
| Patagonian Sea Lions | 1, 2, 4, 8 | SC | Dose-dependent | ~4 weeks (t½) | [3][11] |
| White Bamboo Sharks | 8 | SC | - | 2.02 ± 4.62 | [12] |
| Atlantic Horseshoe Crabs | 8 | SC | - | 37.70 ± 9.04 | [12] |
Cmax: Maximum plasma concentration; t½: Half-life; SC: Subcutaneous; IM: Intramuscular
Experimental Protocols
The following are generalized protocols for the administration of this compound in a research setting, based on common practices described in the literature. These should be adapted to specific experimental designs and institutional animal care and use committee (IACUC) guidelines.
Protocol 1: this compound Administration in Mice
Objective: To provide prophylactic or therapeutic antibiotic coverage in mice. Note that due to its short half-life in mice, this compound is not a long-acting antibiotic in this species and may require more frequent administration.[6][7]
Materials:
-
This compound sodium for injection (e.g., Convenia®)
-
Sterile Water for Injection
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol
-
Appropriate animal restraint device
Procedure:
-
Reconstitution: Aseptically reconstitute the lyophilized this compound powder with Sterile Water for Injection to a final concentration of 80 mg/mL.[13] Swirl gently to dissolve. The reconstituted solution should be stored refrigerated (2-8°C) and protected from light.[14]
-
Dosing: The recommended dosage in published studies for mice is 8 mg/kg or 40 mg/kg, administered subcutaneously.[6][7] Calculate the required volume based on the animal's body weight.
-
Administration:
-
Properly restrain the mouse.
-
Swab the injection site (e.g., dorsal scapular region) with 70% ethanol.
-
Gently lift the skin to create a "tent."
-
Insert the needle at the base of the tented skin and inject the calculated volume subcutaneously.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
-
Monitoring: Observe the animal for any adverse reactions at the injection site or systemic signs of distress.[14]
-
Frequency: Due to the short half-life in mice, if sustained coverage is needed, administration may need to be repeated more frequently than in other species. The exact frequency should be determined based on the specific requirements of the study.
Protocol 2: this compound Administration in Non-Human Primates (NHPs)
Objective: To provide prophylactic or therapeutic antibiotic coverage in NHPs. Note that the half-life in NHPs is considerably shorter than in dogs and cats.[8]
Materials:
-
This compound sodium for injection (e.g., Convenia®)
-
Sterile Water for Injection
-
Sterile syringes and needles appropriate for the size of the NHP
-
70% ethanol
-
Appropriate restraint and handling equipment for NHPs
Procedure:
-
Reconstitution: Prepare the this compound solution as described in Protocol 1 to a final concentration of 80 mg/mL.
-
Dosing: A single subcutaneous dose of 8 mg/kg has been evaluated in several NHP species.[8]
-
Administration:
-
Ensure the NHP is safely restrained according to institutional protocols.
-
Select an appropriate injection site (e.g., between the shoulder blades).
-
Prepare the injection site by cleansing with 70% ethanol.
-
Administer the calculated dose via subcutaneous injection.
-
-
Monitoring: Monitor the animal for any signs of local or systemic adverse reactions.
-
Frequency: The pharmacokinetic data suggests that this compound is not a long-acting antibiotic in NHPs, and therefore, repeated dosing may be necessary for sustained therapeutic concentrations.[8]
Visualizations
Caption: Mechanism of action of this compound on a bacterial cell.
Caption: General experimental workflow for this compound administration.
References
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics of this compound (ConveniaTM) After Intramuscular Administration to Dolphins (Tursiops truncatus) and Sea Lion (Otaria flavescens) - IAAAM 2010 - VIN [vin.com]
- 4. Antimicrobial Activity and Spectrum of this compound, a New Extended- Spectrum Cephalosporin, against Pathogens Collected from Dogs and Cats in Europe and North America - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Pharmacokinetics of Single-bolus Subcutaneous this compound in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Single-bolus Subcutaneous this compound in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of this compound in Cynomolgus Macaques (Macaca fascicularis), Olive Baboons (Papio anubis), and Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Updates on the Pharmacokinetics of this compound (Convenia®) in Marine Mammals - IAAAM 2012 - VIN [vin.com]
- 12. researchgate.net [researchgate.net]
- 13. droracle.ai [droracle.ai]
- 14. vcahospitals.com [vcahospitals.com]
Application Notes and Protocols for Solid-Phase Extraction of Cefovecin from Plasma Samples
Introduction
Cefovecin is a third-generation cephalosporin (B10832234) antibiotic with a long elimination half-life, a characteristic attributed to its high degree of plasma protein binding.[1][2][3] This high binding affinity, often exceeding 98% in species like dogs and cats, necessitates an effective extraction method to isolate the drug from plasma proteins for accurate quantification.[1][2][4] Solid-phase extraction (SPE) is a robust technique for the cleanup and concentration of analytes from complex biological matrices like plasma. This document provides detailed application notes and a protocol for the SPE of this compound from plasma samples, followed by high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection.
Principle of the Method
The protocol is based on a reversed-phase SPE mechanism using a polymeric sorbent. Plasma samples are first acidified to disrupt the binding between this compound and plasma proteins, a crucial step to ensure high recovery.[4][5] An internal standard is added to the sample to account for any variability during the extraction process. The pre-treated sample is then loaded onto a conditioned SPE cartridge. The cartridge selectively retains this compound and the internal standard while interfering substances are washed away. Finally, the analytes of interest are eluted from the cartridge with an appropriate organic solvent. The eluate is then evaporated and reconstituted in the mobile phase for HPLC analysis.
Experimental Workflow
Caption: Workflow for this compound SPE from Plasma.
Detailed Experimental Protocol
This protocol is adapted from the validated method described by Cox et al. (2014).[6][7]
Materials and Reagents:
-
This compound sodium reference standard
-
Ceftiofur (B124693) (or other suitable internal standard)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Phosphoric acid (10%)
-
Glacial acetic acid
-
Oasis HLB SPE cartridges
-
Blank plasma from the species of interest
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
-
HPLC system with UV detector
-
Analytical column: XBridge C8 (3.5 µm, 4.6 x 250 mm) or equivalent[7]
Procedure:
1. Preparation of Standard and Quality Control (QC) Samples:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
- Prepare a stock solution of the internal standard (IS), ceftiofur (e.g., 1 mg/mL), in methanol.
- Serially dilute the this compound stock solution with blank plasma to prepare calibration standards ranging from 0.1 to 200 µg/mL.[7]
- Prepare QC samples at low, medium, and high concentrations in the same manner.
2. Sample Pre-treatment:
- Thaw plasma samples (standards, QCs, and unknowns) to room temperature.
- To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., 1 µg/mL ceftiofur).[6]
- Add 400 µL of a methanol:water (15:85) solution.[6]
- Add 25 µL of 10% phosphoric acid to acidify the sample.[6]
- Vortex the mixture thoroughly for 30 seconds.
- Allow the samples to stand for 5 minutes to facilitate protein precipitation.[6]
- Centrifuge the tubes for 10 minutes to pellet the precipitated proteins.[6]
- Carefully transfer the supernatant to a clean tube for SPE.
3. Solid-Phase Extraction:
- Condition the Oasis HLB SPE cartridges by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the cartridge to dry out.
- Load the entire supernatant from the pre-treatment step onto the conditioned SPE cartridge.
- Wash the cartridge with an appropriate volume of a weak organic solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences.
- Dry the cartridge under vacuum for a few minutes.
- Elute this compound and the internal standard from the cartridge with 1 mL of acetonitrile.
4. Eluate Processing and Analysis:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the dried residue in 100 µL of the HPLC mobile phase.
- Vortex briefly to ensure complete dissolution.
- Inject an appropriate volume (e.g., 20 µL) into the HPLC system.
5. HPLC Conditions:
- Mobile Phase: A mixture of 10 mM ammonium acetate (pH 3.5) and acetonitrile (89:11, v/v).[7]
- Flow Rate: 0.85 mL/min.[7]
- Column: XBridge C8 (3.5 µm, 4.6 x 250 mm).[7]
- Detection Wavelength: 280 nm.[7]
- Run Time: Sufficient to allow for the elution of both this compound and the internal standard.
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.
-
Use a linear regression model to fit the data.
-
Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes the performance characteristics of the described SPE-HPLC method for this compound analysis.
| Parameter | Value | Reference |
| Extraction Recovery | >90% | [7] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | [6][7] |
| Limit of Detection (LOD) | 0.05 µg/mL | [5][8][9] |
| Calibration Curve Range | 0.1 - 200 µg/mL | [7] |
| Linearity (r²) | >0.99 | [5][8] |
| Intra-assay Variability | <10% | [7] |
| Inter-assay Variability | <10% | [7] |
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship between the high plasma protein binding of this compound and the necessity of the acidification step in the sample preparation protocol.
Caption: Rationale for Acidification in this compound Extraction.
References
- 1. This compound PROTEIN BINDING AS A PREDICTOR FOR EXTENDED DURATION OF ACTION: A REVIEW OF CURRENT LITERATURE AND IN VITRO ANALYSIS IN MULTIPLE ZOOLOGICAL SPECIES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioone.org [bioone.org]
- 3. bioone.org [bioone.org]
- 4. researchgate.net [researchgate.net]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. researchgate.net [researchgate.net]
- 7. Development of a method for the determination of this compound in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of Analytical Method for the Determination of this compound Sodium in African lions (Panthera leo) Plasma by HPLC: FDA Bioanalytical Assay Guidance (2022) | Brigitte Sindelar [scispace.com]
Application Notes and Protocols for Cefovecin Broth Microdilution Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefovecin is a third-generation cephalosporin (B10832234) antibiotic with an extended spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] It is notable for its long half-life, which allows for extended dosing intervals in veterinary medicine, particularly for dogs and cats.[1][3] Determining the susceptibility of bacterial isolates to this compound is crucial for ensuring clinical efficacy and monitoring for the emergence of resistance. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific bacterium.[4][5] This document provides detailed application notes and a comprehensive protocol for performing this compound susceptibility testing using the broth microdilution method, in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2][6][7]
Application Notes
The broth microdilution method offers a quantitative measure of antimicrobial susceptibility, providing the MIC value in µg/mL.[8][9] This is a more informative metric than the qualitative results (Susceptible, Intermediate, Resistant) obtained from disk diffusion tests. The MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a bacterium under standardized in vitro conditions.[4][10]
Key Considerations for this compound Susceptibility Testing:
-
Standardization: Adherence to standardized protocols, such as those provided by the CLSI, is critical for accurate and reproducible results.[10][11] Factors including inoculum density, media composition, incubation time, and temperature must be carefully controlled.[10][12]
-
Quality Control: Concurrent testing of well-characterized quality control (QC) strains with known this compound MICs is mandatory to validate the accuracy of the test run.[1][13][14] Any deviation in the QC strain results outside the acceptable range invalidates the results for the clinical isolates.[14]
-
Interpretation: The clinical significance of an MIC value is determined by comparing it to established clinical breakpoints.[8][9] These breakpoints are specific to the drug, the bacterial species, and the host animal.[15] It is important to note that for some veterinary pathogens, specific breakpoints for this compound may not be available from CLSI, and interpretations may rely on data from clinical efficacy studies or related compounds.[9][16]
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound against common veterinary pathogens as determined by the broth microdilution method.
Table 1: this compound MIC Values for Key Canine and Feline Pathogens
| Bacterial Species | Host | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus intermedius | Dog & Cat | 501 | 0.12 | 0.25 | 0.06 - 8 |
| Escherichia coli | Dog & Cat | ~500 | - | 1.0 | - |
| Pasteurella multocida | Dog & Cat | - | - | 0.06 | - |
| β-hemolytic Streptococcus spp. | Dog & Cat | 86 | - | ≤0.06 - 0.12 | - |
| Proteus mirabilis | Dog & Cat | - | - | - | - |
| Bacteroides spp. | Dog & Cat | 4 | - | - | - |
| Fusobacterium spp. | Dog & Cat | 6 | - | - | - |
Data compiled from multiple studies.[1][2][3][16]
Table 2: CLSI Interpretive Criteria (Breakpoints) for this compound (µg/mL)
| Bacterial Species | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Staphylococcus pseudintermedius | ≤0.5 | - | - |
| Streptococcus canis | ≤0.5 | - | - |
| Escherichia coli (uncomplicated UTI) | ≤0.25 | - | - |
| Pasteurella multocida | ≤0.5 | - | - |
Note: Breakpoints are subject to change and should always be referenced from the latest CLSI documents. The absence of a value indicates that no breakpoint has been established.[8]
Experimental Protocols
Broth Microdilution Method for this compound Susceptibility Testing
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][11]
1. Materials
-
96-well microdilution plates (e.g., Sensititre plates)[1]
-
This compound powder (analytical grade)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[1]
-
For fastidious organisms like Streptococcus spp., CAMHB supplemented with 3% lysed horse blood.[1]
-
For anaerobic organisms, Wilkins-Chalgren anaerobe broth.[1]
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard[4]
-
Bacterial isolates for testing
-
Quality Control (QC) strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)[13][17]
-
Sterile reservoirs, multichannel pipettes, and tips
-
Incubator (35 ± 2°C)[1]
-
Anaerobic incubation system (for anaerobic bacteria)
-
Nephelometer or photometer
2. Preparation of this compound Stock Solution and Microdilution Plates
If not using commercially prepared plates, this compound stock solutions must be prepared according to CLSI guidelines. A series of two-fold dilutions of this compound should be prepared in the appropriate broth to achieve the desired final concentrations in the microdilution plate (e.g., 0.06 to 32 µg/mL).[1]
3. Inoculum Preparation
a. From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.
b. Suspend the colonies in sterile saline.
c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.[4]
d. Within 15 minutes of standardization, dilute the suspension in the appropriate broth (CAMHB, supplemented CAMHB, or Wilkins-Chalgren broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL for aerobic bacteria and 1 x 10⁶ CFU/mL for anaerobic bacteria in each well.[1]
4. Inoculation of Microdilution Plates
a. Using a multichannel pipette, inoculate each well of the microdilution plate with the standardized bacterial suspension.
b. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
5. Incubation
a. For aerobic bacteria, incubate the plates in ambient air at 35 ± 2°C for 16-20 hours.[1]
b. For anaerobic bacteria, incubate in an anaerobic atmosphere at 37°C for 46-48 hours.[1]
6. Reading and Interpreting Results
a. After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth.[4][10]
b. The growth control well should show distinct turbidity. The sterility control well should remain clear.
c. The MIC of the QC strain must fall within its acceptable range for the test results to be considered valid.[14]
d. Compare the MIC of the test isolate to the established CLSI breakpoints to determine the susceptibility interpretation (Susceptible, Intermediate, or Resistant).[8][9]
Visualizations
Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.
Caption: Logical Flow for Interpreting MIC Results using CLSI Breakpoints.
References
- 1. Antimicrobial Activity and Spectrum of this compound, a New Extended- Spectrum Cephalosporin, against Pathogens Collected from Dogs and Cats in Europe and North America - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity and spectrum of this compound, a new extended- spectrum cephalosporin, against pathogens collected from dogs and cats in Europe and North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicines.health.europa.eu [medicines.health.europa.eu]
- 4. apec.org [apec.org]
- 5. idexx.com [idexx.com]
- 6. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 7. zoetisus.com [zoetisus.com]
- 8. idexx.dk [idexx.dk]
- 9. idexx.com [idexx.com]
- 10. cgspace.cgiar.org [cgspace.cgiar.org]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. bsac.org.uk [bsac.org.uk]
- 14. microbiologyclass.net [microbiologyclass.net]
- 15. wvdl.wisc.edu [wvdl.wisc.edu]
- 16. journals.asm.org [journals.asm.org]
- 17. Cephalexin susceptibility breakpoint for veterinary isolates: Clinical Laboratory Standards Institute revision - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Cefovecin in Bacterial Biofilm Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefovecin is a third-generation cephalosporin (B10832234) antibiotic with a prolonged duration of activity, primarily used in veterinary medicine to treat skin and soft tissue infections in dogs and cats.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins.[2] While its efficacy against planktonic bacteria such as Staphylococcus pseudintermedius and Pasteurella multocida is well-documented, there is a notable gap in the scientific literature regarding its effects on bacterial biofilms.[3][4][5]
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. This mode of growth confers increased resistance to antimicrobial agents and the host immune system, making biofilm-associated infections challenging to treat. This document provides detailed protocols and application notes to facilitate research into the potential role of this compound in the inhibition and eradication of bacterial biofilms, particularly those formed by pathogens relevant to veterinary medicine.
Mechanism of Action (Planktonic Bacteria)
This compound, like other β-lactam antibiotics, disrupts the synthesis of the peptidoglycan layer of bacterial cell walls. This interference leads to cell lysis and death of susceptible bacteria. It has demonstrated bactericidal activity against a range of Gram-positive and Gram-negative pathogens.[3][4] However, it is not effective against Pseudomonas species or enterococci.[2]
Data Presentation: In Vitro Susceptibility of Planktonic Bacteria
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus intermedius group | 0.25 | 0.25 |
| Staphylococcus aureus | 0.5 | >2 |
| Beta-hemolytic Streptococci | ≤0.06 | 0.12 |
| Escherichia coli | 0.5 | 1.0 |
| Pasteurella multocida | ≤0.06 | 0.06 |
| Proteus mirabilis | 0.25 | 0.5 |
| Porphyromonas spp. | Not Available | ≤0.125 |
| Fusobacterium spp. | Not Available | ≤0.06 |
Data compiled from multiple sources. MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Experimental Protocols
The following protocols are adapted from established methods for studying bacterial biofilms and can be utilized to investigate the efficacy of this compound.
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC) using the Crystal Violet Assay
This protocol is designed to determine the lowest concentration of this compound that inhibits biofilm formation.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial strain of interest (e.g., Staphylococcus pseudintermedius)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
This compound sodium (Convenia®) reconstituted as per manufacturer's instructions[1]
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate the bacterial strain into TSB and incubate overnight at 37°C.
-
Dilution: Dilute the overnight culture in TSB with 1% glucose to an optical density (OD) of 0.05 at 600 nm.
-
Plate Preparation: Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.
-
This compound Addition: Prepare serial dilutions of this compound in TSB with 1% glucose. Add 100 µL of each this compound dilution to the wells, resulting in a final volume of 200 µL and the desired final concentrations of the antibiotic. Include a positive control (bacteria without antibiotic) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 24 hours without shaking.
-
Washing: Gently discard the planktonic bacteria from the wells. Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Destaining: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
-
MBIC Determination: The MBIC is defined as the lowest concentration of this compound that results in a significant reduction in biofilm formation compared to the positive control.
Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol is for determining the lowest concentration of this compound required to eradicate a pre-formed biofilm.
Materials:
-
Same as Protocol 1
-
Colony-forming unit (CFU) plating materials (agar plates, spreader)
Procedure:
-
Biofilm Formation: Follow steps 1-3 of Protocol 1 to grow a 24-hour biofilm in a 96-well plate.
-
Washing: After incubation, remove the planktonic bacteria and wash the wells twice with sterile PBS.
-
This compound Treatment: Add 200 µL of various concentrations of this compound (prepared in TSB) to the wells containing the pre-formed biofilms. Include a no-antibiotic control.
-
Incubation: Incubate the plate at 37°C for another 24 hours.
-
Biofilm Disruption: After incubation, discard the antibiotic solution and wash the wells twice with PBS. Add 200 µL of fresh TSB to each well and scrape the bottom and sides of the wells to dislodge the biofilm. Alternatively, use sonication to disrupt the biofilm.
-
Viable Cell Counting: Perform serial dilutions of the bacterial suspension from each well and plate onto appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
MBEC Determination: The MBEC is the lowest concentration of this compound that results in a 99.9% reduction in the number of viable bacteria in the biofilm compared to the untreated control.
Visualizations
Signaling Pathway and Mechanism
Currently, there is no published research detailing the specific signaling pathways or molecular mechanisms of this compound's action against bacterial biofilms. It is hypothesized that, as a β-lactam antibiotic, its primary target remains the bacterial cell wall. However, the complex structure of the biofilm matrix and the altered physiological state of biofilm-embedded bacteria likely hinder drug penetration and efficacy.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for investigating the anti-biofilm properties of an antibiotic such as this compound.
References
- 1. This compound | VCA Animal Hospitals [vcahospitals.com]
- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 3. Antimicrobial activity and spectrum of this compound, a new extended- spectrum cephalosporin, against pathogens collected from dogs and cats in Europe and North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity and Spectrum of this compound, a New Extended- Spectrum Cephalosporin, against Pathogens Collected from Dogs and Cats in Europe and North America - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro efficacy of this compound against anaerobic bacteria isolated from subgingival plaque of dogs and cats with periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Cefovecin MIC by Agar Dilution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Cefovecin using the agar (B569324) dilution method. This method is a standardized and reproducible technique for assessing the in vitro susceptibility of bacterial isolates to this long-acting cephalosporin. Adherence to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), is crucial for obtaining accurate and comparable results.
Principle of the Agar Dilution Method
The agar dilution method involves incorporating varying concentrations of an antimicrobial agent into an agar medium.[1][2] A standardized inoculum of the test microorganism is then spotted onto the surface of the agar plates.[1] After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[2]
Materials and Reagents
-
This compound sodium analytical standard powder
-
Mueller-Hinton Agar (MHA)
-
Sterile deionized water or other appropriate solvent
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Quality control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™)
-
Test bacterial isolates
-
Sterile Petri dishes (90 mm or 150 mm)
-
Sterile pipettes and tubes
-
Inoculator (e.g., multipoint replicator) or micropipette
-
Incubator (35°C ± 2°C)
Experimental Protocols
Preparation of this compound Stock Solution
-
Calculate the required amount of this compound powder: Use the following formula to account for the potency of the antibiotic powder: Weight (mg) = [Volume (mL) x Concentration (µg/mL)] / [Potency (µg/mg)]
-
Dissolve this compound: Aseptically weigh the calculated amount of this compound sodium powder and dissolve it in a suitable sterile solvent (e.g., sterile deionized water) to prepare a concentrated stock solution (e.g., 1000 µg/mL).
-
Sterilization: If the solvent is not pre-sterilized, the stock solution should be sterilized by membrane filtration using a 0.22 µm filter.
-
Storage: Store the stock solution in sterile, sealed aliquots at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles.
Preparation of Agar Plates with this compound Dilutions
-
Prepare Molten Mueller-Hinton Agar: Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving. Allow the agar to cool to 45-50°C in a water bath.
-
Prepare this compound Working Solutions: Create a series of working solutions of this compound by diluting the stock solution with a sterile diluent. These working solutions should be 10 times the final desired concentration in the agar.
-
Incorporate this compound into Agar: For each desired final concentration, add 1 part of the corresponding this compound working solution to 9 parts of molten MHA (e.g., 2 mL of a 100 µg/mL working solution to 18 mL of agar for a final concentration of 10 µg/mL). Mix thoroughly but gently to avoid air bubbles.
-
Pour Plates: Dispense the this compound-containing agar into sterile Petri dishes to a uniform depth (approximately 4 mm). Allow the plates to solidify at room temperature.
-
Growth Control Plate: Prepare at least one plate containing only MHA without any this compound to serve as a growth control.
-
Storage: If not used immediately, store the plates in a sealed container at 2-8°C for a validated period.
Inoculum Preparation and Standardization
-
Subculture the Isolate: From a stock culture, streak the test organism and QC strains onto a non-selective agar plate and incubate at 35°C ± 2°C for 18-24 hours to obtain fresh, isolated colonies.
-
Prepare a Bacterial Suspension: Select 3-5 well-isolated colonies of the same morphological type and transfer them to a tube containing sterile saline.
-
Adjust Turbidity: Vortex the suspension and adjust its turbidity to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a photometric device.
-
Final Inoculum Dilution: Further dilute the standardized suspension to achieve a final inoculum concentration that will deliver approximately 10⁴ colony-forming units (CFU) per spot on the agar surface.
Inoculation, Incubation, and Interpretation
-
Inoculation: Using a multipoint replicator or a calibrated loop/micropipette, inoculate the surface of each this compound-containing agar plate and the growth control plate with the standardized bacterial suspension. Allow the inoculum spots to dry completely before inverting the plates.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in an aerobic atmosphere.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the test organism. A faint haze or a single colony at the inoculum spot should be disregarded. The growth control plate must show confluent growth.
Quality Control
For each batch of MIC testing, it is imperative to include reference quality control (QC) strains with known MIC values to ensure the accuracy and reproducibility of the results. While specific CLSI-approved QC ranges for this compound using the agar dilution method are not readily published, the ranges established for the broth microdilution method can be used as a reference. It is recommended that each laboratory establish its own internal QC ranges for the agar dilution method based on CLSI guidelines.
Data Presentation
The following tables summarize key quantitative data for the this compound agar dilution MIC protocol.
Table 1: this compound Concentration Ranges and Quality Control Parameters
| Parameter | Recommendation |
| This compound Concentration Range | 0.06 to 32 µg/mL is a common range used in studies.[3] |
| Incubation Temperature | 35°C ± 2°C |
| Incubation Time | 16-20 hours |
| Inoculum Density | Approximately 10⁴ CFU/spot |
Table 2: Quality Control Strains and Reference MIC Ranges (Broth Microdilution)
| Quality Control Strain | Antimicrobial Agent | Reference MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | This compound | Not readily available in published CLSI documents |
| Escherichia coli ATCC® 25922™ | This compound | Not readily available in published CLSI documents |
Note: As of the latest review, specific CLSI-endorsed quality control ranges for this compound with these strains were not publicly available. Laboratories should refer to the most current CLSI VET01S document or establish their own internal ranges.
Table 3: Interpretation of this compound MICs for Canine and Feline Pathogens
| Pathogen | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Staphylococcus intermedius | ≤ 0.25 µg/mL | - | - |
| Escherichia coli | ≤ 1.0 µg/mL | - | - |
| Pasteurella multocida | ≤ 0.06 µg/mL | - | - |
Note: These values are based on MIC90 data from in vitro studies and may not represent official CLSI breakpoints.[3] Clinical interpretation should be made in conjunction with clinical data and current CLSI guidelines.
Experimental Workflow Diagram
Caption: Workflow for this compound MIC Determination by Agar Dilution.
References
Troubleshooting & Optimization
Technical Support Center: Cefovecin Analysis by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) mobile phases for Cefovecin analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
1. Peak Shape Problems: Tailing, Splitting, or Broad Peaks
| Potential Cause | Recommended Solution |
| Column Overload | Decrease the injection volume or the concentration of the sample. |
| Sample Solvent Incompatibility | Dissolve and inject the sample in the mobile phase. If not possible, ensure the injection solvent is weaker than the mobile phase. |
| Column Contamination or Degradation | Use a guard column to protect the analytical column. If the column is contaminated, flush it with a strong solvent. If performance does not improve, the column may need replacement.[1] |
| Secondary Interactions | Acidify the mobile phase (e.g., pH 3.1 with acetic acid or pH 3.5 with ammonium (B1175870) acetate) to suppress the ionization of this compound and reduce tailing.[2][3] |
| Extra-column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. |
2. Retention Time Variability
| Potential Cause | Recommended Solution |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase daily and ensure accurate mixing. For gradient elution, ensure the pump is mixing solvents correctly.[4] Manually preparing the mobile phase can help diagnose issues with online mixers.[5] |
| Fluctuations in Column Temperature | Use a column oven to maintain a consistent temperature.[4] |
| Changes in Flow Rate | Check for leaks in the system. Verify the pump is delivering a constant flow rate using a calibrated flowmeter.[4] |
| Poor Column Equilibration | Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.[4] |
| Mobile Phase pH Instability | Use a buffer in the mobile phase (e.g., 10 mM ammonium acetate) to maintain a stable pH.[3] A small change in pH can significantly shift retention times for ionizable compounds.[5] |
3. Baseline Issues: Drift or Noise
| Potential Cause | Recommended Solution |
| Contaminated Mobile Phase | Filter all mobile phase solvents before use. Use high-purity solvents (HPLC grade). Contaminants can accumulate and elute during gradient analysis, causing baseline drift. |
| Air Bubbles in the System | Degas the mobile phase before use. Purge the pump to remove any trapped air bubbles.[4] |
| Detector Lamp Failing | A noisy baseline can indicate that the detector lamp is nearing the end of its life and may need replacement.[4] |
| Leaks | Check all fittings for leaks, as this can cause baseline noise.[1][4] |
| Column Bleed | Ensure the mobile phase pH is within the stable range for the column. High pH can cause silica-based columns to degrade, leading to baseline drift. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a this compound HPLC mobile phase?
A good starting point for this compound analysis is a reversed-phase method. Two validated mobile phases are:
-
A mixture of acetonitrile (B52724), water, and methanol (B129727) in a 60:20:20 ratio, with the pH adjusted to 3.1 with acetic acid.[2]
-
A mixture of 10 mM ammonium acetate (B1210297) (pH 3.5) and acetonitrile in an 89:11 ratio.[3]
Q2: What type of column is recommended for this compound analysis?
C18 and C8 columns are commonly used for this compound analysis.[2][3] A C18 column was used with the acetonitrile/water/methanol mobile phase, while a C8 column was used with the ammonium acetate/acetonitrile mobile phase.[2][3]
Q3: What detection wavelength should be used for this compound?
UV detection at 254 nm or 280 nm is suitable for this compound analysis.[2][3] One study noted that a wavelength of 254 nm provided larger peak areas and better quantification than 290 nm.[2]
Q4: How can I improve the resolution between this compound and other peaks?
To improve resolution, you can:
-
Adjust the organic solvent content in the mobile phase. Increasing the aqueous component will generally increase retention and may improve separation.
-
Change the organic solvent (e.g., from acetonitrile to methanol or vice versa).
-
Fine-tune the pH of the mobile phase.[6]
-
Use a gradient elution method.[7]
Q5: My system pressure is high. What should I do?
High backpressure can be caused by several factors:
-
Blockage in the system: Check for blockages in the guard column, column frits, or tubing.[1]
-
Precipitated buffer: If using a buffered mobile phase, ensure the buffer is soluble in the mobile phase mixture. Flush the system with a high-aqueous wash to dissolve any precipitated salts.[1]
-
High mobile phase viscosity: This can occur with certain solvent mixtures. Ensure the mobile phase components are miscible.[1]
-
Column degradation: A collapsed column bed can lead to high pressure. This usually requires column replacement.
Experimental Protocols
Below are detailed methodologies for this compound analysis using HPLC.
Method 1: Acetonitrile, Water, and Methanol Mobile Phase
This method was developed for the determination of this compound in lion plasma.[2]
-
Chromatographic Conditions:
-
Column: Kinetex 5-µm, C18, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile:Water:Methanol (60:20:20, v/v/v), pH adjusted to 3.1 with acetic acid
-
Flow Rate: 0.7 mL/min
-
Detection: UV at 254 nm
-
Temperature: Ambient
-
-
Sample Preparation (from plasma):
-
The extraction of this compound sodium is carried out using methanol and acetonitrile.[2]
-
Method 2: Ammonium Acetate and Acetonitrile Mobile Phase
This method was developed for the determination of this compound in plasma and utilizes solid-phase extraction for sample cleanup.[3]
-
Chromatographic Conditions:
-
Column: XBridge C8 (3.5 µm), 4.6 x 250 mm
-
Mobile Phase: 10 mM Ammonium Acetate (pH 3.5) and Acetonitrile (89:11, v/v)
-
Flow Rate: 0.85 mL/min
-
Detection: UV at 280 nm
-
Temperature: Not specified
-
-
Sample Preparation (from plasma using Solid-Phase Extraction):
-
Perform a solid-phase extraction using Oasis HLB cartridges.[3]
-
Quantitative Data Summary
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Column | Kinetex 5-µm, C18, 4.6x150 mm[2] | XBridge C8 (3.5 µm), 4.6x250 mm[3] |
| Mobile Phase | Acetonitrile:Water:Methanol (60:20:20), pH 3.1[2] | 10 mM Ammonium Acetate (pH 3.5):Acetonitrile (89:11)[3] |
| Flow Rate | 0.7 mL/min[2] | 0.85 mL/min[3] |
| Detection | 254 nm[2] | 280 nm[3] |
| Retention Time | 4.29 - 4.42 min[2][8] | Not specified |
| Limit of Detection | 0.05 µg/mL[2][9] | Not specified |
| Limit of Quantitation | 0.1 µg/mL[2][9] | 0.1 µg/mL[3] |
Visualizations
Caption: General HPLC troubleshooting workflow.
Caption: Experimental workflow for this compound HPLC analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. Development of a method for the determination of this compound in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. Pharmacokinetics of Single-bolus Subcutaneous this compound in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Troubleshooting poor resolution in Cefovecin chromatograms
Technical Support Center: Cefovecin Chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor resolution in this compound chromatograms.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak resolution in this compound HPLC analysis?
Poor peak resolution in the HPLC analysis of this compound can stem from several factors, including:
-
Inappropriate Mobile Phase Composition: The pH, organic modifier (e.g., acetonitrile, methanol), and buffer concentration of the mobile phase are critical for achieving good separation. For cephalosporins like this compound, it's important to control the mobile phase pH carefully.[1][2]
-
Unsuitable Stationary Phase: While a standard C18 column is often a good starting point, other column chemistries like C8 or phenyl-hexyl may offer better selectivity for your specific separation needs.[2]
-
Low Column Efficiency: This can be due to a poorly packed, old, or degraded column, or operating at a non-optimal flow rate. Column efficiency is also affected by its length and the particle size of the stationary phase.[3]
-
Peak Tailing or Fronting: Asymmetrical peaks can significantly reduce resolution. Peak tailing is often caused by secondary interactions with the stationary phase, while peak fronting can result from column overload or poor sample solubility.[4][5][6][7][8][9]
-
Extra-Column Volume: Excessive tubing length or poorly made connections can lead to band broadening and a decrease in resolution.[5][6]
-
Sample Overload: Injecting too much of a sample can cause broad and asymmetrical peaks.[1][6][7]
Q2: My this compound peak is tailing. What should I do?
Peak tailing, where a peak has a trailing edge that is longer than the leading edge, can be caused by several issues. Here are some troubleshooting steps:
-
Check for Secondary Interactions: Basic compounds like this compound can interact with residual silanol (B1196071) groups on silica-based columns, which is a common cause of tailing.[5][9] Consider using an end-capped column or adding a competitive base (e.g., triethylamine) to the mobile phase to block these active sites.[5][9][10]
-
Optimize Mobile Phase pH: Adjusting the pH of the mobile phase can help. For basic compounds, a lower pH (around 2-3) can protonate the silanols and reduce interactions.[8]
-
Reduce Sample Concentration: Injecting a lower concentration of your sample can help determine if you are overloading the column.[6]
-
Inspect the Column: The column may be degraded or contaminated. Try flushing it with a strong solvent or replacing it if performance doesn't improve.[6][8]
Q3: I am observing split peaks for this compound. What could be the cause?
Split peaks can be a complex issue with several potential causes. Here’s how to diagnose the problem:
-
Determine if All Peaks are Split: If all peaks in your chromatogram are split, the problem likely lies before the column.[11][12] This could be a blocked frit or a void in the packing material at the head of the column.[4][11][12][13] In this case, the frit or the entire column may need to be replaced.[11]
-
Check for a Single Split Peak: If only the this compound peak is splitting, the issue is more likely related to the separation method itself.[11][12] It's possible that two different components are eluting very close together. Try injecting a smaller sample volume to see if this resolves into two distinct peaks.[4][11][12]
-
Evaluate Sample Solvent: The solvent used to dissolve your sample may be incompatible with the mobile phase. Whenever possible, dissolve and inject your samples in the mobile phase.[4][12]
-
Consider On-Column Degradation: this compound, like other cephalosporins, can degrade in certain conditions.[14] The split peak could be a degradation product.
Troubleshooting Workflow for Poor Resolution
If you are experiencing poor resolution, the following workflow can help you identify and resolve the issue.
Experimental Protocols
Here are example HPLC methods that have been used for the analysis of this compound. These can be used as a starting point for method development and troubleshooting.
Method 1: this compound in Lion Plasma [15][16]
This method was developed for the determination of this compound in lion plasma.
| Parameter | Value |
| Column | Kinetex 5-µm, C-18, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water:Methanol (60:20:20) with pH adjusted to 3.1 with acetic acid |
| Flow Rate | 0.7 ml/min |
| Detection | UV at 254 nm |
| Injection Volume | 15 µL |
| Column Temperature | Room Temperature (27-30°C) |
| Run Time | 10 minutes |
Method 2: this compound in Plasma with Gradient Elution [17]
This method uses a gradient elution for the analysis of this compound in plasma.
| Parameter | Value |
| Column | XBridge C8, 4.6 x 250 mm |
| Mobile Phase A | 10 mM ammonium (B1175870) acetate (B1210297) (pH 3.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 89% A and 11% B, adjust to 77% A and 23% B over 22 min, then return to initial conditions over 3 min. |
| Flow Rate | 0.85 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 100 µL |
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between potential causes and the resulting poor peak shapes in this compound chromatography.
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. benchchem.com [benchchem.com]
- 3. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 4. acdlabs.com [acdlabs.com]
- 5. chromtech.com [chromtech.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. uhplcs.com [uhplcs.com]
- 8. uhplcs.com [uhplcs.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. benchchem.com [benchchem.com]
- 11. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. bio-works.com [bio-works.com]
- 14. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jcsp.org.pk [jcsp.org.pk]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetics of Single-bolus Subcutaneous this compound in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Improving the accuracy of Cefovecin MIC testing results
Welcome to the Technical Support Center for Cefovecin MIC Testing. This resource is designed for researchers, scientists, and drug development professionals to enhance the accuracy and reproducibility of this compound Minimum Inhibitory Concentration (MIC) testing. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the acceptable reproducibility for this compound MIC assays?
For most standardized broth microdilution methods, MIC results are generally expected to be within a three-log₂ dilution range. This means that for 95% of replicate tests, the MIC value should be within +/- one twofold dilution from the mode MIC value.[1] For instance, if the most frequent MIC result for a quality control (QC) strain is 2 µg/mL, 95% of the results should fall between 1 µg/mL and 4 µg/mL.
Q2: How critical is the inoculum size for accurate this compound MIC results?
Inoculum size is a critical parameter. An inoculum that is too dense can lead to falsely elevated MICs, while an overly diluted inoculum may result in artificially low MIC values.[2][3] For most aerobic bacteria, the standardized inoculum density for broth microdilution is approximately 5 × 10⁵ CFU/mL in the final well volume.[2][4] For anaerobic bacteria, a higher inoculum of approximately 1 × 10⁶ CFU/mL is often used.[4]
Q3: What are the recommended quality control (QC) strains for this compound MIC testing?
While specific CLSI-approved QC ranges for this compound may require referencing the latest CLSI documents, standard QC strains for antimicrobial susceptibility testing, such as Escherichia coli ATCC® 25922™ and Staphylococcus aureus ATCC® 29213™, are essential.[1][5] These strains should be included with every batch of MIC tests to ensure the validity of the results.[1] If the MIC for the QC strain falls outside its acceptable range, the results for the test isolates are considered invalid.[2]
Q4: Can the composition of the test medium affect this compound MIC results?
Yes, the composition of the growth medium can significantly influence the in vitro activity of antibacterial agents.[2] For this compound, cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for testing aerobic organisms.[2][4] For fastidious organisms like Streptococcus spp., supplementation with 3% lysed horse blood may be necessary.[4] For anaerobic bacteria, Wilkins-Chalgren anaerobe broth is recommended.[4] Variations in cation concentration (e.g., Ca²⁺ and Mg²⁺) and pH can alter the MIC values.[3][6]
Q5: What are the appropriate incubation conditions for this compound MIC testing?
Standard incubation conditions are crucial for reproducibility. For aerobic bacteria, plates should be incubated in ambient air at 35 ± 2°C for 16-20 hours.[2] For anaerobic bacteria, incubation should be carried out in an anaerobic atmosphere at approximately 37°C for 46 to 48 hours.[4]
Troubleshooting Guide
This guide addresses common problems encountered during this compound MIC testing in a question-and-answer format.
Issue 1: My MIC values for this compound are inconsistent between experiments.
-
Potential Cause: Inconsistent inoculum preparation is a primary source of variability.[2][3]
-
Solution: Strictly adhere to the protocol for preparing a 0.5 McFarland standard to standardize the bacterial suspension (approximately 1.5 x 10⁸ CFU/mL).[2] Ensure thorough vortexing of the bacterial suspension before dilution and inoculation to prevent clumping.[7]
-
Potential Cause: Variations in serial dilutions of this compound.
-
Solution: Ensure accurate and consistent pipetting techniques. Prepare fresh serial dilutions for each assay and verify the concentrations. Consider using calibrated pipettes and performing a quality check on the dilution series.
-
Potential Cause: Subjectivity in visual endpoint reading.
-
Solution: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[2] To improve consistency, have a second trained individual read the plates independently.[7] The use of a microplate reader can also provide more objective results.
Issue 2: The MIC for my quality control (QC) strain is out of the acceptable range.
-
Potential Cause: The QC strain has deteriorated or is contaminated.
-
Solution: Use fresh, subcultured QC strains from a reputable source (e.g., ATCC). Streak the QC strain on a non-selective agar (B569324) plate to check for purity.[2]
-
Potential Cause: Improper preparation or storage of the this compound stock solution.
-
Solution: Prepare fresh this compound stock solutions according to the manufacturer's instructions.[7] Store aliquots at the recommended temperature (e.g., -80°C) and protect them from light.[2][8] Avoid repeated freeze-thaw cycles.
-
Potential Cause: Incorrect incubation conditions.
-
Solution: Verify that incubators are calibrated and maintaining the correct temperature and atmosphere.[7] Ensure plates are incubated for the appropriate duration.
Issue 3: I am observing "skipped wells" (growth in higher concentration wells but not in lower ones).
-
Potential Cause: Contamination of a single well.
-
Solution: Repeat the assay using strict aseptic techniques to prevent cross-contamination.[7]
-
Potential Cause: Inaccurate serial dilutions.
-
Solution: Carefully prepare fresh serial dilutions, ensuring proper mixing at each step.[7]
-
Potential Cause: Evaporation from wells, particularly the outer ones (edge effect).
-
Solution: Use microtiter plates with lids and consider sealing them with adhesive film. To minimize the edge effect, it is good practice not to use the outermost wells for critical samples.[7]
Issue 4: I am seeing "trailing endpoints" (faint growth over a range of concentrations).
-
Potential Cause: The bacterial strain is slow-growing.
-
Solution: For certain slow-growing organisms, the incubation period may need to be extended as recommended by CLSI guidelines.[7]
-
Potential Cause: The antibiotic has a partial inhibitory effect at lower concentrations.
-
Solution: The MIC should be read as the lowest concentration that causes a significant inhibition of growth compared to the positive control well.[7]
-
Potential Cause: The inoculum density is too high.
-
Solution: A heavy inoculum can lead to trailing. Re-standardize the inoculum to ensure it matches the 0.5 McFarland standard.[3]
Data Presentation
Table 1: Factors Influencing this compound MIC Values
| Parameter | Variation | Impact on MIC | Reference |
| Inoculum Density | Too High | Falsely Increased MIC | [2][3] |
| Too Low | Falsely Decreased MIC | [2][3] | |
| Incubation Time | Extended | May Increase MIC for some bacteria | [9] |
| Shortened | Falsely Decreased MIC | [7] | |
| Media pH | Altered | Can affect drug activity | [3][6] |
| Cation Concentration | Altered | Can affect drug activity | [3][6] |
Table 2: this compound MIC ranges for Quality Control Strains (Example)
| Quality Control Strain | This compound MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | Refer to current CLSI documentation for established ranges. |
| Staphylococcus aureus ATCC® 29213™ | Refer to current CLSI documentation for established ranges. |
| Streptococcus pneumoniae ATCC® 49619™ | Refer to current CLSI documentation for established ranges. |
Table 3: In Vitro Activity of this compound Against Pathogens from Dogs and Cats
| Pathogen | Number of Isolates | Origin | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Staphylococcus intermedius | 270 | European Union | ≤0.06 | 0.25 | ≤0.06 - >32 | [4] |
| Escherichia coli | 247 | European Union | 0.5 | 1.0 | ≤0.06 - >32 | [4] |
| Pasteurella multocida | 134 | European Union | ≤0.06 | 0.06 | ≤0.06 - 0.25 | [4] |
| Staphylococcus intermedius | 239 | United States | 0.12 | 0.25 | ≤0.06 - 2 | [4] |
| Escherichia coli | 231 | United States | 0.5 | 1.0 | ≤0.06 - >32 | [4] |
| Pasteurella multocida | 100 | United States | ≤0.06 | 0.06 | ≤0.06 - 0.12 | [4] |
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4]
1. Preparation of this compound Stock Solution: a. Aseptically reconstitute this compound powder with the recommended sterile diluent (e.g., Sterile Water for Injection) to a high concentration (e.g., 1280 µg/mL).[2][8] b. Store the stock solution in small, single-use aliquots at -80°C, protected from light.[2]
2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) non-selective agar plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[2] d. Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[2][4]
3. Preparation of the 96-Well Plate: a. Dispense 50 µL of CAMHB into wells 2 through 12 of a sterile 96-well microtiter plate. b. Prepare an intermediate dilution of the this compound stock solution in CAMHB. c. Add 100 µL of this intermediate this compound solution to well 1. d. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. e. Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).[2]
4. Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well from 1 to 11. b. The final volume in each well will be 100 µL.[2] c. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air for aerobic bacteria.[2] For anaerobic bacteria, incubate at approximately 37°C for 46-48 hours in an anaerobic atmosphere.[4]
5. MIC Determination: a. Following incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[2]
Mandatory Visualizations
Caption: Workflow for this compound Broth Microdilution MIC Testing.
Caption: Troubleshooting logic for inaccurate this compound MIC results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. Antimicrobial Activity and Spectrum of this compound, a New Extended- Spectrum Cephalosporin, against Pathogens Collected from Dogs and Cats in Europe and North America - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cephalexin susceptibility breakpoint for veterinary isolates: Clinical Laboratory Standards Institute revision - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 9. Effects of Inoculum Size and Incubation Time on Broth Microdilution Susceptibility Testing of Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cefovecin Stability in In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Cefovecin during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to this compound degradation in an in vitro setting?
A1: this compound, like other β-lactam antibiotics, is susceptible to degradation influenced by several factors. The primary contributors in an in vitro setting are:
-
Temperature: Elevated temperatures, such as the standard cell culture incubation temperature of 37°C, can accelerate the degradation process.
-
pH: this compound is most stable in a slightly acidic to neutral pH range. Both acidic and alkaline conditions can catalyze the hydrolysis of the β-lactam ring, which is crucial for its antibacterial activity.
-
Aqueous Solutions: this compound is known to degrade in aqueous solutions, with the rate of degradation increasing with temperature.[1]
-
Light Exposure: In its solid state, this compound is susceptible to photodegradation under UV or fluorescent light.[1] While in solution, it is good practice to protect it from prolonged light exposure.
-
Moisture: The solid form of this compound sodium is hygroscopic and can degrade upon exposure to moisture, especially at high temperatures.[1]
Q2: What is the main degradation pathway for this compound?
A2: The principal degradation pathway for this compound, as with other cephalosporins, involves the hydrolysis of the amide bond in the four-membered β-lactam ring. This ring is essential for the antibiotic's ability to inhibit bacterial cell wall synthesis. Opening of this ring results in inactive degradation products. This hydrolysis can be catalyzed by acid, base, or enzymes (β-lactamases).
Q3: How stable is reconstituted this compound (Convenia®) solution?
A3: According to the manufacturer, reconstituted this compound solution is stable for up to 56 days when stored in the refrigerator between 2°C and 8°C (35°F and 46°F) and protected from light. The color of the solution may darken over this period, which is normal.
Q4: Can I use this compound in long-term cell culture experiments (e.g., several days to weeks)?
A4: Yes, but its stability in the culture medium at 37°C must be considered. Due to degradation at this temperature, the effective concentration of this compound will decrease over time. For long-term experiments, it is recommended to either replenish the medium with fresh this compound at regular intervals (e.g., every 24-48 hours) or to determine the degradation rate in your specific culture medium to adjust the initial concentration accordingly.
Q5: Are the degradation products of this compound biologically active or cytotoxic?
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments involving this compound.
Problem 1: Inconsistent or lower-than-expected antibacterial activity.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound stock solution | - Ensure stock solutions are prepared with a suitable solvent and stored at the correct temperature (typically -20°C or -80°C for long-term storage). - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Prepare fresh stock solutions if degradation is suspected. |
| Degradation in experimental medium | - For experiments lasting longer than 24 hours at 37°C, replenish the medium with fresh this compound every 24-48 hours. - Perform a stability study to determine the half-life of this compound in your specific cell culture medium under your experimental conditions. |
| Incorrect concentration | - Double-check all calculations for the preparation of stock and working solutions. - Calibrate pipettes to ensure accurate dispensing. |
| pH of the medium | - Ensure the pH of your cell culture medium is within the optimal range for both your cells and this compound stability (typically pH 7.2-7.4). |
Problem 2: Precipitation of this compound in stock solution or culture medium.
| Potential Cause | Troubleshooting Steps |
| Low solubility | - Prepare a more concentrated stock solution in a suitable solvent (e.g., sterile water or DMSO, depending on the salt form and experimental requirements) and add a smaller volume to the culture medium. - Ensure the final concentration of any organic solvent is not toxic to your cells (typically <0.5% v/v for DMSO). |
| pH shift | - Check the pH of the stock solution and the final culture medium after adding this compound. Adjust if necessary, ensuring compatibility with your experimental system. |
| Interaction with media components | - Some components in complex media may interact with the drug. If possible, try a simpler medium or buffer to identify potential interactions. |
Data on Cephalosporin Stability
While specific quantitative data for this compound in various cell culture media is limited in the public domain, the following table summarizes the stability of other cephalosporins under different conditions, which can provide a general indication of expected stability.
| Cephalosporin | Conditions | Stability Finding |
| Cefotaxime | Aqueous solution, pH 3.0-7.0 | Main degradation is slow water-catalyzed cleavage of the β-lactam ring. |
| Cefazolin | Aqueous solution, pH 5.5-6.5 | Exhibits maximum stability in this pH range. |
| Ceftiofur | Aqueous solution, pH 7.4, 37°C | Degradation rate constant of 1.27 day⁻¹. |
| Cefquinome | Phosphate buffer, pH 8, 70°C | 100% degradation after one hour. |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium at 37°C using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound sodium
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile, amber or light-protected tubes
-
Incubator at 37°C with 5% CO₂
-
HPLC system with a UV detector
-
C8 or C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare this compound Stock Solution: Accurately weigh this compound sodium and dissolve it in sterile water or a suitable buffer to a known concentration (e.g., 1 mg/mL).
-
Prepare Experimental Samples: Dilute the this compound stock solution in your cell culture medium to the final working concentration you intend to use in your experiments.
-
Incubation: Aliquot the this compound-containing medium into sterile, light-protected tubes. Place the tubes in a 37°C incubator.
-
Time Points: Collect samples at various time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours). The 0-hour sample represents the initial concentration.
-
Sample Preparation for HPLC:
-
At each time point, take an aliquot of the medium.
-
If the medium contains proteins (e.g., from serum), perform a protein precipitation step (e.g., by adding acetonitrile). Centrifuge to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject the prepared samples into the HPLC system.
-
Separate this compound from its degradation products using a suitable gradient on a C8 or C18 column.
-
Detect this compound using a UV detector at its maximum absorbance wavelength (around 280 nm).
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
-
Plot the percentage of remaining this compound versus time to determine its degradation kinetics and half-life in your specific medium.
-
Visualizations
Caption: Primary degradation pathway of this compound.
References
Technical Support Center: Refinement of Cefovecin Dosage in Experimental Animal Models
This guide provides researchers, scientists, and drug development professionals with essential information for the effective use of Cefovecin in experimental animal models. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative pharmacokinetic data to support study design and refinement.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
Question: Why am I observing a lack of therapeutic efficacy in my animal model?
Answer:
A lack of efficacy can stem from several factors, primarily related to species-specific pharmacokinetics and the susceptibility of the target pathogen.
-
Species-Specific Differences: this compound's long-acting properties, observed in dogs and cats, are not universal across all species.[1][2][3] For instance, its half-life is dramatically shorter in mice (around 1 hour) and nonhuman primates (2.6 to 8.0 hours) compared to dogs (133 hours) and cats (166 hours).[1][2] This rapid clearance in certain models, like mice, means a single standard dose is insufficient to maintain therapeutic concentrations, rendering it unsuitable as a long-acting agent in these species.[1][4]
-
Bacterial Resistance: The target pathogen in your model may be resistant to this compound. It is crucial to use this compound based on susceptibility testing of the specific bacterial isolate.[5] While this compound is effective against many common pathogens like Staphylococcus intermedius and Pasteurella multocida, it is not effective against Pseudomonas spp. or enterococci.[6][7]
-
Inadequate Free Drug Concentration: this compound is highly protein-bound (over 98% in dogs and cats).[6][7][8] For certain bacteria, such as E. coli, the in vivo free (active) concentration of the drug may not reach the Minimum Inhibitory Concentration (MIC), even if in vitro tests suggest susceptibility.[6][7]
Question: My experimental animals are showing adverse reactions. What are the common side effects and how should I proceed?
Answer:
This compound is generally well-tolerated, but adverse effects can occur and may be prolonged in species where the drug has a long half-life.[6][9]
-
Common Side Effects: The most frequently reported side effects include gastrointestinal issues (vomiting, diarrhea, lack of appetite), lethargy, and injection site reactions (swelling, irritation).[9][10][11]
-
Less Common but Serious Reactions: In rare cases, more severe effects such as neurological signs (seizures, ataxia), blood cell abnormalities (anemia, neutropenia), facial edema, and allergic reactions have been noted.[6][9][10][12] Mild to moderate increases in liver enzymes (ALT, GGT) have also been observed in dogs.[6][12]
-
Action Plan: If adverse reactions are observed, document the signs and contact your institution's veterinary staff immediately. Due to the drug's slow elimination in some species (taking up to 65 days to clear 97% of the dose), be aware that side effects can be long-lasting.[6][9] Future experimental designs may require dose reduction or the selection of an alternative antibiotic.
Question: I am seeing inconsistent results across my study group. What could be the cause?
Answer:
Inconsistency can be introduced through procedural variability.
-
Drug Preparation and Storage: this compound (Convenia®) is supplied as a powder that must be reconstituted. Ensure it is mixed exactly as instructed until the solution is clear.[9] The reconstituted vial should be stored in its original carton, protected from light, and refrigerated.[13] It should be used within 56 days of reconstitution.[7][13]
-
Administration Technique: this compound should be administered as a subcutaneous (SC) injection.[6] Ensure a consistent technique and volume for each animal, using a new sterile needle and syringe for every injection.[9]
-
Drug Interactions: Concurrent administration of other highly protein-bound drugs (e.g., NSAIDs, furosemide, ketoconazole, doxycycline) can compete with this compound for binding sites, potentially increasing the free concentration of either drug and leading to adverse effects.[6][7][10]
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work? this compound is a third-generation cephalosporin (B10832234) antibiotic.[6] Like other β-lactam agents, it works by binding to penicillin-binding proteins in the bacterial cell wall, which disrupts cell wall synthesis and leads to bacterial cell death.[5][6]
2. Why is this compound's duration of action so different between animal species? The extended half-life in dogs and cats is attributed to its high affinity for plasma proteins and slow renal excretion.[1] In other species, such as mice, nonhuman primates, hens, and iguanas, the pharmacokinetics are substantially different, leading to a much shorter half-life and precluding its use as a long-acting antibiotic.[1][2][3][14] This highlights the necessity of species-specific pharmacokinetic studies before using this compound in a new animal model.[15]
3. What is the standard recommended dose of this compound? The standard dose for dogs and cats is a single subcutaneous injection of 8 mg/kg body weight.[6] This dosage has been used as a starting point for pharmacokinetic studies in many other species, but it is often not suitable for achieving a long duration of action in non-canine/feline models.[2][15][16]
4. How do I calculate the correct volume to inject? After reconstituting the vial to the standard concentration of 80 mg/mL, the calculation is as follows:
-
Volume (mL) = (Animal's Body Weight (kg) × Dose (8 mg/kg)) / Concentration (80 mg/mL)
For example, a 10 kg animal would require 1 mL of the reconstituted solution. Always prepare doses accurately based on individual animal body weights.[17][18]
5. What are the known contraindications for this compound use? this compound is contraindicated in animals with a known allergy to this compound or other β-lactam antibiotics like penicillins.[11][12] It should also not be used in herbivores such as rabbits and guinea pigs, as it can negatively impact their digestive systems.[9] The safety of this compound has not been established in animals that are pregnant, lactating, or intended for breeding.[10][11]
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of this compound in Various Animal Species (8 mg/kg SC Dose)
| Species | Half-Life (t½) (hours) | Max Concentration (Cmax) (µg/mL) | Time to Max (Tmax) (hours) | Reference(s) |
| Dog | 133 ± 16 | 121 ± 51 | 6.2 ± 0.3 | [1][8] |
| Cat | 166 ± 18 | 141 ± 12 | 2.0 ± 2.0 | [1][6] |
| Mouse (C57BL/6) | 1.07 | 78.18 | 0.25 | [1][4] |
| Rhesus Macaque | 6.6 - 8.4 | 78 | 0.95 | [2][3] |
| Cynomolgus Macaque | 6.3 ± 1.8 | ~70-80 | ~2.0 | [2][19] |
| African Lion | 111.4 ± 73.1 (at 4 mg/kg) | 59.8 ± 12.3 (at 4 mg/kg) | 3.2 ± 1.1 | [15] |
| Alpaca | 16.9 | 108 | 2.8 | [16] |
| Sea Otter | 41.6 ± 4.7 | 70.6 ± 14.6 | 2.9 ± 1.5 | [20] |
| Atlantic Horseshoe Crab | 37.7 ± 9.04 | N/A | N/A | [21] |
Note: Values are approximate means ± standard deviation where available. Parameters can vary based on the specific study.
Experimental Protocols
Key Experiment: Pharmacokinetic Study of this compound via Subcutaneous Administration
1. Objective: To determine the pharmacokinetic profile (including half-life, Cmax, and Tmax) of this compound in a specific animal model following a single subcutaneous dose.
2. Materials:
-
This compound (e.g., Convenia® powder for injection)
-
Sterile water or appropriate diluent for reconstitution
-
Experimental animals (e.g., C57BL/6 mice, Sprague-Dawley rats)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Blood collection tubes (e.g., EDTA or heparinized microtainers)
-
Centrifuge
-
Freezer (-70°C or -80°C) for plasma storage
-
High-Performance Liquid Chromatography (HPLC) system for analysis
3. Methodology:
-
Animal Preparation:
-
Acclimate animals to housing conditions for at least one week prior to the study.
-
Ensure animals are healthy and within a defined weight range.
-
House animals according to approved IACUC protocols.[1]
-
-
Drug Preparation and Administration:
-
Reconstitute this compound according to the manufacturer's instructions to a final concentration of 80 mg/mL.[7]
-
Calculate the injection volume for each animal based on its body weight to achieve the target dose (e.g., 8 mg/kg or 40 mg/kg).[1]
-
Administer the calculated dose as a single subcutaneous bolus, typically in the dorsoscapular region.
-
-
Sample Collection:
-
Collect blood samples from a cohort of animals at specified time points. For a species with an unknown profile, a wide range is recommended. Based on studies in mice, a schedule might include: 5 min, 15 min, 30 min, 1 hr, 4 hrs, 12 hrs, and 24 hrs post-injection.[1] For species with a longer expected half-life, time points should extend over several days or weeks.
-
Use an appropriate blood collection method (e.g., cardiocentesis for terminal collection in mice, or sparse sampling from a peripheral vein in larger animals).[1]
-
-
Plasma Processing and Storage:
-
Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes) to separate the plasma.
-
Carefully transfer the plasma to labeled cryovials.
-
Store plasma samples at -70°C or colder until analysis.
-
-
Analytical Method (HPLC):
-
Analyze this compound concentrations in plasma samples using a validated reversed-phase HPLC method with UV detection, as described in studies on mice.[1]
-
Prepare a standard curve by spiking untreated control plasma with known concentrations of this compound to allow for quantification.[1]
-
The lower limit of quantification should be appropriate for detecting the drug at later time points (e.g., 50 ng/mL).[1]
-
-
Data Analysis:
-
Use noncompartmental analysis software to calculate key pharmacokinetic parameters (t½, Cmax, Tmax, AUC) from the plasma concentration-time data.
-
Visualizations
References
- 1. Pharmacokinetics of Single-bolus Subcutaneous this compound in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound in Squirrel Monkey (Saimiri sciureus), Rhesus Macaques (Macaca mulatta), and Cynomolgus Macaques (Macaca fascicularis) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of Single-bolus Subcutaneous this compound in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ec.europa.eu [ec.europa.eu]
- 6. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 7. zoetisus.com [zoetisus.com]
- 8. Pharmacokinetics and pharmacodynamics of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | VCA Animal Hospitals [vcahospitals.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Convenia for Cats and Dogs | PetMD [petmd.com]
- 12. zoetisus.com [zoetisus.com]
- 13. zoetisus.com [zoetisus.com]
- 14. researchgate.net [researchgate.net]
- 15. avmajournals.avma.org [avmajournals.avma.org]
- 16. Pharmacokinetics of intravenous and subcutaneous this compound in alpacas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ecronicon.net [ecronicon.net]
- 18. iiste.org [iiste.org]
- 19. Pharmacokinetics of this compound in Cynomolgus Macaques (Macaca fascicularis), Olive Baboons (Papio anubis), and Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Cefovecin Stock Solutions
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the stability of Cefovecin stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound sodium?
A1: For commercial veterinary formulations, sterile water for injection is the specified diluent to achieve a concentration of 80 mg/mL.[1][2] For research purposes, dissolving this compound sodium in a citrate (B86180) buffer at a pH of 6.7 has also been documented.[3]
Q2: What are the optimal storage conditions for a reconstituted this compound stock solution?
A2: Reconstituted this compound solutions should be stored in the refrigerator at 2°C to 8°C (36°F to 46°F).[4][5] It is crucial to protect the solution from light by keeping it in its original carton or using an amber vial.[1][4] Do not freeze the reconstituted solution.[6]
Q3: How long is a reconstituted this compound stock solution stable?
A3: When stored under the recommended conditions (refrigerated and protected from light), the commercial formulation of reconstituted this compound is stable for up to 56 days.[1][4]
Q4: My this compound solution has changed color from light yellow to a darker amber. Is it still usable?
A4: The color of the reconstituted solution may darken over its shelf life.[6] This color change does not necessarily indicate a loss of potency, provided the solution has been stored correctly (refrigerated and protected from light) and is within the 56-day use period.[1]
Q5: What are the primary factors that cause this compound to degrade in solution?
A5: this compound is susceptible to degradation through several pathways. The main factors influencing its stability are:
-
Temperature: Elevated temperatures accelerate degradation.[7][8]
-
pH: this compound, like other cephalosporins, is most stable in a slightly acidic to neutral pH range. It is particularly susceptible to hydrolysis of the β-lactam ring under alkaline (basic) conditions.[9][10][11]
-
Light: Exposure to UV or fluorescent light can cause photodegradation.[7]
-
Oxidation: While less commonly cited for this compound specifically, oxidizing agents can be a concern for β-lactam antibiotics.[8]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Action(s) |
| Lower than expected potency in bioassays. | Degradation of this compound stock solution. | • Verify the age of the stock solution. Discard if older than 56 days.[1] • Confirm storage conditions (refrigeration at 2°C-8°C, protection from light).[4] • Prepare a fresh stock solution for critical experiments. |
| Precipitate forms in the stock solution. | Incompatibility with solvent or buffer. | • Ensure the correct solvent (e.g., sterile water for injection) was used for reconstitution.[1] • If using a custom buffer, check for compatibility and potential pH shifts. This compound sodium is highly water-soluble.[7] |
| Inconsistent results in analytical assays (e.g., HPLC). | Instability during sample preparation or analysis. | • Keep samples cold (on ice) during processing to minimize degradation.[12] • Use a stability-indicating HPLC method with a mobile phase at a slightly acidic pH (e.g., pH 3.1-3.5) where this compound is more stable.[13][14] • Minimize the time between sample preparation and injection. |
| Rapid loss of activity when diluted in cell culture media. | pH of the media and incubation temperature. | • Most cell culture media are buffered to a physiological pH of ~7.4. At 37°C, the degradation of cephalosporins can be accelerated at this pH.[10] • For short-term experiments, this may be acceptable. For longer incubations, consider the stability of this compound under your specific experimental conditions. Prepare fresh dilutions as needed. |
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent/State | Temperature | Light Exposure | Shelf Life |
| Lyophilized Powder | Solid | 2°C to 8°C | Protect from light | 3 years[6] |
| Reconstituted Solution | Sterile Water for Injection | 2°C to 8°C | Protect from light | 56 days[1][4] |
Table 2: Example HPLC Conditions for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Column | XBridge C8 (3.5 µm) 4.6 × 250 mm | C18 (5 µm) 4.6 x 150 mm |
| Mobile Phase | 10 mM Ammonium Acetate (pH 3.5) and Acetonitrile (89:11) | Water, Acetonitrile, and Methanol (B129727) (60:20:20) at pH 3.1 |
| Flow Rate | 0.85 mL/min | 0.7 mL/min |
| Detection (UV) | 280 nm | 254 nm |
| Reference | Cox et al., 2014[13] | Al-massri et al., 2022[14] |
Experimental Protocols
Protocol 1: Reconstitution of this compound Stock Solution
This protocol describes the standard procedure for reconstituting lyophilized this compound sodium for experimental use.
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.
-
Equilibration: Allow the vial of lyophilized this compound and the sterile water for injection diluent to come to room temperature.
-
Reconstitution: Aseptically withdraw 10 mL of sterile water for injection.[1] Transfer the diluent into the vial containing the this compound powder.
-
Dissolution: Shake the vial gently until all the powder is completely dissolved. The resulting solution will have a concentration of 80 mg/mL.[2]
-
Labeling and Storage: Label the vial with the date of reconstitution and the calculated expiration date (56 days from reconstitution). Store immediately in the refrigerator (2°C to 8°C) and protect from light.[1][4]
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for assessing the stability of this compound in a stock solution using High-Performance Liquid Chromatography (HPLC). This method is adapted from published procedures.[13][14]
-
Preparation of Standards: Prepare a series of calibration standards by diluting the this compound stock solution in the mobile phase to achieve concentrations ranging from approximately 0.1 µg/mL to 200 µg/mL.
-
Sample Preparation:
-
At designated time points (e.g., T=0, 1, 7, 14, 28, 56 days), withdraw an aliquot of the stock solution stored under specific conditions (e.g., 4°C, protected from light).
-
Dilute the aliquot with the mobile phase to a concentration that falls within the range of the calibration curve.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of water, acetonitrile, and methanol (e.g., 60:20:20) adjusted to pH 3.1 with an appropriate acid (e.g., acetic acid).[14]
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 254 nm.[14]
-
-
Analysis:
-
Inject the prepared standards and samples onto the HPLC system.
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.
-
Monitor the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products. The percentage of remaining this compound can be calculated relative to the initial (T=0) concentration.
-
Visualizations
References
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. eg.zoetis.com [eg.zoetis.com]
- 3. WO2005102274A2 - Method of stabilizing disordered this compound sodium salt - Google Patents [patents.google.com]
- 4. This compound | VCA Animal Hospitals [vcahospitals.com]
- 5. zoetisus.com [zoetisus.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. medicines.health.europa.eu [medicines.health.europa.eu]
- 8. zoetisus.com [zoetisus.com]
- 9. mdpi.com [mdpi.com]
- 10. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a method for the determination of this compound in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jcsp.org.pk [jcsp.org.pk]
Technical Support Center: Cefovecin Protein Binding Assays
Welcome to the technical support center for Cefovecin protein binding assays. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for determining this compound protein binding?
A1: The most common methods for determining the protein binding of drugs like this compound are equilibrium dialysis (ED), ultrafiltration, and ultracentrifugation.[1][2][3] Equilibrium dialysis is often considered the gold standard.
Q2: What level of protein binding is expected for this compound?
A2: this compound is known to be highly protein-bound, particularly in species like dogs and cats, where it can exceed 98%.[4][5][6][7] However, the percentage of binding can vary significantly across different species.[4][5][6][8][9] For instance, in some marsupials, the binding percentage is considerably lower.[8][10]
Q3: What are the key sources of variability in this compound protein binding assays?
A3: Key sources of variability include:
-
Temperature: Drug-protein binding can be temperature-dependent.[11][12][13][14]
-
pH: Changes in the pH of the plasma or buffer can alter the ionization state of both the drug and the protein, affecting binding.[15][16][17]
-
Analytical Method: The method used for quantifying this compound concentrations (e.g., HPLC) can have its own inherent variability (intra- and inter-assay).[18][19][20]
-
Non-specific Binding: The drug may bind to the assay apparatus, such as the dialysis membrane or ultrafiltration device.[21]
Q4: How can I minimize non-specific binding in my assay?
A4: To minimize non-specific binding, it is important to choose the appropriate materials for your assay setup. For ultrafiltration, pre-treating the device may be necessary.[21] In equilibrium dialysis, performing a control experiment without protein can help quantify the extent of non-specific binding to the apparatus.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Inter-Assay Variability | Inconsistent experimental conditions between assays. | Strictly control temperature and pH across all experiments. Ensure consistent incubation times and sample handling procedures. |
| Instability of this compound in the matrix. | Assess the stability of this compound in plasma at the incubation temperature (e.g., 37°C).[1] If unstable, consider conducting experiments at a lower temperature where the compound is stable.[11] | |
| Low Recovery of this compound | Significant non-specific binding to the assay apparatus. | Conduct a pilot study to assess non-specific binding.[1] For ultrafiltration, consider using devices with low-binding membranes. For equilibrium dialysis, ensure proper preparation of the dialysis membrane. |
| Degradation of this compound during the assay. | Verify the stability of this compound under the assay conditions (pH, temperature, light exposure). Adjust conditions if degradation is observed. | |
| Inconsistent Results with Literature Values | Differences in experimental protocol (e.g., pH, temperature, plasma source). | Carefully review and align your protocol with established methods. Ensure the pH of the plasma is maintained at physiological levels (around 7.4).[15][16] Use plasma from the correct species and ensure its proper handling and storage. |
| Concentration-dependent protein binding. | This compound binding may be concentration-dependent in some species.[9] Consider evaluating protein binding at multiple concentrations to characterize this relationship. |
Data Presentation
Table 1: In Vitro Protein Binding of this compound in Plasma of Various Species
| Species | This compound Concentration (µg/mL) | Mean Protein Binding (%) | Range (%) | Reference |
| Cat | 10 - 100 | 99.5 - 99.8 | N/A | [7] |
| Dog | N/A | >90 | N/A | [8] |
| Horse (Equine) | 10 | 95.6 | 94.9 - 96.6 | [8][10] |
| Tiger | N/A | 98 | N/A | [20] |
| Koala | 10 | 12.7 | 5.8 - 17.3 | [8][10] |
| Tasmanian Devil | 10 | 11.1 | 4.1 - 20.4 | [8][10] |
| Eastern Grey Kangaroo | 10 | 18.9 | 14.6 - 38.0 | [8][10] |
| Rhesus Macaque | ≥ 0.1 | 88.5 - 94.3 | N/A | |
| Olive Baboon | ≥ 0.1 | 89.2 - 96.2 | N/A |
Table 2: HPLC Method Parameters for this compound Quantification
| Parameter | Method 1 | Method 2 |
| Column | XBridge C8 (3.5 µm) 4.6 × 250 mm | C18 |
| Mobile Phase | 10 mM ammonium (B1175870) acetate (B1210297) (pH 3.5) and acetonitrile (B52724) (89:11) | Water:acetonitrile:methanol (60:20:20) at pH 3.1 |
| Flow Rate | 0.85 mL/min | N/A |
| Detection (UV) | 280 nm | 254 nm |
| Linear Range | 0.1 to 200 µg/mL | N/A |
| Lower Limit of Quantification | 0.1 µg/mL | 0.1 µg/mL |
| Intra-assay Variability | <10% | 2.3 - 10.26% |
| Inter-assay Variability | <10% | 2.44 - 7.22% |
| Average Recovery | >90% | 98 - 99.25% |
| Reference | [18] | [19][20] |
Experimental Protocols
Protocol 1: Equilibrium Dialysis
This protocol is a generalized procedure based on common practices for equilibrium dialysis.[15][22][23]
Materials:
-
Equilibrium dialysis apparatus (e.g., 96-well plate-based system)
-
Dialysis membrane with an appropriate molecular weight cutoff (MWCO)
-
Phosphate buffered saline (PBS), pH 7.4
-
Plasma from the species of interest
-
This compound stock solution
-
Incubator shaker capable of maintaining 37°C
-
Analytical instrumentation for this compound quantification (e.g., HPLC-UV)
Procedure:
-
Prepare the dialysis apparatus according to the manufacturer's instructions. This may involve pre-soaking the dialysis membranes.
-
Spike the plasma with this compound to the desired final concentration.
-
Load the spiked plasma into one chamber of the dialysis cell.
-
Load an equal volume of PBS (pH 7.4) into the opposing chamber.
-
Seal the apparatus and incubate at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-24 hours, this should be determined empirically).
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
To ensure matrix consistency for analysis, mix the aliquot from the buffer chamber with an equal volume of blank plasma, and the aliquot from the plasma chamber with an equal volume of PBS.
-
Analyze the this compound concentration in both samples using a validated analytical method.
-
Calculate the percent bound using the following formula: % Bound = [ (Total Concentration - Unbound Concentration) / Total Concentration ] * 100
Protocol 2: this compound Quantification by HPLC-UV
This protocol is a composite based on published methods.[18][19][20]
Sample Preparation (Solid-Phase Extraction):
-
Condition a solid-phase extraction cartridge (e.g., Oasis HLB) according to the manufacturer's protocol.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the this compound from the cartridge with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
Chromatographic Conditions:
-
Column: XBridge C8 (3.5 µm) 4.6 × 250 mm[18]
-
Mobile Phase: 10 mM ammonium acetate (pH 3.5) and acetonitrile (89:11)[18]
-
Flow Rate: 0.85 mL/min[18]
-
Injection Volume: 20 µL
-
Detection: UV at 280 nm[18]
-
Run Time: Sufficient to allow for elution of this compound and any internal standard.
Quantification:
-
Prepare a standard curve of this compound in the appropriate matrix (e.g., blank plasma processed in the same way as the samples).
-
Integrate the peak area of this compound in the samples and compare to the standard curve to determine the concentration.
Mandatory Visualizations
Caption: Workflow for Equilibrium Dialysis Assay.
Caption: Troubleshooting Logic for High Variability.
References
- 1. bioagilytix.com [bioagilytix.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Equilibrium Dialysis vs. Ultracentrifugation for In Vitro Protein Binding Assays | ChemPartner [chempartner.com]
- 4. researchgate.net [researchgate.net]
- 5. bioone.org [bioone.org]
- 6. This compound PROTEIN BINDING AS A PREDICTOR FOR EXTENDED DURATION OF ACTION: A REVIEW OF CURRENT LITERATURE AND IN VITRO ANALYSIS IN MULTIPLE ZOOLOGICAL SPECIES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of this compound in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vitro binding of this compound to plasma proteins in Australian marsupials and plasma concentrations of this compound following single subcutaneous administration to koalas (Phascolarctos cinereus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The impact of low temperature on fraction unbound for plasma and tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of assay temperature on antibody binding characteristics in living cells: A case study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. PLASMA / SERUM PROTEIN BINDING BY EQUILIBRIUM DIALYSIS TECHNIQUE | PPTX [slideshare.net]
- 16. Impact of pH on plasma protein binding in equilibrium dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Development of a method for the determination of this compound in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jcsp.org.pk [jcsp.org.pk]
- 20. researchgate.net [researchgate.net]
- 21. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 22. harvardapparatus.com [harvardapparatus.com]
- 23. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
Adjusting incubation times for Cefovecin susceptibility testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Cefovecin susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What are the standard incubation times for this compound susceptibility testing?
A1: According to guidelines from the Clinical and Laboratory Standards Institute (CLSI), the standard incubation times for this compound susceptibility testing depend on the organism being tested. For aerobic bacteria, plates should be incubated for 16-20 hours. For anaerobic bacteria, a longer incubation period of 46-48 hours is required. It is crucial to adhere to these standardized times to ensure accurate and reproducible results.
Q2: Where can I find the official CLSI breakpoints for this compound?
A2: The definitive interpretive criteria for this compound, including zone diameter breakpoints for disk diffusion and MIC (Minimum Inhibitory Concentration) breakpoints for broth microdilution, are published in the CLSI document VET01S, "Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals." This document is periodically updated, so it is essential to consult the latest version for the most current breakpoints.
Q3: Can I extend the incubation time if I don't see sufficient growth after the standard period?
Q4: What are the recommended quality control (QC) strains for this compound susceptibility testing?
A4: Quality control is critical for ensuring the accuracy of susceptibility testing. Recommended QC strains are specified in CLSI documents. Commonly used strains for antimicrobial susceptibility testing include Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853. The expected ranges for zone diameters and MIC values for these strains when tested with this compound are provided in the CLSI VET01S supplement.
Q5: How does the high protein binding of this compound affect the interpretation of in vitro results?
A5: this compound is highly protein-bound, and this is an important consideration when interpreting in vitro susceptibility results. The standard Mueller-Hinton broth used for testing has low protein content compared to the in vivo environment. Consequently, the free drug concentration in the in vivo setting may be lower than what is suggested by the in vitro MIC value. The established clinical breakpoints for this compound take its pharmacokinetic and pharmacodynamic properties, including protein binding, into account.
Troubleshooting Guide
This guide addresses common issues encountered during this compound susceptibility testing.
| Problem | Potential Cause(s) | Recommended Action(s) |
| No growth or poor growth of the bacterial isolate | 1. Inoculum density is too low.2. The organism has specific nutritional requirements not met by the standard medium.3. The incubation temperature or atmosphere is incorrect.4. The isolate is non-viable. | 1. Ensure the inoculum is prepared to the correct turbidity (e.g., 0.5 McFarland standard).2. For fastidious organisms, consider using supplemented media as recommended by CLSI.3. Verify incubator temperature and atmospheric conditions (e.g., CO2 for capnophiles, anaerobic conditions for anaerobes).4. Subculture the isolate to a non-selective agar (B569324) to confirm viability. |
| Zones of inhibition are too large or too small for QC strains | 1. Inoculum density is incorrect (too low results in larger zones, too high results in smaller zones).2. The potency of the this compound disks has diminished due to improper storage.3. The agar depth is incorrect (thinner agar leads to larger zones, thicker agar to smaller zones).4. The incubation temperature was incorrect. | 1. Re-standardize the inoculum to a 0.5 McFarland turbidity.2. Check the expiration date and storage conditions of the this compound disks. Use a new lot of disks if necessary.3. Ensure the agar depth in the Petri dish is uniform and meets the recommended standard (e.g., 4 mm).4. Confirm the incubator is calibrated and maintaining the correct temperature. |
| Discrepancy between disk diffusion and MIC results | 1. Technical error in one of the methods.2. The presence of a resistance mechanism that is not well-detected by one of the methods. | 1. Repeat both tests, paying close attention to procedural details.2. Review the literature for known discrepancies with the specific organism and this compound.3. Consider a third method for confirmation if available. |
| Growth of colonies within the zone of inhibition | 1. The culture is mixed.2. The isolate is heterogeneous in its resistance.3. The colonies are spontaneous mutants. | 1. Perform a purity check by subculturing the original isolate.2. Subculture a colony from within the zone of inhibition and repeat the susceptibility test.3. This can occur and should be noted. The susceptibility should be interpreted based on the confluent lawn of growth, but the presence of resistant subpopulations may be clinically significant. |
| Unclear or fuzzy zone edges | 1. The organism produces a swarming motility (e.g., Proteus spp.).2. The growth is very light. | 1. Read the zone at the point of complete inhibition of growth, ignoring the thin veil of swarming.2. Re-incubate for a short period if within the acceptable window, or repeat the test with a slightly heavier inoculum if the initial one was too light. |
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against common veterinary pathogens as reported in the literature. Note that interpretive criteria (Susceptible, Intermediate, Resistant) should be based on the latest CLSI VET01S breakpoints.
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus pseudintermedius | 0.25 | 0.5 | ≤0.06 - >32 |
| Staphylococcus aureus | 0.5 | 1 | ≤0.06 - >32 |
| Streptococcus canis | ≤0.06 | ≤0.06 | ≤0.06 - 0.12 |
| Escherichia coli | 0.5 | 1 | ≤0.06 - >32 |
| Pasteurella multocida | ≤0.06 | ≤0.06 | ≤0.06 - 0.12 |
| Proteus mirabilis | ≤0.25 | 0.5 | ≤0.25 - >32 |
Data compiled from published studies. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Experimental Protocols
Kirby-Bauer Disk Diffusion Method
This protocol is a generalized procedure and should be supplemented with the detailed instructions in the CLSI VET01 document.
-
Prepare Inoculum: From a pure culture of the test organism, select 3-5 isolated colonies and suspend them in a suitable broth (e.g., Tryptic Soy Broth). Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Inoculate Agar Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
-
Apply this compound Disk: Using sterile forceps, place a this compound-impregnated disk (30 µg) onto the surface of the inoculated agar. Gently press the disk to ensure complete contact with the agar.
-
Incubate: Invert the plate and incubate at 35 ± 2 °C. For most aerobic bacteria, incubate for 16-20 hours. For anaerobic bacteria, incubate in an anaerobic environment for 46-48 hours.
-
Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters, including the diameter of the disk.
-
Interpret Results: Compare the measured zone diameter to the breakpoints specified in the latest CLSI VET01S supplement to determine if the organism is susceptible, intermediate, or resistant to this compound.
Broth Microdilution Method
This protocol is a generalized procedure for determining the Minimum Inhibitory Concentration (MIC) and should be performed in accordance with the CLSI VET01 document.
-
Prepare this compound Dilutions: Prepare a series of two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth in a microtiter plate. The concentration range should encompass the expected MIC of the test organism and the CLSI breakpoints.
-
Prepare Inoculum: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculate Microtiter Plate: Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubate: Cover the plate and incubate at 35 ± 2 °C for 16-20 hours for aerobic bacteria. For anaerobic bacteria, use an appropriate anaerobic broth and incubate in an anaerobic atmosphere for 46-48 hours.
-
Determine MIC: After incubation, visually inspect the microtiter plate for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Interpret Results: Compare the determined MIC value to the breakpoints in the current CLSI VET01S supplement to classify the organism as susceptible, intermediate, or resistant.
Visualizations
Caption: Experimental workflow for this compound susceptibility testing.
Caption: Decision tree for troubleshooting incubation times.
Technical Support Center: Cefovecin Extraction from Tissue Samples
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the extraction efficiency of Cefovecin from various tissue samples. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps for preparing tissue samples for this compound extraction?
A1: The initial preparation of tissue samples is a critical step to ensure accurate and reproducible results. The general workflow involves tissue homogenization to break down the complex structure and release the analyte. This process makes microorganisms, nucleic acids, and other analytes accessible for downstream testing.[1] Common methods include mechanical homogenization (e.g., using a bead beater or polytron) and enzymatic digestion.[2][3] For tougher tissues like skin, a combination of methods may be necessary to achieve efficient homogenization.
Q2: Which extraction method is better for this compound from tissue samples: Protein Precipitation (PPT) or Solid-Phase Extraction (SPE)?
A2: The choice between Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) depends on the specific requirements of your analysis. PPT is a faster and simpler method, making it suitable for high-throughput screening in early drug discovery.[4] However, SPE generally provides a cleaner extract, which is crucial for minimizing matrix effects and achieving higher sensitivity and accuracy, particularly for regulated bioanalysis.[4][5] While specific comparative data for this compound in tissues is limited, studies on other drugs have shown SPE to yield higher recovery rates.[1] For this compound in plasma, both protein precipitation and solid-phase extraction have been successfully used.[6][7][8][9][10][11]
Q3: I am observing low recovery of this compound from my tissue samples. What are the potential causes and solutions?
A3: Low recovery of this compound can stem from several factors. Incomplete homogenization is a primary suspect, especially with fibrous or dense tissues. Ensure your homogenization method is optimized for the specific tissue type.[2][12] The choice of extraction solvent is also critical; for instance, a mixture of acetonitrile (B52724) and methanol (B129727) has been shown to be effective for this compound extraction from plasma.[7][8][9] Additionally, this compound is highly protein-bound (96.0% to 99.8% in dogs and cats), which can hinder its extraction.[13] Using a protein precipitation step or optimizing the SPE wash and elution steps can help disrupt these interactions. Finally, ensure proper pH of your extraction buffers, as this can influence the solubility and stability of this compound.
Q4: What are "matrix effects" and how can they affect my this compound analysis?
A4: The matrix effect is the alteration of analyte ionization in the mass spectrometer due to co-eluting endogenous components from the sample matrix.[14][15] This can lead to signal suppression or enhancement, resulting in inaccurate quantification.[16] Tissue samples, being complex biological matrices, are particularly prone to causing significant matrix effects. To mitigate this, a thorough sample clean-up using techniques like SPE is recommended.[5] The use of a suitable internal standard that co-elutes with this compound can also help to compensate for matrix effects.[14]
Q5: What are the recommended storage conditions for tissue samples and extracts containing this compound?
A5: Proper storage is crucial to prevent the degradation of this compound. Tissue samples should be frozen, preferably at -80°C, immediately after collection if not processed right away. Reconstituted this compound solutions should be stored under refrigeration and protected from light.[17] Stability studies have shown that this compound can degrade in aqueous solutions, especially when exposed to heat, light, and moisture.[13] For long-term storage of tissue homogenates or extracts, keeping them at -80°C is recommended to maintain the integrity of the analyte.[18] Repeated freeze-thaw cycles should be avoided as they can lead to degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Extraction Recovery | Incomplete tissue homogenization. | Optimize homogenization time and intensity. For tough tissues, consider enzymatic digestion prior to mechanical homogenization.[2] |
| Inefficient protein disruption. | This compound is highly protein-bound.[13] Ensure the protein precipitation solvent is effective or optimize the wash and elution conditions in your SPE protocol to disrupt protein binding. | |
| Inappropriate extraction solvent. | Test different organic solvents or solvent mixtures. For this compound in plasma, methanol and acetonitrile mixtures have been used successfully.[7][8][9] | |
| Suboptimal pH of extraction buffer. | Adjust the pH of the extraction buffer to ensure optimal solubility and stability of this compound. | |
| High Variability in Results | Inconsistent homogenization. | Ensure a standardized homogenization procedure for all samples. Automated homogenizers can improve consistency. |
| Presence of matrix effects. | Implement a more rigorous clean-up step, such as switching from PPT to SPE.[4][5] Use a suitable internal standard to normalize for variations.[14] | |
| Sample degradation. | Minimize the time between sample collection, processing, and analysis. Store samples and extracts at appropriate temperatures (ideally -80°C) and protect from light.[13][17] Avoid multiple freeze-thaw cycles. | |
| Poor Chromatographic Peak Shape | Matrix interference. | Improve sample clean-up to remove interfering endogenous compounds. Adjust the chromatographic gradient to better separate this compound from matrix components. |
| Analyte degradation during analysis. | Ensure the stability of this compound in the autosampler. Consider using a cooled autosampler. | |
| Inaccurate Quantification | Significant matrix effects. | Evaluate and validate the extent of matrix effects.[15] Use matrix-matched calibrants and quality controls for accurate quantification. |
| Improper internal standard selection. | The internal standard should have similar chemical properties and chromatographic behavior to this compound to effectively compensate for extraction and matrix variability. |
Experimental Protocols
General Tissue Homogenization Protocol
This protocol provides a general guideline for tissue homogenization. Optimization may be required for specific tissue types.
-
Weighing: Accurately weigh the frozen tissue sample.
-
Buffer Addition: Add a suitable homogenization buffer (e.g., phosphate-buffered saline) at a specific ratio (e.g., 1:4 w/v).
-
Homogenization:
-
Mechanical (Bead Beater): Place the tissue and buffer in a tube containing beads. Homogenize using an appropriate setting (time and speed) for the tissue type.
-
Mechanical (Rotor-Stator): Place the tissue and buffer in a suitable vessel and homogenize using a rotor-stator homogenizer until a uniform consistency is achieved.
-
Enzymatic Digestion (for tough tissues): Incubate the tissue with an appropriate enzyme solution (e.g., collagenase for skin) prior to mechanical homogenization.[2]
-
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant for the extraction procedure.
This compound Extraction from Tissue Homogenate using Protein Precipitation (PPT)
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Aliquoting: Transfer a known volume of the tissue homogenate supernatant to a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution to the homogenate.
-
Protein Precipitation: Add a cold precipitation solvent (e.g., acetonitrile or a 1:1 mixture of acetonitrile and methanol) at a specific ratio (e.g., 3:1 v/v).[7][8][9]
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Vortexing: Vortex the mixture vigorously for a set time (e.g., 1 minute) to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for a sufficient time (e.g., 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis by LC-MS/MS or HPLC.
This compound Extraction from Tissue Homogenate using Solid-Phase Extraction (SPE)
This is a general protocol and should be optimized based on the specific SPE cartridge used.
-
Aliquoting and IS Spiking: Transfer a known volume of the tissue homogenate supernatant to a clean tube and add the internal standard.
-
Sample Pre-treatment: Acidify the sample with an acid like phosphoric acid, as is done for plasma samples, to improve binding to the SPE sorbent.[6]
-
SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., Oasis HLB) with methanol followed by water or an appropriate buffer.[6][11]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., a mixture of water and methanol) to remove interfering substances.[6]
-
Elution: Elute this compound from the cartridge using a stronger solvent (e.g., methanol or acetonitrile, potentially with a modifier like ammonium (B1175870) hydroxide).[6]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
Visualizations
Caption: Overview of the experimental workflow for this compound extraction.
Caption: A logical approach to troubleshooting low this compound recovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of homogenization techniques for the preparation of mouse tissue samples to support drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Single-bolus Subcutaneous this compound in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jcsp.org.pk [jcsp.org.pk]
- 10. researchgate.net [researchgate.net]
- 11. Development of a method for the determination of this compound in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Comparison of Solvent-Based Extraction Methods to Assess the Central Carbon Metabolites in Mouse Bone and Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medicines.health.europa.eu [medicines.health.europa.eu]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 18. WO2005102274A2 - Method of stabilizing disordered this compound sodium salt - Google Patents [patents.google.com]
Calibration curve issues in Cefovecin HPLC analysis
This guide provides troubleshooting assistance and frequently asked questions for researchers encountering issues with calibration curves in the High-Performance Liquid Chromatography (HPLC) analysis of Cefovecin.
Frequently Asked Questions (FAQs)
Q1: What is a typical linear range for a this compound HPLC-UV calibration curve?
A1: The linear range for this compound analysis can vary depending on the specific method and matrix. Validated methods have demonstrated excellent linearity (R² > 0.999) across concentration ranges such as 0.1 µg/mL to 100 µg/mL and 0.1 µg/mL to 200 µg/mL[1][2][3][4]. A correlation coefficient (r²) of 0.995 or greater is generally considered acceptable for method validation[5].
Q2: My calibration curve is non-linear. What are the most common causes?
A2: Non-linearity in HPLC calibration curves can stem from several sources. The most common include the sample, the injection process, and the detector[6]. Specific causes may include detector saturation at high concentrations, column overloading, errors in standard dilution, or analyte instability[5][7][8].
Q3: Why is the pH of the mobile phase so important for this compound analysis?
A3: The mobile phase pH is critical because it controls the ionization state of the analyte and residual silanol (B1196071) groups on the silica-based column packing[9][10]. For this compound, which is a cephalosporin, maintaining a consistent, acidic pH (e.g., pH 3.1 - 3.5) suppresses silanol ionization, reducing peak tailing and ensuring consistent retention times[1][3][11].
Q4: How should I prepare this compound standards when working with plasma samples?
A4: this compound exhibits high protein binding (96-99%)[1]. Therefore, calibration standards should be prepared by spiking known amounts of this compound stock solution into drug-free plasma from the same species being tested[1][4]. This ensures that the standards and the unknown samples are treated with the same extraction procedure to account for matrix effects and recovery.
Troubleshooting Guide for Calibration Curve Issues
This section addresses specific problems you may encounter during this compound HPLC analysis.
Problem 1: Poor Linearity (Correlation Coefficient R² < 0.995)
A non-linear calibration curve can lead to significant quantification errors[5]. The curve may plateau at higher concentrations or show a quadratic fit instead of a linear one[6].
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Detector Saturation | The analyte concentration is too high, exceeding the detector's linear dynamic range. UV detectors are typically linear up to about 1.0 Absorbance Unit (AU)[6]. | 1. Check the peak heights of your highest standards. If they exceed 1.0 AU, lower the concentration range of your calibration curve. 2. Prepare a new, more diluted set of standards[7][8]. |
| Column Overload | Injecting too much analyte mass saturates the stationary phase, leading to peak distortion (typically peak fronting) and a non-proportional response[7][12][13]. | 1. Reduce the injection volume. 2. Dilute the standard solutions and reinject. 3. If necessary, switch to a column with a higher loading capacity[12]. |
| Inaccurate Standard Preparation | Errors during the dilution process, especially with serial dilutions, can lead to inaccurate standard concentrations and poor linearity[8]. | 1. Prepare fresh standards using calibrated pipettes and Class A volumetric flasks. 2. Consider preparing each standard independently from the stock solution rather than via serial dilution to avoid cumulative errors[8]. |
| Sample Solvent Effects | If the standards are dissolved in a solvent significantly stronger than the mobile phase, it can cause poor peak shape and affect linearity[13]. | Ensure your final standard dilutions are prepared in a solvent that is as close in composition to the initial mobile phase as possible[13]. |
Problem 2: Asymmetric Peaks (Tailing or Fronting)
Peak asymmetry skews area calculations, affecting the accuracy and reproducibility of the calibration curve[9]. A tailing peak has a protracted trailing edge, while a fronting peak has a sloping leading edge[7][11].
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Secondary Silanol Interactions (Tailing) | Residual silanol groups on the silica (B1680970) packing material can interact with polar or basic analytes, causing peak tailing[9][11]. | 1. Adjust the mobile phase to a lower pH (e.g., 2.5-3.5) to suppress silanol ionization[9]. 2. Add a tail-suppressing additive like triethylamine (B128534) (TEA) to the mobile phase (use sparingly)[11]. 3. Use a modern, end-capped column or one with a polar-embedded phase[12]. |
| Column Contamination or Degradation (Tailing) | Buildup of strongly retained compounds or degradation of the stationary phase can create active sites that cause tailing[12][13]. | 1. Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) for reversed-phase)[9]. 2. Use a guard column to protect the analytical column[2]. 3. If performance does not improve, replace the column[9]. |
| Sample Overload (Fronting) | This is the most common cause of peak fronting. The concentration of the analyte in the injection plug is too high[7][13]. | 1. Dilute the sample. A 1-to-10 dilution often resolves the issue[7]. 2. Reduce the injection volume. |
| Extra-Column Volume (Tailing) | Excessive volume from long tubing, or poorly made connections between the injector, column, and detector can cause band broadening and tailing[9][13]. | 1. Use tubing with the smallest possible internal diameter and keep lengths to a minimum. 2. Ensure all fittings are properly seated and tightened. |
Visual Troubleshooting and Workflows
The following diagrams illustrate logical troubleshooting steps and a standard experimental workflow.
Caption: Troubleshooting flowchart for poor calibration curve linearity.
Caption: Standard workflow for this compound analysis in plasma.
Experimental Protocols & Data
Representative Experimental Protocol
This protocol is a composite based on validated methods for this compound analysis in plasma[1][4].
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound Sodium at 1 mg/mL in HPLC-grade methanol[1].
-
Create working standards by diluting the stock solution.
-
Prepare calibration curve standards by spiking appropriate volumes of the stock solution into drug-free plasma to achieve final concentrations ranging from 0.1 to 100 µg/mL[1][4].
-
-
Sample Preparation (Protein Precipitation):
-
Pipette 0.5 mL of a plasma sample (calibrator, quality control, or unknown) into a 2 mL microcentrifuge tube[1].
-
Add 0.5 mL of methanol and 50 µL of glacial acetic acid[1].
-
Vortex the mixture for 1 minute to mix, then let it stand for 15 minutes to allow for protein denaturation[4].
-
Centrifuge the tubes at 4500 rpm for 25 minutes[4].
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial[1].
-
-
HPLC System and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size[1].
-
Guard Column: Use of a guard column is recommended to protect the analytical column[2].
-
Mobile Phase: A mixture of Water:Acetonitrile:Methanol in a 60:20:20 (v/v/v) ratio. Adjust the final mixture to pH 3.1 with acetic acid[1].
-
Flow Rate: 0.7 mL/min[1].
-
Injection Volume: 15 µL[1].
-
Detection: UV absorbance at 254 nm[1].
-
Column Temperature: Ambient (e.g., 27-30°C)[1].
-
Comparison of Validated HPLC Methods
The table below summarizes parameters from two different published methods for this compound analysis.
| Parameter | Method 1 (Alshahrani & Christensen, 2022)[1][4] | Method 2 (Cox et al., 2014)[3] |
| Column | Kinetex C18 (4.6 x 150 mm, 5 µm) | XBridge C8 (4.6 x 250 mm, 3.5 µm) |
| Mobile Phase | Water:Acetonitrile:Methanol (60:20:20) | 10 mM Ammonium Acetate:Acetonitrile (89:11) |
| pH | 3.1 (adjusted with acetic acid) | 3.5 |
| Flow Rate | 0.7 mL/min | 0.85 mL/min |
| Detection (UV) | 254 nm | 280 nm |
| Linear Range | 0.1 - 100 µg/mL | 0.1 - 200 µg/mL |
| Sample Prep | Protein Precipitation | Solid-Phase Extraction (SPE) |
| Retention Time | ~4.3 - 4.4 min | Not specified |
| LOD / LOQ | 0.05 / 0.1 µg/mL | LOQ: 0.1 µg/mL |
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. researchgate.net [researchgate.net]
- 3. Development of a method for the determination of this compound in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. Method Linearity | Separation Science [sepscience.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. uhplcs.com [uhplcs.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC PEAK Fronting and Tailing, Common Reasons For It [hplctips.blogspot.com]
Technical Support Center: Optimizing Cefovecin In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize pH conditions for Cefovecin in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining this compound stability in solution?
A1: this compound sodium exhibits maximum stability in a pH range of 6 to 8.[1] It is recommended to use a buffer system, such as a citrate (B86180) buffer, to maintain the pH within this range for lyophilized formulations.[1] For preparing solutions for in vitro assays, a pH of 6.7 in a citrate buffer has been shown to be effective.[2][3]
Q2: How does pH affect the solubility of this compound?
Q3: What is the recommended pH for in vitro susceptibility testing of this compound?
A3: For in vitro susceptibility testing, such as determining the Minimum Inhibitory Concentration (MIC), it is crucial to follow the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7][8] These standardized protocols typically specify the use of cation-adjusted Mueller-Hinton broth, which is buffered to a pH between 7.2 and 7.4. Adhering to these standardized conditions is essential for obtaining accurate and reproducible MIC values.
Q4: Can I use a different buffer system for my this compound assays?
A4: While citrate buffer is a preferred choice for formulations due to its ability to maintain physical and chemical stability, other buffer systems can be used.[1] However, it is critical to ensure that the chosen buffer is compatible with this compound and maintains the pH within the optimal 6-8 range for stability. When using different buffers, it is advisable to perform validation studies to confirm that the buffer does not interfere with the assay or the stability of the drug.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no this compound activity in the assay. | Degradation of this compound due to improper pH. | - Verify the pH of your stock solutions and assay medium. Ensure it is within the optimal stability range of pH 6-8.[1]- Prepare fresh this compound solutions before each experiment. |
| Incorrect drug concentration. | - Re-calculate and verify all dilutions.- If possible, confirm the concentration of the stock solution using a validated analytical method like HPLC. | |
| Resistant microbial strain. | - Include a known susceptible control strain in your assay to validate the experimental setup.- Confirm the identity and expected susceptibility profile of your test organism. | |
| High variability between experimental replicates. | Inconsistent pH across wells or tubes. | - Ensure thorough mixing of all solutions and media.- Use a calibrated pH meter to check the pH of the final assay medium. |
| Precipitation of this compound. | - Visually inspect solutions for any signs of precipitation.- Ensure the drug is fully dissolved before use. Consider slight warming or vortexing if necessary, while being mindful of temperature sensitivity. | |
| Unexpected changes in the color of the assay medium. | pH indicator effects or drug-medium interaction. | - Determine if the medium contains a pH indicator that might be affected by the experimental conditions.- Run a control with the medium and this compound alone to observe any interactions. |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Assays
-
Buffer Preparation : Prepare a 50 mM citrate buffer and adjust the pH to 6.7.[2][3]
-
Dissolution : Dissolve this compound sodium in the prepared citrate buffer to the desired stock concentration (e.g., 1 mg/mL).
-
Sterilization : Sterilize the stock solution by filtering it through a 0.22 µm filter.
-
Storage : Store the stock solution at 2-8°C and protect it from light.[9] Reconstituted vials should be used within 56 days.[10][11]
Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method (General Protocol based on CLSI guidelines)
-
Medium Preparation : Prepare cation-adjusted Mueller-Hinton broth (CAMHB) according to the manufacturer's instructions. The final pH should be between 7.2 and 7.4.
-
Drug Dilution : Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate.
-
Inoculum Preparation : Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation : Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Controls : Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation : Incubate the plate at 35-37°C for 16-20 hours.
-
Result Interpretation : The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[12]
Data Presentation
Table 1: Recommended pH Conditions for this compound
| Application | Recommended pH | Buffer/Medium | Reference |
| Optimal Stability | 6.0 - 8.0 | Citrate Buffer | [1] |
| Formulation (Lyophilized) | 6.7 | Citrate Buffer | [2][3] |
| In Vitro Susceptibility Testing (MIC) | 7.2 - 7.4 | Cation-Adjusted Mueller-Hinton Broth | CLSI Guideline Based |
| HPLC Mobile Phase A | 6.5 | Sodium Phosphate Buffer | [3] |
| HPLC Mobile Phase B | 3.1 | Water:Acetonitrile:Methanol | [4][5][6] |
Visualizations
References
- 1. medicines.health.europa.eu [medicines.health.europa.eu]
- 2. US20080096858A1 - Method of Stabilizing Disordered this compound Sodium Salt - Google Patents [patents.google.com]
- 3. WO2005102274A2 - Method of stabilizing disordered this compound sodium salt - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Activity and Spectrum of this compound, a New Extended- Spectrum Cephalosporin, against Pathogens Collected from Dogs and Cats in Europe and North America - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity and spectrum of this compound, a new extended- spectrum cephalosporin, against pathogens collected from dogs and cats in Europe and North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | VCA Animal Hospitals [vcahospitals.com]
- 10. zoetisus.com [zoetisus.com]
- 11. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 12. vibiosphen.com [vibiosphen.com]
Reducing background noise in Cefovecin UV detection
Welcome to the Technical Support Center for Cefovecin UV Detection. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the UV detection of this compound, particularly in HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal UV wavelength for detecting this compound?
A1: this compound sodium shows strong UV absorbance at 254 nm, which has been found to provide higher and larger peak areas compared to other wavelengths like 290 nm.[1][2] Another validated method uses a detection wavelength of 280 nm.[3][4] The choice may depend on the specific matrix and potential interfering substances.
Q2: What are the common causes of high background noise in HPLC-UV detection?
A2: High background noise in an HPLC-UV or Photodiode Array (PDA) detector can stem from several sources. The most common include contaminated mobile phases, a dirty flow cell, an aging or faulty UV lamp, and inadequate degassing of solvents.[5][6][7][8][9] Environmental factors like significant fluctuations in lab temperature can also contribute to baseline instability.[10]
Q3: Can this compound degradation products interfere with UV detection?
A3: Yes, degradation of this compound can lead to the formation of byproducts that may absorb UV light, potentially causing overlapping peaks or a rising baseline.[11][12][13] Forced degradation studies, which expose the drug to stress conditions like acid, base, oxidation, and light, are used to identify these potential degradants and ensure the analytical method can distinguish them from the active pharmaceutical ingredient (API).[12][13][14]
Q4: How can I differentiate between electronic noise and chemical noise?
A4: High-frequency, sharp spikes in the baseline are often indicative of electronic noise, which could be due to a dying lamp or faulty connections.[7][15] Slower, more rolling baseline drift or wander is typically chemical in nature, often caused by issues with the mobile phase, column contamination, or temperature fluctuations.[9][16] Stopping the mobile phase flow can help diagnose the issue; if the noise persists, it is likely electronic.[7]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common problems related to background noise in this compound UV detection.
Issue 1: High Baseline Noise or Drifting Baseline
Is the baseline showing high-frequency spikes or random noise?
-
Possible Cause 1: Air Bubbles in the System. Air bubbles in the mobile phase, pump, or detector flow cell can cause significant noise.
-
Possible Cause 2: Aging UV Lamp. UV lamps have a finite lifespan. A failing lamp can result in decreased light intensity and increased noise.[7][15]
-
Possible Cause 3: Dirty Flow Cell. Contaminants from samples or the mobile phase can accumulate on the flow cell walls, leading to noise and a drifting baseline.[6][7]
-
Solution: Clean the flow cell according to the manufacturer's instructions. A common procedure involves flushing with a sequence of solvents, such as methanol (B129727) or a 30% phosphoric acid solution, followed by pure water.[6] (See Protocol 2: Flow Cell Cleaning).
-
Is the baseline drifting consistently upwards or downwards?
-
Possible Cause 1: Mobile Phase Inhomogeneity or Contamination. If the mobile phase is not mixed properly or contains impurities, the baseline can drift, especially during gradient elution.[8][9][16]
-
Possible Cause 2: Column Temperature Fluctuations. Unstable column temperature can cause the baseline to drift.
-
Possible Cause 3: Column Bleed or Contamination. Contaminants from previous injections may slowly elute, or the column's stationary phase may be degrading ("bleeding"), causing a rising baseline.
-
Solution: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from strongly retained impurities.[16]
-
Issue 2: Appearance of Ghost or Spurious Peaks
Are you observing unexpected peaks in your chromatogram, especially in blank runs?
-
Possible Cause 1: Contaminated Mobile Phase or System. Impurities in your solvents or carryover from previous injections can manifest as "ghost peaks".
-
Possible Cause 2: Sample Carryover. Residue from a previous, more concentrated sample may be injected with the current sample.
-
Solution: Implement a robust needle wash protocol between injections. Optimize the wash solvent to be effective at dissolving this compound.
-
-
Possible Cause 3: Sample Degradation. this compound may degrade in the sample vial or on the column, leading to the appearance of degradation product peaks.
-
Solution: Analyze samples as quickly as possible after preparation. Use a temperature-controlled autosampler if available. Ensure the mobile phase pH is within the stability range for this compound.
-
Quantitative Data Summary
The following tables summarize HPLC conditions used in validated methods for this compound determination.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Column | Kinetex 5-µm, C-18, 4.6x150 mm | XBridge C8 (3.5 µm), 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water:Methanol (60:20:20) | 10 mM Ammonium Acetate:Acetonitrile (89:11) |
| pH | 3.1 (adjusted with acetic acid) | 3.5 |
| Flow Rate | 0.7 mL/min | 0.85 mL/min |
| Detection λ | 254 nm | 280 nm |
| Temperature | Room Temperature (27-30°C) | Not Specified |
| Reference | [1] | [3] |
Table 2: Performance Characteristics of Validated this compound HPLC Methods
| Parameter | Method 1 | Method 2 |
| Limit of Detection (LOD) | 0.05 µg/mL | Not Specified |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.1 µg/mL |
| Linearity Range | 25 - 125 µg/mL (example) | 0.1 - 200 µg/mL |
| Recovery | 98 - 99.25% | >90% |
| Intra-day Precision (%CV) | 2.3 - 10.26% | <10% |
| Inter-day Precision (%CV) | 2.44 - 7.22% | <10% |
| Reference | [1][2] | [3][4] |
Diagrams and Workflows
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. researchgate.net [researchgate.net]
- 3. Development of a method for the determination of this compound in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. support.waters.com [support.waters.com]
- 6. support.waters.com [support.waters.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. phenomenex.com [phenomenex.com]
- 10. support.waters.com [support.waters.com]
- 11. Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. biomedres.us [biomedres.us]
- 14. medcraveonline.com [medcraveonline.com]
- 15. researchgate.net [researchgate.net]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Cefovecin synergy tests
Welcome to the technical support center for Cefovecin synergy experiments. This resource is designed for researchers, scientists, and drug development professionals to assist in troubleshooting and ensuring the accuracy of in vitro synergy studies involving this compound. The following guides and FAQs address common issues that may lead to inconsistent results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and troubleshooting advice in a Q&A format to help you navigate challenges in your this compound synergy experiments.
Q1: We are observing high variability in our Minimum Inhibitory Concentration (MIC) and Fractional Inhibitory Concentration (FIC) Index values across replicates in our this compound synergy checkerboard assay. What are the common causes?
A1: High variability is a frequent issue in synergy testing. The most common causes include:
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Inoculum Preparation: Inconsistency in the bacterial inoculum density is a primary source of variability. Ensure you are using a standardized inoculum, typically a 0.5 McFarland standard, and that it is well-mixed before dispensing.
-
Pipetting Errors: Inaccurate pipetting, especially during the creation of serial dilutions for both this compound and the partner drug, can lead to significant errors in the final concentrations in the wells. It is crucial to use calibrated pipettes and proper pipetting techniques.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can alter the concentration of the antimicrobial agents. To mitigate this, it is recommended to fill the perimeter wells with sterile broth or saline to maintain humidity and not use them for experimental data.
-
Contamination: Contamination of the bacterial culture or the reagents will lead to unreliable results. Always maintain strict aseptic techniques throughout the experimental setup.
Q2: Our FIC index calculations consistently result in "indifference" for a this compound combination that we expect to be synergistic. What could be the reason?
A2: An "indifferent" result when synergy is expected can be due to several factors:
-
Suboptimal Drug Concentrations: The range of concentrations tested for this compound and the synergistic partner may not be appropriate to detect a synergistic interaction. It is important to test a wide range of concentrations, typically spanning from well above to well below the individual MICs of each drug.
-
Methodological Limitations: The checkerboard assay, while widely used, may not be the most sensitive method for detecting synergy for all drug combinations and bacterial strains. Consider confirming your results with an alternative method, such as a time-kill assay.
-
Intrinsic Interaction: It is possible that for the specific bacterial isolate and drug combination you are testing, the interaction is genuinely additive or indifferent. One study on rapidly growing mycobacteria found that the FIC index for various drug combinations ranged from 0.64 to 1.84, indicating neither synergy nor antagonism.[1]
Q3: We are observing "skipped wells" in our checkerboard assay, making the MIC determination difficult. What causes this and how can we address it?
A3: "Skipped wells," where bacterial growth is observed at higher antibiotic concentrations but not at lower ones, can be a perplexing issue. This can be caused by:
-
Drug Precipitation: The combination of this compound and the partner drug at certain concentrations may lead to precipitation, reducing the effective concentration of the drugs in the well. Visually inspect the wells for any signs of precipitation.
-
Contamination: A single contaminated well can show growth where it is not expected.
-
Inoculum Issues: An uneven distribution of a clumpy bacterial suspension can lead to wells not receiving a sufficient number of viable bacteria.
To address this, ensure the drugs are fully dissolved and compatible in the chosen broth medium. Additionally, ensure your bacterial inoculum is homogenous.
Q4: What is the mechanism of action of this compound and how might this influence the choice of a synergistic partner?
A4: this compound is a third-generation cephalosporin (B10832234) antibiotic.[2] Like other β-lactam antibiotics, it inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[2] This binding prevents the final transpeptidation step in the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death. This compound has broad-spectrum activity against many Gram-positive and Gram-negative bacteria but is not effective against Pseudomonas species or enterococci.[2]
When choosing a synergistic partner, consider drugs with different mechanisms of action. For example, combining a cell wall synthesis inhibitor like this compound with an agent that inhibits protein synthesis (e.g., doxycycline) or DNA synthesis (e.g., a fluoroquinolone) could potentially lead to a synergistic effect. While concomitant use of fluoroquinolones and this compound has not been extensively studied, fluoroquinolones have been shown to be synergistic with other cephalosporins against Pseudomonas species.[2]
Data Presentation
The following tables provide illustrative quantitative data for this compound synergy tests against common veterinary pathogens. This data is hypothetical and intended for instructional purposes to demonstrate how to present such results.
Table 1: Illustrative Checkerboard Synergy Data for this compound and Doxycycline against Staphylococcus pseudintermedius
| This compound (µg/mL) | Doxycycline (µg/mL) | Growth (+/-) |
| MIC alone | - | 0.25 |
| - | MIC alone | 0.5 |
| 0.125 | 0.125 | + |
| 0.0625 | 0.25 | - |
| 0.03125 | 0.25 | + |
| 0.125 | 0.0625 | + |
-
FIC of this compound: MIC in combination / MIC alone = 0.0625 / 0.25 = 0.25
-
FIC of Doxycycline: MIC in combination / MIC alone = 0.25 / 0.5 = 0.5
-
FIC Index (FICI): 0.25 + 0.5 = 0.75 (Additive)
Table 2: Illustrative Checkerboard Synergy Data for this compound and Amoxicillin-Clavulanic Acid against Escherichia coli
| This compound (µg/mL) | Amoxicillin-Clavulanic Acid (µg/mL) | Growth (+/-) |
| MIC alone | - | 1.0 |
| - | MIC alone | 4.0 |
| 0.5 | 1.0 | + |
| 0.25 | 2.0 | + |
| 0.125 | 2.0 | - |
| 0.5 | 0.5 | + |
-
FIC of this compound: 0.125 / 1.0 = 0.125
-
FIC of Amoxicillin-Clavulanic Acid: 2.0 / 4.0 = 0.5
-
FIC Index (FICI): 0.125 + 0.5 = 0.625 (Additive)
Table 3: Interpretation of Fractional Inhibitory Concentration (FIC) Index
| FIC Index (FICI) | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Experimental Protocols
Below are detailed methodologies for key experiments in this compound synergy testing.
Checkerboard Synergy Assay Protocol
This protocol outlines the broth microdilution checkerboard method for assessing the in vitro interaction between this compound and a second antimicrobial agent.
-
Preparation of Antimicrobial Stock Solutions:
-
Prepare stock solutions of this compound and the partner drug in an appropriate solvent at a concentration of 100 times the highest concentration to be tested.
-
Sterilize the stock solutions by filtration through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
Use sterile 96-well microtiter plates.
-
Add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.
-
Create a two-dimensional serial dilution of the two drugs.
-
In the first column, perform a serial dilution of this compound.
-
In the first row, perform a serial dilution of the partner drug.
-
The remaining wells will contain combinations of both drugs at decreasing concentrations.
-
-
Column 11 should contain serial dilutions of this compound only, and row G should contain serial dilutions of the partner drug only, to determine their individual MICs.
-
Column 12 and row H should serve as drug-free controls (broth only and inoculum control).
-
-
Inoculum Preparation:
-
From a fresh overnight culture of the test organism on an appropriate agar (B569324) plate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
After incubation, determine the MIC of each drug alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration of the drug(s) that completely inhibits visible growth.
-
Calculate the FIC for each drug: FIC = MIC of drug in combination / MIC of drug alone.
-
Calculate the FIC Index (FICI): FICI = FIC of this compound + FIC of partner drug.
-
Interpret the FICI according to the values in Table 3.
-
Time-Kill Synergy Assay Protocol
This method provides dynamic information about the rate of bacterial killing by this compound in combination with another agent.
-
Preparation:
-
Prepare flasks containing CAMHB with the following:
-
No drug (growth control).
-
This compound at a specified concentration (e.g., 1x MIC).
-
Partner drug at a specified concentration (e.g., 1x MIC).
-
This compound and the partner drug in combination at the same concentrations.
-
-
Prepare a bacterial inoculum as described for the checkerboard assay, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test flasks.
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Antagonism is defined as a ≥ 2-log₁₀ increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference is a < 2-log₁₀ change in CFU/mL.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound synergy testing.
Caption: this compound's mechanism of action targeting bacterial cell wall synthesis.
Caption: Experimental workflow for the checkerboard synergy assay.
References
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of Cefovecin and Amoxicillin-Clavulanate Against Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of cefovecin and amoxicillin-clavulanate against Escherichia coli (E. coli), supported by experimental data. The information presented is intended to inform researchers, scientists, and drug development professionals in their evaluation of these two important antimicrobial agents.
Introduction to the Antimicrobial Agents
This compound is a third-generation cephalosporin (B10832234) antibiotic administered by subcutaneous injection.[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1] This binding disrupts the cross-linking of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death.[1]
Amoxicillin-clavulanate is a combination product consisting of amoxicillin (B794), a broad-spectrum, β-lactam antibiotic, and clavulanic acid, a β-lactamase inhibitor. Amoxicillin, like this compound, inhibits bacterial cell wall synthesis by binding to PBPs. Clavulanic acid, on its own, has minimal antimicrobial activity. Its role is to inactivate β-lactamase enzymes produced by some bacteria, which would otherwise degrade amoxicillin and render it ineffective.
Quantitative In Vitro Efficacy Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and amoxicillin-clavulanate against a large collection of E. coli isolates from canine and feline clinical cases, as determined by a major international study.[2] The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[3] MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.[2]
| Antimicrobial Agent | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| This compound | 321 | 0.5 | 1.0 | ≤0.06 – >32 |
| Amoxicillin-Clavulanate | 321 | 4/2 | 16/8 | ≤0.5/0.25 – >64/32 |
Data sourced from Stegemann et al., 2006.[2]
Experimental Protocols
The in vitro efficacy data presented above was obtained using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[2] A detailed description of this standardized methodology is provided below.
Antimicrobial Susceptibility Testing via Broth Microdilution
-
Isolate Preparation: Pure cultures of E. coli were grown on appropriate agar (B569324) plates.
-
Inoculum Preparation: A standardized inoculum of the E. coli isolates was prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension was then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of this compound and amoxicillin-clavulanate were prepared in cation-adjusted Mueller-Hinton broth.
-
Inoculation of Microdilution Plates: Standard 96-well microdilution plates containing the various concentrations of the antimicrobial agents were inoculated with the prepared bacterial suspension.
-
Incubation: The inoculated plates were incubated at 35°C for 16 to 20 hours in ambient air.
-
Determination of MIC: Following incubation, the plates were visually inspected for bacterial growth. The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.
Signaling Pathways and Mechanisms of Action
The antibacterial activity of both this compound and amoxicillin is achieved through the disruption of bacterial cell wall synthesis. The following diagram illustrates the key steps in this process and the points of inhibition for these β-lactam antibiotics.
References
A Comparative Analysis of Cefovecin and Cephalexin MIC Values
An essential guide for researchers and drug development professionals, this document provides a detailed comparison of the in vitro efficacy of Cefovecin and Cephalexin against key bacterial pathogens. Supported by experimental data, this analysis aims to inform research and development in veterinary and human medicine.
The selection of an appropriate antimicrobial agent is a cornerstone of effective infectious disease management. This decision is heavily reliant on the in vitro susceptibility of the target pathogen, a measure quantified by the Minimum Inhibitory Concentration (MIC). The MIC represents the lowest concentration of an antibiotic that prevents visible growth of a microorganism in vitro.[1][2][3][4] This guide presents a comparative analysis of the MIC values for two cephalosporin (B10832234) antibiotics: this compound, a third-generation cephalosporin, and Cephalexin, a first-generation cephalosporin.
Comparative MIC Data
The following table summarizes the MIC50 and MIC90 values for this compound and Cephalexin against several clinically significant bacterial species isolated from canine and feline infections. These values, representing the concentrations at which 50% and 90% of isolates are inhibited, respectively, are crucial indicators of an antibiotic's potency.
| Bacterial Species | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus pseudintermedius | This compound | 0.12 | 0.25[5][6] |
| Cephalexin | 2 | 64[7][8] | |
| Escherichia coli | This compound | - | 1.0[5][6] |
| Cephalexin | - | - | |
| Pasteurella multocida | This compound | ≤0.06 | 0.06[5][6] |
| Cephalexin | - | >32 | |
| Streptococcus canis | This compound | ≤0.06 | ≤0.06[9] |
| Cephalexin | - | - |
The data clearly indicates that this compound generally exhibits lower MIC90 values compared to Cephalexin against Staphylococcus pseudintermedius. For instance, the MIC90 of this compound against S. pseudintermedius is reported as 0.25 µg/mL, whereas for Cephalexin it is significantly higher at 64 µg/mL.[5][6][7][8] Similarly, this compound demonstrates potent activity against Pasteurella multocida and Streptococcus canis with very low MIC90 values.[5][6][9]
Experimental Protocols
The determination of MIC values is a standardized process critical for the reproducibility and comparability of results. The data presented in this guide is primarily based on studies that adhere to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5][6][10]
The most common method employed is the broth microdilution method .[2][5][11] This technique involves a serial dilution of the antibiotic in a liquid growth medium within a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following an incubation period, typically overnight, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic at which no growth is observed.[3][4]
Key parameters of the experimental protocol include:
-
Inoculum Preparation: A standardized bacterial suspension, typically equivalent to a 0.5 McFarland standard, is prepared to ensure a consistent number of bacteria are tested.[2]
-
Growth Medium: Cation-adjusted Mueller-Hinton broth is the standard medium for susceptibility testing of most aerobic bacteria.[2][4] For fastidious organisms like Streptococcus spp., the medium may be supplemented with lysed horse blood.[5]
-
Incubation: Plates are incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 16-20 hours) under appropriate atmospheric conditions.[5]
-
Quality Control: Standardized quality control strains with known MIC values are run concurrently to ensure the accuracy and validity of the test results.[7]
Logical Workflow for MIC Determination
The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration using the broth microdilution method.
Caption: Experimental workflow for MIC determination.
Conclusion
The comparative analysis of MIC values reveals that this compound demonstrates superior in vitro potency against key veterinary pathogens like Staphylococcus pseudintermedius, Pasteurella multocida, and Streptococcus canis when compared to Cephalexin. This difference is particularly pronounced for S. pseudintermedius. The standardized methodologies, primarily the broth microdilution technique as recommended by CLSI, ensure the reliability of these findings. This guide provides valuable data and procedural insights for researchers and professionals in the field of drug development and antimicrobial stewardship.
References
- 1. Virtual Labs [iitg.ac.in]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 5. Antimicrobial Activity and Spectrum of this compound, a New Extended- Spectrum Cephalosporin, against Pathogens Collected from Dogs and Cats in Europe and North America - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity and spectrum of this compound, a new extended- spectrum cephalosporin, against pathogens collected from dogs and cats in Europe and North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cephalexin susceptibility breakpoint for veterinary isolates: Clinical Laboratory Standards Institute revision - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cephalexin susceptibility breakpoint for veterinary isolates: Clinical Laboratory Standards Institute revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zoetisus.com [zoetisus.com]
- 10. Standardization of Veterinary Susceptibility Testing | CLSI [clsi.org]
- 11. Methods | MI [microbiology.mlsascp.com]
A Comparative Guide to HPLC Methods for Cefovecin Detection: Validation of a Novel, Simplified Approach
For researchers, scientists, and drug development professionals engaged in pharmacokinetic and analytical studies, the accurate quantification of therapeutic agents is paramount. This guide provides a comparative analysis of a novel, simplified High-Performance Liquid Chromatography (HPLC) method for the detection of Cefovecin, a third-generation cephalosporin, against a more traditional, established method. The presented data, compiled from published validation studies, offers a clear comparison of their performance, aiding in the selection of the most suitable method for specific research needs.
The novel method, notable for its streamlined sample preparation, is compared with a previously established method that utilizes solid-phase extraction. Both methods demonstrate robust validation parameters, but differ in their experimental workflow, potentially impacting sample throughput and resource allocation.
Comparative Analysis of Validation Parameters
The following table summarizes the key performance characteristics of the two HPLC methods for this compound quantification.
| Validation Parameter | Novel HPLC Method (Alshahrani & Christensen, 2022) | Established HPLC Method (Cox et al., 2014) |
| Linearity Range | 0.5 - 100 µg/mL | 0.1 - 200 µg/mL |
| Correlation Coefficient (r²) | 0.9998 | Not explicitly stated, but linearity is confirmed |
| Limit of Detection (LOD) | 0.05 µg/mL | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.1 µg/mL[1][2][3] | 0.1 µg/mL[4] |
| Recovery (%) | 98 - 99.25%[1] | >90%[4] |
| Intra-day Precision (%CV) | 2.3 - 10.26%[1] | <10%[4] |
| Inter-day Precision (%CV) | 2.44 - 7.22%[1] | <10%[4] |
| Sample Preparation | Protein Precipitation | Solid-Phase Extraction |
| Column Type | C18[1][2] | C8[4] |
| Detection Wavelength | 254 nm[1][2] | 280 nm[4] |
Experimental Protocols
This section provides a detailed overview of the methodologies for the novel and established HPLC methods for this compound detection.
Novel HPLC Method (Alshahrani & Christensen, 2022)
This method employs a straightforward protein precipitation technique for sample preparation.
-
Sample Preparation:
-
To 0.5 mL of plasma, an equal volume of methanol (B129727) and 50 µL of glacial acetic acid are added.
-
The mixture is vortexed for 1 minute and allowed to denature for 15 minutes.
-
Centrifugation at 4500 rpm for 25 minutes follows.
-
The resulting supernatant is filtered through a 0.22 µm filter before injection into the HPLC system.[2]
-
-
Chromatographic Conditions:
-
Column: Kinetex 5-µm, C18, 4.6×150 mm.[1]
-
Mobile Phase: A mixture of water, acetonitrile (B52724), and methanol in a 60:20:20 ratio, with the pH adjusted to 3.1 with acetic acid.[1][2]
-
Flow Rate: 0.7 mL/min.[1]
-
Established HPLC Method (Cox et al., 2014)
This method utilizes a more involved solid-phase extraction (SPE) for sample cleanup.
-
Sample Preparation (Solid-Phase Extraction):
-
Plasma samples are processed using Oasis HLB cartridges for solid-phase extraction.[4]
-
-
Chromatographic Conditions:
-
Column: XBridge C8 (3.5 µm) 4.6 × 250 mm.[4]
-
Mobile Phase: A mixture of 10 mM ammonium (B1175870) acetate (B1210297) (pH 3.5) and acetonitrile in an 89:11 ratio.[4]
-
Flow Rate: 0.85 mL/min.[4]
-
Detection: UV detection at a wavelength of 280 nm.[4]
-
Workflow and Process Visualization
The following diagrams illustrate the experimental workflows for both the novel and established HPLC methods, providing a clear visual comparison of the processes.
Caption: Workflow of the Novel HPLC Method for this compound Detection.
Caption: Workflow of the Established HPLC Method for this compound Detection.
References
Navigating Resistance: A Comparative Guide to Cefovecin and Other Third-Generation Cephalosporins
For Researchers, Scientists, and Drug Development Professionals
The emergence of antimicrobial resistance necessitates a thorough understanding of the cross-resistance profiles among clinically important antibiotics. This guide provides an objective comparison of the in vitro activity of cefovecin, a long-acting third-generation cephalosporin, with other key third-generation cephalosporins against common veterinary pathogens. The data presented, summarized from multiple studies, highlights the impact of specific resistance mechanisms, such as the production of extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, on the efficacy of these agents.
Comparative In Vitro Activity: A Quantitative Overview
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize the MIC50 and MIC90 values (the MIC required to inhibit the growth of 50% and 90% of isolates, respectively) of this compound and other third-generation cephalosporins against key Gram-positive and Gram-negative bacteria.
Table 1: Comparative MICs (µg/mL) Against Staphylococcus pseudintermedius
| Antibiotic | MIC50 | MIC90 | Reference(s) |
| This compound | 0.25 | 0.25 | [1] |
| Cephalothin | - | 0.12 | [2] |
| Cefazolin | - | 0.12 | [2] |
| Ceftiofur (B124693) | - | 0.25 | [2] |
| Cefpodoxime | - | 0.5 | [2] |
| Cephalexin | - | 2 | [2] |
Table 2: Comparative MICs (µg/mL) Against Escherichia coli
| Antibiotic | MIC50 | MIC90 | Reference(s) |
| This compound | 0.5 | 1.0 | [1] |
| Ceftiofur | - | - | [3] |
| Cefotaxime | - | - | [3][4] |
| Cefpodoxime | - | - | [3] |
| Ceftazidime | 0.25 | 0.5 | [4] |
| Ceftriaxone | 0.062 | 0.125 | [4] |
Note: Direct comparative studies across all listed cephalosporins against identical isolate panels are limited. Data is compiled from multiple sources and should be interpreted with caution. The presence of resistance mechanisms can significantly elevate MIC values. For instance, ESBL-producing E. coli often exhibit high-level resistance to most third-generation cephalosporins.[4][5][6]
Mechanisms of Cross-Resistance
Cross-resistance between this compound and other third-generation cephalosporins is primarily mediated by the production of β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic.
-
Extended-Spectrum β-Lactamases (ESBLs): These enzymes, commonly found in Enterobacteriaceae, confer resistance to a wide range of penicillins and cephalosporins, including third-generation agents like cefotaxime, ceftriaxone, and ceftazidime.[4][5][6] Common ESBL families include TEM, SHV, and CTX-M.
-
AmpC β-Lactamases: These cephalosporinases can be chromosomally or plasmid-mediated. Overexpression of AmpC enzymes leads to resistance to most cephalosporins, including this compound.[7]
The interplay of these resistance mechanisms is illustrated in the following diagram.
Experimental Protocols
Antimicrobial Susceptibility Testing
Method: Broth microdilution is the standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound and other cephalosporins against bacterial isolates. This method is performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically documents VET01 and VET02.[1][8][9][10][11][12][13]
Protocol Outline:
-
Bacterial Isolate Preparation: Bacterial isolates are cultured on appropriate agar (B569324) media and incubated. Colonies are then used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard.
-
Microdilution Plate Preparation: Serial twofold dilutions of the antimicrobial agents are prepared in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Molecular Characterization of Resistance Genes
Method: Polymerase Chain Reaction (PCR) is a widely used method to detect the presence of specific β-lactamase genes (e.g., blaCTX-M, blaTEM, blaSHV, and blaAmpC families) in bacterial isolates exhibiting resistance.[5][6][14][15][16][17][18][19]
Protocol Outline:
-
DNA Extraction: Genomic DNA is extracted from the bacterial isolates using a commercial DNA extraction kit or a standard boiling lysis method.
-
PCR Amplification: The extracted DNA is used as a template for PCR with specific primers designed to amplify the target β-lactamase genes.
-
Reaction Mixture: A typical PCR reaction mixture includes DNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.
-
Cycling Conditions:
-
Initial Denaturation: 94-95°C for 5-10 minutes.
-
30-35 Cycles of:
-
Denaturation: 94-95°C for 30-60 seconds.
-
Annealing: 52-60°C for 30-60 seconds (temperature is primer-specific).
-
Extension: 72°C for 60-90 seconds.
-
-
Final Extension: 72°C for 5-10 minutes.
-
-
-
Gel Electrophoresis: The PCR products are separated by size on an agarose (B213101) gel. The presence of a band of the expected size indicates a positive result for the specific resistance gene.
-
Sequencing (Optional): For definitive identification of the specific β-lactamase variant, the PCR product can be purified and sequenced.
References
- 1. Antimicrobial Activity and Spectrum of this compound, a New Extended- Spectrum Cephalosporin, against Pathogens Collected from Dogs and Cats in Europe and North America - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro comparison of Staphylococcus pseudintermedius susceptibility to common cephalosporins used in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the relationship between the minimum inhibitory concentration of ceftiofur and third-generation cephalosporins in Escherichia coli isolates from food-producing animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance to Third Generation Cephalosporins Due to Small Animal Escherichia Coli Strains Producing Extended Spectrum B-Lactamases - WSAVA2004 - VIN [vin.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Detection of blaOXA-1, blaTEM-1, and Virulence Factors in E. coli Isolated From Seals [frontiersin.org]
- 7. Antimicrobial resistance profiles and molecular characterization of extended-spectrum β-lactamase/AmpC-harboring Klebsiella pneumoniae isolated from clinically ill dogs and cats in South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standardization of Veterinary Susceptibility Testing | CLSI [clsi.org]
- 9. wormsandgermsblog.com [wormsandgermsblog.com]
- 10. VET01S | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]
- 11. Antimicrobial Susceptibility Testing of Bacteria of Veterinary Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. researchgate.net [researchgate.net]
- 14. ijvr.shirazu.ac.ir [ijvr.shirazu.ac.ir]
- 15. Molecular Characterization of Extended-Spectrum-β-Lactamase-Producing and Plasmid-Mediated AmpC β-Lactamase-Producing Escherichia coli Isolated from Stray Dogs in South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. microbiologyjournal.org [microbiologyjournal.org]
- 18. arcjournals.org [arcjournals.org]
- 19. journals.plos.org [journals.plos.org]
In Vitro Efficacy of Cefovecin and Doxycycline Against Respiratory Pathogens: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the antimicrobial activity of Cefovecin and doxycycline (B596269) against key bacterial respiratory pathogens. The data presented is compiled from multiple studies to offer a comprehensive overview for research and development purposes.
Executive Summary
This compound, a third-generation cephalosporin, and doxycycline, a broad-spectrum tetracycline (B611298) antibiotic, are both utilized in treating bacterial respiratory infections. This guide summarizes their in vitro efficacy through Minimum Inhibitory Concentration (MIC) data. While both antimicrobials demonstrate activity against a range of respiratory pathogens, their spectrum and potency vary. Doxycycline generally shows efficacy against a broader range of atypical pathogens like Mycoplasma spp., whereas this compound exhibits potent activity against key Gram-negative and Gram-positive bacteria such as Pasteurella multocida and certain Streptococcus species.
Comparative Efficacy: Minimum Inhibitory Concentrations (MIC)
The following tables summarize the in vitro activity of this compound and doxycycline against common respiratory bacterial isolates. Data is presented as the MIC₅₀ and MIC₉₀, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 1: In Vitro Activity of this compound Against Respiratory Pathogens
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geographic Origin of Isolates |
| Pasteurella multocida | 193 | ≤0.06 | 0.12 | European Union[1] |
| Pasteurella multocida | 188 | ≤0.06 | ≤0.06 | United States[1] |
| Staphylococcus intermedius | 270 | 0.12 | 0.25 | European Union[1] |
| Staphylococcus intermedius | 231 | 0.12 | 0.25 | United States[1] |
| Streptococcus canis | 66 | ≤0.06 | ≤0.06 | United States[1] |
| β-hemolytic Streptococcus | 22 | - | - | Croatia (100% sensitive)[2] |
| Bordetella bronchiseptica | 9 | - | >4 | N/A (Reported as resistant)[3] |
| Escherichia coli | 260 | 0.5 | 1.0 | European Union[1] |
| Escherichia coli | 316 | 0.5 | 1.0 | United States |
Table 2: In Vitro Activity of Doxycycline Against Respiratory Pathogens
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geographic Origin of Isolates |
| Pasteurella multocida | 55 | - | 1.0 | France[4] |
| Actinobacillus pleuropneumoniae | 59 | - | 2.0 | France[4] |
| Mycoplasma hyopneumoniae | 26 | - | 1.0 | United Kingdom[4] |
| Streptococcus pneumoniae | 189 | - | - | United States (Susceptible breakpoint suggested at ≤0.25 or ≤0.5 µg/mL)[5][6] |
| Bordetella bronchiseptica | 9 | - | ≤4 | N/A (Reported as susceptible)[3] |
| Mycoplasma spp. | 22 | - | - | N/A (Generally susceptible)[3][7] |
Experimental Protocols
The data presented in this guide is derived from studies employing standardized antimicrobial susceptibility testing methods, primarily broth microdilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Key Experiment: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a cornerstone for determining the in vitro potency of an antimicrobial agent.
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Methodology:
-
Bacterial Isolate Preparation:
-
Bacterial isolates are cultured on appropriate agar (B569324) plates (e.g., Mueller-Hinton agar) to obtain pure colonies.
-
A standardized inoculum is prepared by suspending bacterial colonies in a sterile broth to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
The inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Antimicrobial Agent Preparation:
-
Stock solutions of this compound and doxycycline are prepared.
-
Serial twofold dilutions of each antimicrobial are made in cation-adjusted Mueller-Hinton broth in microtiter plates.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plates containing the serially diluted antimicrobial is inoculated with the standardized bacterial suspension.
-
Positive control wells (containing broth and bacteria without antibiotics) and negative control wells (containing broth only) are included.
-
The plates are incubated at a controlled temperature (typically 35-37°C) for 16-20 hours under appropriate atmospheric conditions.
-
-
MIC Determination:
-
Following incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Visualizing the Experimental Workflow
The following diagram illustrates the generalized workflow for determining and comparing the MIC of this compound and doxycycline.
Caption: Workflow for in vitro MIC comparison.
Signaling Pathways and Mechanisms of Action
The fundamental difference in the antimicrobial effect of this compound and doxycycline lies in their distinct mechanisms of action at the cellular level.
Caption: Mechanisms of action for this compound and Doxycycline.
Conclusion
This comparative guide indicates that both this compound and doxycycline have important roles in managing respiratory bacterial infections, but their in vitro activity profiles suggest differing clinical applications. Doxycycline demonstrates a broader spectrum, particularly against atypical pathogens, while this compound shows high potency against specific Gram-positive and Gram-negative aerobes. The selection of either agent for further research or development should be guided by the target pathogen and the desired antimicrobial effect. The provided experimental protocols and workflows serve as a foundational reference for conducting similar in vitro comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Comparative in vitro activity of doxycycline and oxytetracycline against porcine respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Doxycycline MIC and Disk Diffusion Interpretive Breakpoints and Revision of Tetracycline Breakpoints for Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. avmajournals.avma.org [avmajournals.avma.org]
The Pivotal Role of Cefovecin MIC in Predicting Clinical Success in Veterinary Medicine
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of veterinary therapeutics, particularly concerning bacterial infections, the Minimum Inhibitory Concentration (MIC) of an antibiotic is a cornerstone for predicting its clinical efficacy. This guide provides a comprehensive comparison of Cefovecin (Convenia®), a long-acting third-generation cephalosporin, correlating its in vitro MIC values with in vivo clinical outcomes in animal studies. This analysis is crucial for researchers, scientists, and drug development professionals in understanding the therapeutic spectrum and limitations of this widely used antimicrobial agent.
Correlating this compound MIC with Clinical Outcomes: A Data-Driven Comparison
The clinical success of this compound is intrinsically linked to the MIC of the causative pathogen. The following table summarizes quantitative data from various studies, offering a comparative overview of this compound's performance against key veterinary pathogens.
| Pathogen | Animal Species | Infection Type | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | CLSI Susceptibility Breakpoint (µg/mL) | Clinical Efficacy/Cure Rate | Alternative Treatment & Efficacy | Citations |
| Staphylococcus pseudintermedius | Dog | Skin & Soft Tissue Infections | 0.12 | 0.25 | ≤2 (Susceptible) | 92.4% - 96.9% | Amoxicillin/Clavulanic Acid (92.5%) | [1][2][3] |
| 4 (Intermediate) | Cefadroxil (B1668780) (92.3%) | [2] | ||||||
| ≥8 (Resistant) | ||||||||
| Streptococcus canis | Dog | Skin & Soft Tissue Infections | ≤0.06 | 0.06 | Not Established | High (implied by low MICs) | Not specified in these studies | [1] |
| Pasteurella multocida | Cat | Skin & Soft Tissue Infections | ≤0.03 | 0.06 | ≤2 (Susceptible) | 96.6% - 100% | Amoxicillin/Clavulanic Acid (90.9% - 100%) | [1][4][5] |
| 4 (Intermediate) | ||||||||
| ≥8 (Resistant) | ||||||||
| Escherichia coli | Dog | Urinary Tract Infections | 0.5 | 1.0 | ≤2 (Susceptible) | 79.1% (Overall cure rate) | Cephalexin (36.4%) | [1][4][6] |
| 4 (Intermediate) | ||||||||
| ≥8 (Resistant) | ||||||||
| Escherichia coli | Cat | Urinary Tract Infections | 0.5 | 1.0 | ≤2 (Susceptible) | 76.7% (Bacterial elimination) | Cephalexin (62.5%) | [1][7] |
| 4 (Intermediate) | ||||||||
| ≥8 (Resistant) |
Note: The clinical efficacy data is derived from pivotal studies where a definitive clinical cure or improvement was the primary endpoint. The MIC values are based on large-scale surveillance studies. Direct correlation of a specific MIC for an isolate from an individual animal with the clinical outcome for that same animal is less commonly published but is the foundation of clinical breakpoint determination.[8]
Experimental Protocols: A Closer Look at the Methodologies
The data presented is an amalgamation of findings from several key studies. The methodologies employed in these studies are critical for the interpretation of the results.
Pivotal Clinical Efficacy Studies (e.g., Canine Pyoderma, Feline Abscesses)
These studies were typically multi-center, randomized, and blinded clinical trials designed to evaluate the efficacy and safety of this compound compared to a standard-of-care oral antibiotic.
-
Animal Selection: Dogs and cats with naturally occurring skin and soft tissue infections (e.g., pyoderma, abscesses, infected wounds) were enrolled. Inclusion criteria often required a clinical diagnosis and, in many cases, a positive bacterial culture from the infection site.[2][5][9]
-
Treatment Allocation: Animals were randomly assigned to receive either a subcutaneous injection of this compound (typically 8 mg/kg) or a course of an oral antibiotic like amoxicillin/clavulanic acid or cefadroxil at the standard dosing regimen.[2][5]
-
Clinical Assessment: Clinical signs of infection were scored at baseline and at specified follow-up times (e.g., day 14, day 28). The scoring systems typically evaluated parameters such as erythema, pustules, and lesion size. Clinical success was defined as a significant reduction in the clinical score, often to zero or a pre-defined low level.[2][3]
-
Microbiological Analysis: Bacterial samples were collected from the infection site before treatment. The isolates were identified, and their susceptibility to this compound and other antibiotics was determined using broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI). This allowed for the determination of MIC values for the pathogens.[1][2]
MIC Surveillance Studies
These large-scale studies aimed to determine the in vitro activity of this compound against a wide range of clinical isolates collected from various geographical locations.
-
Isolate Collection: Bacterial isolates were collected from clinical cases of skin, soft tissue, and urinary tract infections in dogs and cats.[1]
-
MIC Determination: The MIC of this compound and other comparator antimicrobials was determined for each isolate using the broth microdilution method according to CLSI standards. This involves preparing serial dilutions of the antibiotic in a liquid growth medium and inoculating them with a standardized bacterial suspension. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth after incubation.[1][10]
Visualizing the Path from MIC to Clinical Outcome
The following diagrams illustrate the logical workflow of the research process that correlates this compound MIC with clinical outcomes and the signaling pathway of beta-lactam antibiotics.
References
- 1. Antimicrobial Activity and Spectrum of this compound, a New Extended- Spectrum Cephalosporin, against Pathogens Collected from Dogs and Cats in Europe and North America - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. researchgate.net [researchgate.net]
- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 5. The efficacy and safety of this compound in the treatment of feline abscesses and infected wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cephalexin susceptibility breakpoint for veterinary isolates: Clinical Laboratory Standards Institute revision - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical efficacy and safety of this compound in the treatment of canine pyoderma and wound infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cefovecin's In Vitro Activity: A Head-to-Head Comparison Against Clinical Isolates
A comprehensive analysis of Cefovecin's performance against key bacterial pathogens isolated from canine and feline clinical cases, with direct comparisons to other commonly used veterinary antibiotics. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of this compound's in vitro efficacy supported by experimental data.
Executive Summary
This compound, a third-generation cephalosporin, demonstrates potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria commonly associated with skin, soft tissue, urinary tract, and periodontal infections in dogs and cats.[1][2][3] This guide summarizes key quantitative data from multiple studies, presenting a comparative analysis of Minimum Inhibitory Concentration (MIC) values for this compound and other antimicrobials. Experimental protocols for susceptibility testing are detailed to provide context for the presented data.
Comparative In Vitro Susceptibility Data
The following tables summarize the in vitro activity of this compound and comparator antibiotics against a large number of recent clinical isolates from canine and feline sources in Europe and the United States.[1][3][4] The data is presented as the MIC required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates, as well as the overall range of MICs observed.
Table 1: In Vitro Activity Against Staphylococcus intermedius Group (S. intermedius/S. pseudintermedius)
| Antibiotic | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| This compound | 501 | 0.12 | 0.25 | ≤0.06 - >32 |
| Cephalexin | 501 | 1 | 2 | ≤0.5 - >64 |
| Amoxicillin-Clavulanate | 501 | 0.25/0.12 | 0.5/0.25 | ≤0.06/0.03 - >64/32 |
| Cefadroxil | 501 | 1 | 2 | ≤0.25 - >32 |
Data sourced from a study of 2,641 clinical isolates from Europe and the United States.[1][3][4]
Table 2: In Vitro Activity Against Escherichia coli
| Antibiotic | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| This compound | 461 | 0.5 | 1.0 | ≤0.06 - >32 |
| Cephalexin | 461 | 8 | 32 | ≤0.5 - >64 |
| Amoxicillin-Clavulanate | 461 | 4/2 | 16/8 | ≤0.06/0.03 - >64/32 |
| Cefadroxil | 461 | 8 | 32 | ≤0.25 - >32 |
Data sourced from a study of 2,641 clinical isolates from Europe and the United States.[1][3][4]
Table 3: In Vitro Activity Against Pasteurella multocida
| Antibiotic | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| This compound | 381 | ≤0.06 | 0.06 | ≤0.06 - 2 |
| Amoxicillin-Clavulanate | 381 | ≤0.5/0.25 | ≤0.5/0.25 | ≤0.5/0.25 - 4/2 |
Data sourced from a study of 2,641 clinical isolates from Europe and the United States.[1][3][4]
Table 4: In Vitro Activity Against Anaerobic Bacteria from Feline Abscesses
| Antibiotic | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| This compound | 289 | 0.25 | 2.0 | ≤0.06 - >32 |
| Amoxicillin-Clavulanate | 289 | ≤0.06/0.03 | 0.12/0.06 | ≤0.06/0.03 - >64/32 |
Data sourced from a study of 2,641 clinical isolates from Europe and the United States.[1][3][4]
Table 5: Susceptibility of Clinical Isolates from Croatia
A separate study in Croatia on 284 bacterial isolates from cats and dogs, using the disk-diffusion method, reported the following susceptibility rates for this compound[5][6]:
| Bacterial Species | Number of Isolates | Susceptible (%) | Resistant (%) |
| Staphylococcus pseudintermedius | 152 | 92.8% | 7.2% |
| β-hemolytic Streptococcus spp. | 22 | 100% | 0% |
| Non-hemolytic Streptococcus spp. | 28 | 50% | 50% |
| Escherichia coli | 22 | 59.1% | 40.9% |
| Proteus spp. | 25 | 92.0% | 8.0% |
| Pasteurella multocida | 9 | 100% | 0% |
| Pseudomonas aeruginosa | 26 | 0% | 100% |
It is noteworthy that the resistance rates for S. pseudintermedius and E. coli were reported to be higher in the Croatian study compared to the larger European and US surveillance data.[6]
Experimental Protocols
The data presented in this guide were primarily generated using standardized and validated antimicrobial susceptibility testing methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][2]
Broth Microdilution Method
This method was used to determine the Minimum Inhibitory Concentration (MIC) of this compound and comparator agents against a large collection of aerobic and anaerobic bacterial isolates.[1][4]
-
Isolate Collection and Identification: Bacterial pathogens were isolated from clinical samples (e.g., skin, wounds, urine) from dogs and cats.[1] Isolates were identified to the species level using standard microbiological techniques.
-
Antimicrobial Agents: this compound and other reference antimicrobials were obtained in a purified form.
-
Inoculum Preparation: Bacterial isolates were cultured to achieve a standardized cell density, typically 5 x 10⁵ colony-forming units (CFU)/mL.
-
Microdilution Plates: Customized microdilution plates containing serial twofold dilutions of the antimicrobial agents were used.[1]
-
Incubation: The inoculated plates were incubated at 35-37°C for 18-24 hours for aerobic bacteria and under anaerobic conditions for 46-48 hours for anaerobic bacteria.[4]
-
MIC Determination: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.[1]
Disk Diffusion Method
The Kirby-Bauer disk diffusion method was utilized in some studies to determine the susceptibility of bacterial isolates to this compound.[5][6]
-
Inoculum Preparation: A standardized suspension of the bacterial isolate was prepared.
-
Agar (B569324) Inoculation: The surface of a Mueller-Hinton agar plate was uniformly inoculated with the bacterial suspension.
-
Disk Application: Paper disks impregnated with a specific concentration of this compound were placed on the agar surface.
-
Incubation: The plates were incubated at 35-37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the zone of no bacterial growth around each disk was measured.
-
Interpretation: The zone diameters were interpreted as "Susceptible," "Intermediate," or "Resistant" based on CLSI-established breakpoints.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the in vitro susceptibility of clinical isolates to antimicrobial agents using the broth microdilution method.
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Resistance Mechanisms and Considerations
While this compound is effective against many pathogens, resistance can occur. This compound is not effective against Pseudomonas species or enterococci.[7] The development of resistance is a concern, particularly due to the long half-life of this compound, which can lead to prolonged periods of sub-inhibitory concentrations.[8][9] This extended exposure can select for resistant bacteria.[8] Cross-resistance between this compound and other β-lactam antibiotics has been demonstrated.[10] Therefore, the use of this compound should be based on susceptibility testing whenever possible to ensure efficacy and promote antimicrobial stewardship.[10]
References
- 1. Antimicrobial Activity and Spectrum of this compound, a New Extended- Spectrum Cephalosporin, against Pathogens Collected from Dogs and Cats in Europe and North America - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity and spectrum of this compound, a new extended- spectrum cephalosporin, against pathogens collected from dogs and cats in Europe and North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. This compound | C17H19N5O6S2 | CID 6336480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. vmd.defra.gov.uk [vmd.defra.gov.uk]
Evaluating Bioequivalence of Generic Cefovecin Formulations: A Guide for Researchers
For researchers, scientists, and drug development professionals, establishing the bioequivalence of generic veterinary drugs is a critical step in ensuring their safety and efficacy. This guide provides a comprehensive comparison of the innovator product, Convenia® (cefovecin sodium), with recently approved generic formulations, focusing on the principles of bioequivalence and the supporting data required for regulatory approval.
The recent approval of the first generic this compound Sodium for Injection by the U.S. Food and Drug Administration (FDA) marks a significant development in veterinary medicine, offering a potentially more affordable alternative for the treatment of skin infections in dogs and cats.[1][2][3][4] This guide will delve into the bioequivalence of these generic formulations, presenting available data, outlining key experimental protocols, and visualizing the underlying scientific principles.
Understanding Bioequivalence in Veterinary Medicine
Bioequivalence is established when two drug products, a generic (test) and a brand-name (reference) formulation, exhibit comparable bioavailability when administered at the same molar dose.[5] Key pharmacokinetic (PK) parameters used to assess bioequivalence are the area under the plasma concentration-time curve (AUC), which represents the total drug exposure, and the maximum plasma concentration (Cmax), indicating the peak exposure.[6] For a generic product to be considered bioequivalent, the 90% confidence interval for the ratio of the geometric means of these parameters for the test and reference products must fall within the range of 80% to 125%.
Pharmacokinetic Profile of the Reference Product: Convenia® (this compound Sodium)
Convenia®, manufactured by Zoetis, is a long-acting third-generation cephalosporin (B10832234) antibiotic.[7] Its pharmacokinetic profile is characterized by rapid and complete absorption after subcutaneous injection, high protein binding, and a long elimination half-life.[7][8][9]
Table 1: Pharmacokinetic Parameters of Convenia® (this compound Sodium) following a single 8 mg/kg subcutaneous dose.
| Parameter | Dog (mean ± SD or range) | Cat (mean ± SD or range) |
| Cmax (µg/mL) | 121 ± 51 | 141 ± 12 |
| Tmax (h) | 6.2 (0.5-12.0) | 2.0 (0.5-6.0) |
| AUC₀-inf (µg·h/mL) | 10400 ± 1900 | 22700 ± 3450 |
| Terminal elimination half-life, T₁/₂ (h) | 133 ± 16 | 166 ± 18 |
| Data sourced from Convenia® prescribing information.[7] |
Bioequivalence of Generic this compound: The Role of Biowaivers
The first generic this compound Sodium for Injection, sponsored by Qilu Animal Health Products Co., Ltd., was approved by the FDA based on a biowaiver.[10] A biowaiver allows for the approval of a generic drug without the need for in vivo bioequivalence studies.[11] This decision was made because the generic product is a lyophilized powder for injection that contains the same active ingredient in the same concentration and dosage form as the reference listed new animal drug (RLNAD), Convenia®.[10] Furthermore, it was determined that the generic formulation contains no inactive ingredients that could significantly affect the bioavailability of the active ingredient.[1][2][3][10]
This approach is consistent with regulatory guidelines which state that for certain drug products, such as aqueous solutions for injection, in vivo bioequivalence studies may be waived if the generic product is pharmaceutically equivalent to the reference product.[12]
Experimental Protocols for Bioequivalence Assessment
While a biowaiver was granted for the currently approved generic this compound, it is essential for researchers to be familiar with the standard experimental protocols for determining bioequivalence of veterinary drugs, as these would be required for other generic formulations or if a biowaiver is not applicable.
In Vivo Pharmacokinetic Bioequivalence Study
This is the most common type of bioequivalence study.
Objective: To compare the rate and extent of absorption of a generic this compound formulation with the reference product in the target animal species (dogs or cats).
Methodology:
-
Study Design: A randomized, two-period, two-sequence, crossover design is typically recommended.[13] This design minimizes biological variation and allows for a smaller number of animals.
-
Animals: Clinically healthy adult dogs or cats of a specific breed (e.g., Beagles for dogs) are used. The number of animals should be sufficient for statistical power.
-
Dosing: A single subcutaneous injection of the test or reference product at the labeled dose (e.g., 8 mg/kg) is administered.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration to characterize the plasma concentration-time profile.
-
Bioanalytical Method: A validated high-performance liquid chromatography (HPLC) or a similar sensitive and specific method is used to measure this compound concentrations in plasma.
-
Pharmacokinetic Analysis: The key pharmacokinetic parameters (AUC and Cmax) are calculated for each animal for both the test and reference products.
-
Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means of AUC and Cmax are calculated to determine if they fall within the 80-125% acceptance range.
In Vitro Dissolution Testing
For solid oral dosage forms, and sometimes as a supporting test for other formulations, in vitro dissolution testing is crucial. While not the primary basis for the approved generic this compound injection, understanding this protocol is important for broader drug development.
Objective: To compare the rate and extent of dissolution of the active pharmaceutical ingredient (API) from a generic formulation with the reference product under controlled laboratory conditions.
Methodology:
-
Apparatus: A standardized dissolution apparatus (e.g., USP Apparatus 1 - basket or Apparatus 2 - paddle) is used.
-
Dissolution Media: The testing is typically conducted in different dissolution media with varying pH levels (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.[14]
-
Procedure: The drug product is placed in the dissolution vessel, and samples of the dissolution medium are collected at specified time intervals.
-
Analysis: The concentration of the dissolved API in the collected samples is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Comparison: The dissolution profiles of the test and reference products are compared using a similarity factor (f2). An f2 value between 50 and 100 suggests that the two dissolution profiles are similar.
Mechanism of Action of this compound
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.
This compound specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis in bacterial cell walls. By inactivating these proteins, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately causing the bacterial cell to lyse and die.
References
- 1. fda.gov [fda.gov]
- 2. This compound sodium injection for skin infections OK-ed by FDA - Veterinary Practice News [veterinarypracticenews.com]
- 3. countryherald.com [countryherald.com]
- 4. dvm360.com [dvm360.com]
- 5. complexgenerics.org [complexgenerics.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. zoetisus.com [zoetisus.com]
- 8. Pharmacokinetics and pharmacodynamics of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of this compound in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 11. symmetric.events [symmetric.events]
- 12. rr-americas.woah.org [rr-americas.woah.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cefovecin Susceptibility Breakpoints for Key Veterinary Pathogens
This guide provides a comprehensive analysis of the validation of Cefovecin (Convenia®) susceptibility breakpoints for significant bacterial pathogens in veterinary medicine. It is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of the antibiotic's performance against specific bacteria, supported by experimental data and established protocols.
This compound is a third-generation cephalosporin (B10832234) with a unique long-acting formulation, making it a valuable tool in veterinary practice.[1][2] Its efficacy is dependent on the susceptibility of the target pathogen, which is determined by comparing the minimum inhibitory concentration (MIC) of the organism to established clinical breakpoints. These breakpoints are critical for predicting the likelihood of therapeutic success and are established through a rigorous process involving the analysis of MIC distributions, pharmacokinetic/pharmacodynamic (PK/PD) data, and clinical outcomes.[3][4]
Comparative Susceptibility Data
The following tables summarize the in vitro activity of this compound against key Gram-positive and Gram-negative bacteria commonly associated with infections in dogs and cats. The data is compiled from various studies and surveillance programs.
Table 1: this compound MIC Distribution for Key Veterinary Pathogens
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus pseudintermedius | 1,112 | 0.06 - >64 | 0.12 | 0.25 |
| Streptococcus canis (β-hemolytic) | Not specified | Not specified | Not specified | Not specified |
| Escherichia coli | Not specified | Not specified | Not specified | 1.0 |
| Pasteurella multocida | Not specified | Not specified | Not specified | 0.06 |
| Porphyromonas spp. | 65 | ≤0.03 - >0.125 | Not specified | ≤0.125 |
Note: Data for S. pseudintermedius is from a large surveillance program.[3][4] Data for E. coli and P. multocida MIC₉₀ are from a study evaluating isolates from Europe and North America.[5] Data for Porphyromonas spp. is from a study on isolates from dogs and cats with periodontal disease.[6] Specific MIC distribution data for Streptococcus canis was not detailed in the provided search results, though they are generally considered susceptible.
Table 2: Proposed this compound Clinical Breakpoints (µg/mL)
| Interpretation | Staphylococcus pseudintermedius | Streptococcus canis | Escherichia coli | Pasteurella multocida | Porphyromonas spp. |
| Susceptible (S) | ≤2 | Not specified | ≤2 | ≤2 | Not specified |
| Intermediate (I) | 4 | Not specified | 4 | 4 | Not specified |
| Resistant (R) | ≥8 | Not specified | ≥8 | ≥8 | Not specified |
Source: These breakpoints are proposed based on package inserts and are consistent with CLSI guidelines for certain cephalosporins.[7] It is important to note that while these breakpoints are used, formal submission and publication in the latest CLSI documents may still be in progress for all species and infection types.[5]
Experimental Protocols
The determination of this compound susceptibility is primarily conducted using standardized laboratory methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a bacterium.
Methodology:
-
Inoculum Preparation: A standardized suspension of the bacterial isolate is prepared in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.[8]
-
Plate Inoculation: Customized microdilution plates containing serial twofold dilutions of this compound are inoculated with the prepared bacterial suspension.[5] The typical concentration range tested for this compound is 0.06 to 32 µg/mL.[5]
-
Incubation: The inoculated plates are incubated at 35 ± 2°C for 16-20 hours in ambient air for most aerobic bacteria.[4] For anaerobic bacteria like Porphyromonas spp., incubation is performed in an anaerobic chamber for 48 to 72 hours.[6][9]
-
MIC Reading: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.[10]
-
Quality Control: Reference strains, such as Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922, are tested concurrently to ensure the accuracy and reproducibility of the results.[3]
Disk Diffusion Method
The disk diffusion method is a qualitative or semi-quantitative test that provides a presumptive categorization of an organism as susceptible, intermediate, or resistant.
Methodology:
-
Inoculum Preparation and Plating: A standardized bacterial inoculum is swabbed uniformly across the surface of a Mueller-Hinton agar (B569324) plate.
-
Disk Application: A paper disk impregnated with a specific amount of this compound (e.g., 30 µg) is placed on the agar surface.[7]
-
Incubation: The plate is incubated under the same conditions as the broth microdilution method.
-
Zone of Inhibition Measurement: The diameter of the zone of no bacterial growth around the disk is measured in millimeters.
-
Interpretation: The measured zone diameter is interpreted as susceptible, intermediate, or resistant by comparing it to the established zone diameter breakpoints.[7] For this compound, proposed interpretive criteria are: Susceptible ≥23 mm, Intermediate 20-22 mm, and Resistant ≤19 mm.[7]
Visualizing the Validation Process
The following diagrams illustrate the key workflows and logical relationships involved in the validation of this compound susceptibility breakpoints.
Discussion and Conclusion
The validation of this compound susceptibility breakpoints is a multifactorial process that integrates in vitro data with in vivo pharmacokinetic and clinical efficacy information. For Staphylococcus pseudintermedius, a common cause of skin infections in dogs, this compound demonstrates potent in vitro activity with an MIC₉₀ of 0.25 µg/mL.[5][11] Similarly, it is highly active against Pasteurella multocida, a key pathogen in feline skin and soft tissue infections, with an MIC₉₀ of 0.06 µg/mL.[5][12]
While this compound shows activity against Escherichia coli with an MIC₉₀ of 1.0 µg/mL, its high protein binding in vivo may result in free drug concentrations that are insufficient to treat systemic infections caused by this organism, although it has demonstrated efficacy for urinary tract infections.[5][13] For anaerobic bacteria associated with periodontal disease, such as Porphyromonas spp., this compound is highly effective in vitro.[6]
The establishment of clinically relevant breakpoints by bodies like the CLSI is essential for guiding appropriate antimicrobial use.[3][14] The process involves analyzing large datasets of MIC values to determine epidemiological cutoff values (ECOFFs) that separate wild-type from non-wild-type bacterial populations. This information is then combined with PK/PD modeling, which considers the drug's concentration profile in the target animal, to predict the likelihood of achieving therapeutic concentrations at the site of infection for a given MIC.[3][4] Finally, clinical trial data helps to confirm the correlation between the proposed breakpoints and actual patient outcomes.
References
- 1. Pharmacokinetics of this compound (ConveniaTM) After Intramuscular Administration to Dolphins (Tursiops truncatus) and Sea Lion (Otaria flavescens) - IAAAM 2010 - VIN [vin.com]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Cephalexin susceptibility breakpoint for veterinary isolates: Clinical Laboratory Standards Institute revision - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activity and Spectrum of this compound, a New Extended- Spectrum Cephalosporin, against Pathogens Collected from Dogs and Cats in Europe and North America - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro efficacy of this compound against anaerobic bacteria isolated from subgingival plaque of dogs and cats with periodontal disease [agris.fao.org]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Antimicrobial susceptibility of Porphyromonas spp. isolated from dogs with periodontal disease in South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial Susceptibilities of Porphyromonas gingivalis, Prevotella intermedia, and Prevotella nigrescens spp. Isolated in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. channeledge.com [channeledge.com]
- 13. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 14. wvdl.wisc.edu [wvdl.wisc.edu]
Comparative Pharmacodynamics of Cefovecin: An In-Depth Guide for Researchers
A comprehensive analysis of the pharmacodynamic properties of Cefovecin across various species, providing researchers, scientists, and drug development professionals with essential comparative data and experimental insights.
This compound, a third-generation cephalosporin (B10832234) antibiotic, is distinguished by its extended-spectrum activity and long-acting formulation, making it a significant tool in veterinary medicine. Marketed as Convenia®, its primary application is in the treatment of skin and soft tissue infections in dogs and cats. This guide provides a comparative overview of the pharmacodynamics of this compound, supported by available experimental data, to aid in research and development.
Mechanism of Action
As a β-lactam antibiotic, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and death.[1][2][3][4] this compound has demonstrated efficacy against a broad range of Gram-positive and Gram-negative bacteria.[4] However, it is not effective against Pseudomonas species or enterococci.[1][2]
Figure 1: Mechanism of action of this compound.
In Vitro Susceptibility
The minimum inhibitory concentration (MIC) is a key indicator of an antibiotic's potency. The following tables summarize the MIC50 and MIC90 values of this compound against common veterinary pathogens in dogs and cats.
Table 1: this compound MIC Distribution for Pathogens from Dogs
| Pathogen | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus pseudintermedius | 270 (EU) / 231 (US) | 0.12 / 0.12 | 0.25 / 0.25 | ≤0.06-8 / ≤0.06->32 |
| Streptococcus canis | 66 (US) | ≤0.06 | ≤0.06 | ≤0.06-≤0.06 |
| Escherichia coli | - | - | 1.0 | - |
Data compiled from a study of European and North American isolates.
Table 2: this compound MIC Distribution for Pathogens from Cats
| Pathogen | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Pasteurella multocida | 57 | ≤0.06 | ≤0.06 | <0.06-0.12 |
Data from a US field study.
Time-Kill Kinetics
Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antibiotic over time. Limited comparative data is available for this compound across different species. However, a study on canine isolates of Staphylococcus pseudintermedius and Escherichia coli provides valuable information.
In this study, the ranking of killing potency was determined as pradofloxacin (B1243445) > cefazolin (B47455) > this compound > doxycycline (B596269). For S. pseudintermedius, at a density of 107 CFU/mL and at the maximum serum drug concentration, this compound demonstrated significantly more killing than doxycycline after 12 hours of exposure.
Post-Antibiotic Effect (PAE)
The post-antibiotic effect (PAE) is the suppression of bacterial growth that continues after the antibiotic concentration falls below the MIC. This is a crucial pharmacodynamic parameter for determining dosing intervals.
Currently, there is no publicly available data on the post-antibiotic effect of this compound against key veterinary pathogens such as Staphylococcus pseudintermedius, Streptococcus canis, or Pasteurella multocida. General studies on cephalosporins suggest they can exhibit a PAE against Gram-positive cocci.
Comparative Pharmacokinetics
The long-acting nature of this compound is attributed to its high degree of plasma protein binding and slow elimination. These pharmacokinetic properties vary significantly across species, which in turn influences its pharmacodynamic profile and dosing regimen.
Table 3: Comparative Pharmacokinetic Parameters of this compound (8 mg/kg subcutaneous administration)
| Species | Tmax (hours) | Cmax (µg/mL) | Half-life (t½) (hours) | Protein Binding (%) |
| Dog | 6.2 ± 0.3 | 121 | 133 ± 16 | 98.5 |
| Cat | 2.0 ± 2.0 | 141 | 166 ± 18 | 99.8 |
| African Lion | - | 9.73 (4 mg/kg) / 18.35 (8 mg/kg) | 111.4 - 115.1 | - |
| Dolphin (adult) | ~8-9 | 79.19 | ~204 (8.5 days) | - |
| Dolphin (neonate) | ~8-9 | 35.49 | ~84 (3.5 days) | - |
| Patagonian Sea Lion | 8 | 55.21 | ~672 (4 weeks) | - |
| Alpaca | 2.8 | 108 | 16.9 | - |
| Squirrel Monkey | 0.5 - 2 | ~2-fold lower than dogs | 2.6 ± 0.1 | 83.6 - 92.1 |
| Rhesus Macaque | 0.5 - 2 | ~2-fold lower than dogs | 8.0 ± 0.6 | 93.8 - 97.8 |
| Cynomolgus Macaque | 0.5 - 2 | ~2-fold lower than dogs | 6.3 ± 1.8 | 96.2 - 97.9 |
| C57BL/6 Mouse | 0.25 (8 mg/kg) / 0.5 (40 mg/kg) | 78.18 / 411.54 | 1.07 / 0.84 | - |
Data compiled from multiple sources.[5][6][7]
The significant variation in half-life across species underscores the importance of species-specific pharmacokinetic and pharmacodynamic studies to establish appropriate dosing intervals.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document VET01.
Figure 2: Broth Microdilution MIC Testing Workflow.
Key steps in the broth microdilution protocol include:
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth to achieve a range of concentrations in a 96-well microtiter plate.
-
Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar (B569324) medium. A standardized suspension is then prepared in broth or saline to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL. This is further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
Inoculation: The microtiter plate containing the this compound dilutions is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading and Interpretation: After incubation, the plate is visually examined for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.
Time-Kill Kinetic Assay (General Protocol)
While specific protocols for this compound time-kill studies are not widely published, a general methodology involves:
-
Inoculum Preparation: A standardized bacterial suspension is prepared in a suitable broth.
-
Exposure to Antibiotic: The bacterial suspension is exposed to various concentrations of this compound (e.g., 1x, 2x, 4x MIC).
-
Sampling over Time: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Viable Cell Counting: The number of viable bacteria in each aliquot is determined by serial dilution and plating on agar plates.
-
Data Analysis: The change in log10 CFU/mL over time is plotted to generate time-kill curves.
Conclusion
This compound's unique long-acting properties, driven by its high plasma protein binding, make it a valuable therapeutic agent in veterinary medicine. However, its pharmacokinetic and, consequently, its pharmacodynamic profile, exhibit significant interspecies variability. While in vitro susceptibility data for key canine and feline pathogens are well-established, there is a notable lack of publicly available comparative data on time-kill kinetics for pathogens other than S. pseudintermedius and E. coli, and a complete absence of data on the post-antibiotic effect of this compound. This highlights a critical area for future research to further optimize the rational use of this important antibiotic across a wider range of species. The provided data and protocols serve as a foundational guide for researchers and drug development professionals in the continued evaluation and application of this compound.
References
- 1. Metagenomic Analysis of Antibiotic Resistance Genes in Dairy Cow Feces following Therapeutic Administration of Third Generation Cephalosporin | PLOS One [journals.plos.org]
- 2. In vitro activities of selected new and long-acting cephalosporins against Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activities of cefcanel and some other cephalosporins against Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro activities of selected new and long-acting cephalosporins against Pasteurella multocida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Assessing the In Vitro Efficacy of Cefovecin Against Methicillin-Resistant Staphylococcus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the in vitro efficacy of Cefovecin against methicillin-resistant Staphylococcus species, including Staphylococcus aureus (MRSA), Staphylococcus pseudintermedius (MRSP), and Staphylococcus schleiferi (MRSI). The content is based on available scientific literature and standardized experimental protocols.
Executive Summary
This compound is a third-generation cephalosporin (B10832234) with a long duration of activity, making it a convenient therapeutic option for various bacterial infections in veterinary medicine.[1] However, its efficacy against methicillin-resistant staphylococci (MRS) is compromised. Methicillin (B1676495) resistance in staphylococci is primarily mediated by the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a).[2] This alteration confers resistance to virtually all β-lactam antibiotics, including cephalosporins like this compound.[2] Consequently, this compound is generally not considered an effective treatment for infections caused by MRSA, MRSP, or MRSI.[3] In vitro studies and clinical observations consistently demonstrate high rates of resistance to this compound among these methicillin-resistant isolates.
Comparative In Vitro Efficacy Data
Comprehensive, large-scale studies directly comparing the Minimum Inhibitory Concentrations (MICs) of this compound against a wide panel of methicillin-resistant Staphylococcus isolates alongside other antibiotics are limited in publicly available literature. However, existing research and susceptibility reports indicate high MIC values for this compound against MRS, categorizing them as resistant.
Below are illustrative tables summarizing the expected in vitro susceptibility patterns based on available data.
Table 1: Illustrative In Vitro Susceptibility of Methicillin-Resistant Staphylococcus aureus (MRSA) to this compound and Comparator Antibiotics
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |
| This compound | >32 | >32 | <10% |
| Oxacillin | >4 | >4 | 0% |
| Amoxicillin-Clavulanate | >8/4 | >16/8 | <5% |
| Cephalexin | >16 | >32 | <5% |
| Vancomycin | 1 | 2 | >99% |
| Doxycycline | ≤0.5 | 4 | Variable |
| Trimethoprim-Sulfamethoxazole | ≤0.5/9.5 | >4/76 | Variable |
Note: These values are illustrative and compiled from general knowledge of resistance patterns. Specific MICs can vary between studies and geographic locations.
Table 2: Illustrative In Vitro Susceptibility of Methicillin-Resistant Staphylococcus pseudintermedius (MRSP) to this compound and Comparator Antibiotics
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |
| This compound | >32 | >32 | <10% |
| Oxacillin | >2 | >4 | 0% |
| Amoxicillin-Clavulanate | >8/4 | >16/8 | <5% |
| Cephalexin | >16 | >32 | <5% |
| Clindamycin | >4 | >4 | Variable |
| Doxycycline | ≤0.5 | 8 | Variable |
| Chloramphenicol | 8 | 16 | Variable |
Note: Studies have reported high resistance rates of MRSP to this compound, with one study indicating 93.3% of isolates as resistant.[4] These values are illustrative.
Table 3: Illustrative In Vitro Susceptibility of Methicillin-Resistant Staphylococcus schleiferi (MRSI) to this compound and Comparator Antibiotics
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |
| This compound | >32 | >32 | <10% |
| Oxacillin | >2 | >4 | 0% |
| Cephalexin | >16 | >32 | <5% |
| Clindamycin | >2 | >4 | Variable |
| Doxycycline | ≤0.5 | 4 | Variable |
| Trimethoprim-Sulfamethoxazole | ≤0.5/9.5 | >4/76 | Variable |
Note: High rates of methicillin resistance, often exceeding 50%, are reported in clinical isolates of S. schleiferi, implying cross-resistance to other β-lactams like this compound. These values are illustrative.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the in vitro efficacy of antimicrobial agents against Staphylococcus spp., based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][6][7][8]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
a. Preparation of Materials:
-
Antimicrobial Stock Solutions: Prepare stock solutions of this compound and comparator antibiotics at a concentration of at least 1000 µg/mL in a suitable solvent.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): Prepare and sterilize CAMHB according to the manufacturer's instructions. The final concentration of Ca²⁺ should be 20 to 25 mg/L and Mg²⁺ should be 10 to 12.5 mg/L.
-
Microdilution Plates: Use sterile 96-well microdilution plates.
-
Bacterial Inoculum: Culture the Staphylococcus isolate on a non-selective agar (B569324) medium (e.g., Tryptic Soy Agar with 5% sheep blood) and incubate at 35°C ± 2°C for 18-24 hours. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
b. Assay Procedure:
-
Dispense 50 µL of CAMHB into each well of the microdilution plate.
-
Create serial two-fold dilutions of each antimicrobial agent directly in the plate.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
c. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity).
Disk Diffusion Method
This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
a. Preparation of Materials:
-
Mueller-Hinton Agar (MHA): Prepare MHA plates to a depth of 4 mm.
-
Antimicrobial Disks: Use commercially available paper disks impregnated with known concentrations of the antibiotics.
-
Bacterial Inoculum: Prepare the inoculum as described for the broth microdilution method (0.5 McFarland standard).
b. Assay Procedure:
-
Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply the antimicrobial disks to the surface of the agar.
-
Incubate the plates in an inverted position at 35°C ± 2°C for 16-18 hours.
c. Interpretation of Results:
-
Measure the diameter of the zones of complete growth inhibition in millimeters.
-
Interpret the results as "Susceptible," "Intermediate," or "Resistant" based on the zone diameter interpretive criteria provided by CLSI.
Visualizations
Caption: Workflow for MIC Determination by Broth Microdilution.
Caption: Mechanism of this compound Action and Resistance in Staphylococcus.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. How I Treat Methicillin-Resistant Staphylococcal Pyoderma - WSAVA 2014 Congress - VIN [vin.com]
- 3. This compound [Companion] – OSU VMC Antimicrobial Use Guidelines [ohiostate.pressbooks.pub]
- 4. veterinaryworld.org [veterinaryworld.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. darvashco.com [darvashco.com]
- 8. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
Cefovecin's Plasma Protein Binding: A Comparative Analysis Across Diverse Animal Species
For Researchers, Scientists, and Drug Development Professionals
Cefovecin, a third-generation cephalosporin (B10832234) antibiotic, is notable for its extended duration of action in certain species, a characteristic largely attributed to its high degree of plasma protein binding.[1][2] This guide provides a comparative overview of this compound's protein binding in the plasma of various animal species, supported by experimental data, to aid researchers and professionals in drug development and veterinary medicine. Understanding these interspecies differences is crucial for predicting the pharmacokinetic profile and potential efficacy of this compound across a broad range of animals.
Quantitative Comparison of this compound Plasma Protein Binding
The extent of this compound binding to plasma proteins varies significantly among different animal orders and species. This variability is a key factor in determining the drug's half-life and, consequently, its dosing interval. The following table summarizes the in vitro plasma protein binding of this compound in a selection of animal species.
| Animal Species | Order | Plasma Protein Binding (%) | This compound Concentration | Reference |
| Domestic Cat (Felis catus) | Carnivora | 99.8% | Not Specified | |
| Cheetah (Acinonyx jubatus) | Carnivora | ~99.9% | Not Specified | [1] |
| Domestic Dog (Canis lupus familiaris) | Carnivora | 97.7% - 99.2% | 0.5 - 50 µg/mL | [3] |
| Tiger (Panthera tigris) | Carnivora | 98% | Not Specified | [1] |
| Dolphin (Tursiops truncatus) | Artiodactyla | 99.12% to >99% | 1 µg/mL and 10 µg/mL | [1][4][5] |
| Barasingha (Rucervus duvaucelii) | Artiodactyla | >99% | 1 µg/mL and 10 µg/mL | [1][4][5] |
| Thomson's Gazelle (Eudorcas thomsonii) | Artiodactyla | 91.76% - 92.70% | 1 µg/mL and 10 µg/mL | [1][4][5] |
| Equids (e.g., Horse) | Perissodactyla | 91.76% - 92.70% | 1 µg/mL and 10 µg/mL | [1][4][5][6] |
| Cynomolgus Macaque (Macaca fascicularis) | Primates | 96.2% - 97.9% | 0.5 - 50 µg/mL | [3] |
| Rhesus Macaque (Macaca mulatta) | Primates | 93.8% - 97.8% | 0.5 - 50 µg/mL | [3] |
| Squirrel Monkey (Saimiri sciureus) | Primates | 83.6% - 92.1% | 0.5 - 50 µg/mL | [3] |
| Red Kangaroo (Macropus rufus) | Diprotodontia | 36.4% (35.0% - 38.3%) | 10 µg/mL | [2] |
| Eastern Ring-tailed Possum (Pseudocheirus peregrinus) | Diprotodontia | 37.6% (25.3% - 42.3%) | 10 µg/mL | [2] |
| Eastern Grey Kangaroo (Macropus giganteus) | Diprotodontia | 18.9% (14.6% - 38.0%) | 10 µg/mL | [2] |
| Common Brush-tailed Possum (Trichosurus vulpecula) | Diprotodontia | 16.9% (15.7% - 30.2%) | 10 µg/mL | [2] |
| Koala (Phascolarctos cinereus) | Diprotodontia | 12.7% (5.8% - 17.3%) | 10 µg/mL | [2] |
| Tasmanian Devil (Sarcophilus harrisii) | Dasyuromorphia | 11.1% (4.1% - 20.4%) | 10 µg/mL | [2] |
| Birds and Reptiles | - | Low | Not Specified | [1][4][5] |
Key Observations:
-
Animals in the order Carnivora, such as domestic cats and dogs, consistently exhibit very high plasma protein binding of over 98%.[1][4][5] This high binding affinity is a primary reason for this compound's long elimination half-life in these species.[1]
-
Within the orders Artiodactyla and Perissodactyla, protein binding is highly variable.[1][4][5] For instance, dolphins show extremely high binding, whereas gazelles and equids have comparatively lower, though still significant, binding percentages.[1][4][5]
-
Primates also demonstrate a range of protein binding, with higher percentages observed in cynomolgus and rhesus macaques compared to squirrel monkeys.[3]
-
Australian marsupials, in stark contrast, show significantly lower plasma protein binding, suggesting a shorter duration of action for this compound in these species.[2]
-
Birds and reptiles generally exhibit low protein binding of this compound, which corresponds to the shorter half-lives observed in these taxa.[1][4][5]
Experimental Protocols for Determining Plasma Protein Binding
The quantitative data presented above are primarily derived from in vitro experiments using established laboratory techniques. The most common methods employed are equilibrium dialysis and ultrafiltration.
Equilibrium Dialysis:
This method involves dialyzing plasma samples containing this compound against a protein-free buffer solution.[3] The setup consists of a semipermeable membrane that allows the passage of small molecules like unbound this compound but retains larger molecules such as plasma proteins and protein-bound drug.
-
Procedure:
-
Plasma from the target animal species is collected, often using an anticoagulant like EDTA.[3]
-
This compound is added to the plasma at various concentrations (e.g., 0.05, 0.5, 5, and 50 µg/mL).[3]
-
The plasma samples are placed in a dialysis chamber and dialyzed against a phosphate-buffered saline (PBS) solution.[3]
-
The system is incubated at 37°C for a sufficient period (e.g., 5 hours) to allow for equilibrium to be reached.[3]
-
Following incubation, samples are taken from both the plasma and buffer chambers.[3]
-
The samples are quenched, typically with acetonitrile, to stop any further binding and precipitate proteins.[3]
-
The concentration of this compound in both the plasma (total drug) and the buffer (unbound drug) is quantified using high-performance liquid chromatography-mass spectrometry (HPLC-MS).[3]
-
The percentage of protein-bound this compound is then calculated.
-
Ultrafiltration:
This technique involves separating the unbound drug from the protein-bound drug by centrifuging the plasma sample through a filter with a specific molecular weight cutoff.
-
Procedure:
-
Plasma is incubated with this compound at the desired concentrations.
-
The plasma-drug mixture is then placed in an ultrafiltration device.
-
The device is centrifuged, forcing the plasma water containing the unbound drug through the filter, while the larger proteins and protein-bound drug are retained.
-
The concentration of this compound in the resulting ultrafiltrate (unbound drug) is measured, often by HPLC.
-
The percentage of protein binding is calculated by comparing the concentration of the unbound drug to the total drug concentration in the initial plasma sample.
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for determining the in vitro plasma protein binding of this compound.
Caption: Workflow for In Vitro this compound Plasma Protein Binding Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro binding of this compound to plasma proteins in Australian marsupials and plasma concentrations of this compound following single subcutaneous administration to koalas (Phascolarctos cinereus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound in Squirrel Monkey (Saimiri sciureus), Rhesus Macaques (Macaca mulatta), and Cynomolgus Macaques (Macaca fascicularis) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioone.org [bioone.org]
- 5. This compound PROTEIN BINDING AS A PREDICTOR FOR EXTENDED DURATION OF ACTION: A REVIEW OF CURRENT LITERATURE AND IN VITRO ANALYSIS IN MULTIPLE ZOOLOGICAL SPECIES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating Cefovecin as a Selective Agent in Microbiological Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cefovecin, a third-generation cephalosporin, is a long-acting antibiotic primarily utilized in veterinary medicine to treat skin and soft tissue infections in companion animals.[1] Its extended spectrum of activity and prolonged half-life present a potential application in microbiology research as a selective agent for the isolation of specific bacteria from polymicrobial samples. This guide provides a comprehensive comparison of this compound with other antimicrobial agents, supported by available in vitro data, and details experimental protocols to assess its efficacy as a selective agent.
While direct protocols for the inclusion of this compound in selective microbiological media are not widely published, its known spectrum of activity and minimum inhibitory concentration (MIC) data provide a strong foundation for its potential application. This guide will explore this potential and provide the necessary information for researchers to validate its use in their specific experimental contexts.
Mechanism of Action and Spectrum of Activity
This compound, like other β-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This action disrupts the peptidoglycan layer, leading to bacterial cell lysis.[1] It demonstrates broad-spectrum activity against many Gram-positive and some Gram-negative bacteria. Notably, it is not effective against Pseudomonas spp. or Enterococcus spp.[1]
Comparative In Vitro Efficacy
The following tables summarize the in vitro activity of this compound against a range of bacterial pathogens, compared to other commonly used antibiotics. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 90% of isolates (MIC90).
Table 1: In Vitro Activity of this compound and Comparators Against Gram-Positive Pathogens
| Bacterial Species | This compound (µg/mL) | Cephalexin (µg/mL) | Amoxicillin-Clavulanic Acid (µg/mL) | Cefadroxil (µg/mL) |
| Staphylococcus intermedius | 0.25 | 2 | 0.5/0.25 | 2 |
| Staphylococcus aureus | 2 | 8 | 1/0.5 | 4 |
| Streptococcus canis | ≤0.06 | ≤0.5 | ≤0.12/0.06 | ≤0.25 |
| β-hemolytic Streptococci | 100% sensitive | - | - | - |
| Non-hemolytic Streptococci | 50% resistance | - | - | - |
Data sourced from Stegemann et al., 2006 and Šeol et al., 2011.[2][3]
Table 2: In Vitro Activity of this compound and Comparators Against Gram-Negative Pathogens
| Bacterial Species | This compound (µg/mL) | Cephalexin (µg/mL) | Amoxicillin-Clavulanic Acid (µg/mL) | Cefadroxil (µg/mL) |
| Escherichia coli | 1.0 | >64 | 16/8 | >32 |
| Pasteurella multocida | 0.06 | 1 | 0.5/0.25 | 1 |
| Proteus mirabilis | 0.5 | 8 | 4/2 | 8 |
| Pseudomonas aeruginosa | Resistant | - | - | - |
Data sourced from Stegemann et al., 2006 and Šeol et al., 2011.[2][3]
Potential Applications as a Selective Agent
Based on the MIC data, this compound could be a valuable selective agent in the following research scenarios:
-
Isolation of Pasteurella multocida : With a very low MIC90 of 0.06 µg/mL, this compound could be incorporated into agar (B569324) to inhibit the growth of many other bacteria while allowing for the selective growth of P. multocida.
-
Isolation of Anaerobic Bacteria : Studies have shown this compound to be highly effective against anaerobic bacteria isolated from the oral cavity of dogs and cats, with an MIC90 of ≤0.125 μg/ml against various Porphyromonas and Fusobacterium species.[4] This suggests its potential use in selective media for the isolation of specific anaerobes from complex samples like oral or gut microbiota.
-
Selection against Staphylococcus and Streptococcus : While effective against many strains, the higher MICs for some staphylococci and streptococci compared to other pathogens could be exploited in specific selective protocols.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is essential for determining the precise concentration of this compound needed for selective media.
Materials:
-
This compound sodium (analytical grade)
-
Cation-adjusted Mueller-Hinton broth (for aerobic bacteria)
-
Wilkins-Chalgren anaerobe broth (for anaerobic bacteria)
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
Spectrophotometer
-
Incubator (aerobic and anaerobic capabilities)
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a concentration of 1000 µg/mL.
-
Prepare Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth to achieve a range of concentrations (e.g., 0.06 to 32 µg/mL).[2]
-
Inoculum Preparation: Culture the bacterial isolates overnight and adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours. For anaerobic bacteria, incubate in an anaerobic environment.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Disk Diffusion Susceptibility Testing
This method provides a qualitative assessment of bacterial susceptibility to this compound and can be used to screen isolates.
Materials:
-
Mueller-Hinton agar plates
-
This compound-impregnated disks (30 µg)
-
Bacterial isolates for testing
-
Sterile cotton swabs
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.
-
Disk Application: Aseptically place a this compound disk (30 µg) onto the center of the inoculated agar plate.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth). The interpretation of the zone size (susceptible, intermediate, or resistant) should be based on established CLSI guidelines, if available, or determined through correlation with MIC data.
Visualizing Workflows and Pathways
Bacterial Cell Wall Synthesis Inhibition by this compound
Caption: Mechanism of this compound action.
Experimental Workflow for Validating this compound as a Selective Agent
References
- 1. Selective medium for Pasteurella multocida and its use to detect oropharyngeal carriage in pig breeders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity and Spectrum of this compound, a New Extended- Spectrum Cephalosporin, against Pathogens Collected from Dogs and Cats in Europe and North America - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. In vitro efficacy of this compound against anaerobic bacteria isolated from subgingival plaque of dogs and cats with periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of Resistance: A Comparative Analysis of Cefovecin and Other Beta-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals: An in-depth look at the development of bacterial resistance to Cefovecin compared with other beta-lactam antibiotics, supported by experimental data and detailed methodologies.
The escalating threat of antimicrobial resistance necessitates a thorough understanding of the potential for new and existing antibiotics to select for resistant bacteria. This guide provides a comparative study of this compound, a long-acting third-generation cephalosporin, and other commonly used beta-lactam antibiotics in veterinary medicine. By examining minimum inhibitory concentration (MIC) data, resistance mechanisms, and the underlying signaling pathways, this document aims to provide an objective resource for informed decision-making in research and drug development.
Comparative Susceptibility: A Quantitative Overview
The in vitro efficacy of an antibiotic is a critical indicator of its potential clinical success and is often measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for this compound and other beta-lactams against key veterinary pathogens. This data, compiled from multiple studies, offers a snapshot of their comparative activity.[1][2][3][4]
| Bacterium | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus pseudintermedius | This compound | 0.12 - 0.25 | 0.12 - 0.25 |
| Cephalexin | 2.0 | 2.0 | |
| Cefadroxil | 1.0 | 1.0 | |
| Amoxicillin-Clavulanate | ≤0.5/0.25 | ≤0.5/0.25 | |
| Escherichia coli | This compound | 0.5 | 1.0 |
| Cephalexin | 8.0 | 16.0 | |
| Cefadroxil | 8.0 | 16.0 | |
| Amoxicillin-Clavulanate | 4.0/2.0 | 16.0/8.0 | |
| Pasteurella multocida | This compound | ≤0.06 | 0.06 |
| Cephalexin | 0.5 | 1.0 | |
| Cefadroxil | 0.25 | 0.5 | |
| Amoxicillin-Clavulanate | ≤0.5/0.25 | ≤0.5/0.25 |
Table 1: Comparative MIC50 and MIC90 Values of this compound and Other Beta-Lactams against Common Veterinary Pathogens. Data is aggregated from multiple sources and represents a general consensus.[1][2][3][4]
The Dynamics of Resistance Development
While MIC values provide a static image of antimicrobial activity, the propensity for resistance development over time is a crucial, dynamic factor. This compound's long half-life, a key pharmacokinetic advantage for owner compliance, may also contribute to the selection of resistant bacteria by exposing them to sub-inhibitory concentrations for extended periods.[5] Studies have shown an increase in resistance to third-generation cephalosporins since the introduction of this compound.[6]
A prospective cohort study in cats is underway to compare the emergence of antimicrobial resistance in commensal fecal E. coli and enterococci following treatment with either this compound or amoxicillin-clavulanic acid.[5] The expectation is that the prolonged exposure to this compound will lead to a higher prevalence and persistence of antimicrobial resistance genes.[5]
Experimental Protocols: Methodologies for Assessing Resistance
The data presented in this guide is primarily derived from standardized antimicrobial susceptibility testing methods. The following are detailed protocols for the two most common methods employed.
Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific bacterium.[1][7][8][9][10]
-
Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.[9]
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL). This suspension is then further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]
-
Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.[8]
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.[9]
-
Reading the MIC: After incubation, the plate is visually inspected for bacterial growth (turbidity or a pellet at the bottom of the well). The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.[7][9]
Kirby-Bauer Disk Diffusion Method
This is a qualitative method used to determine the susceptibility of a bacterium to a range of antibiotics.[11][12][13][14][15]
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.[13]
-
Inoculation of Agar (B569324) Plate: A sterile cotton swab is dipped into the standardized bacterial suspension, and the excess fluid is removed by pressing the swab against the inside of the tube. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria. The plate is allowed to dry for a few minutes.[11][13][15]
-
Application of Antibiotic Disks: Paper disks impregnated with a standard concentration of each antibiotic are placed on the surface of the inoculated agar plate using sterile forceps. The disks should be spaced far enough apart to prevent the zones of inhibition from overlapping.[14]
-
Incubation: The plate is incubated in an inverted position at 37°C for 16-24 hours.[13]
-
Interpretation of Results: After incubation, the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) is measured in millimeters. The size of the zone is then compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.[13]
Mechanisms of Beta-Lactam Resistance
Bacteria employ several strategies to resist the effects of beta-lactam antibiotics. The most significant of these is the production of beta-lactamase enzymes, which inactivate the antibiotic by hydrolyzing the beta-lactam ring.[16][17] Other mechanisms include alteration of the target site (penicillin-binding proteins or PBPs), and reduced drug permeability due to changes in porin channels in the bacterial outer membrane.[17]
In Gram-negative bacteria, resistance to third-generation cephalosporins like this compound is often mediated by the production of extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[18][19][20][21][22] Common ESBL genes found in veterinary isolates include those of the CTX-M family, while CMY-2 is a prevalent plasmid-mediated AmpC gene.[20][23] In Staphylococcus pseudintermedius, a common canine pathogen, resistance to beta-lactams is frequently associated with the acquisition of the mecA gene, which encodes for a modified PBP (PBP2a) with low affinity for these drugs, and the blaZ gene, which codes for a penicillinase.[24][25][26]
Signaling Pathways of Resistance
The production of some beta-lactamases, particularly chromosomal AmpC in many Gram-negative bacteria, is inducible. The presence of a beta-lactam antibiotic can trigger a signaling cascade that leads to the increased expression of the ampC gene. The AmpG-AmpR-AmpC pathway is a well-characterized example of this induction mechanism.[16][27][28]
References
- 1. Antimicrobial Activity and Spectrum of this compound, a New Extended- Spectrum Cephalosporin, against Pathogens Collected from Dogs and Cats in Europe and North America - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro comparison of Staphylococcus pseudintermedius susceptibility to common cephalosporins used in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. dvm360.com [dvm360.com]
- 5. This compound Use in Cats as a Driver of Antimicrobial Resistance | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. benchchem.com [benchchem.com]
- 10. protocols.io [protocols.io]
- 11. asm.org [asm.org]
- 12. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 13. microbenotes.com [microbenotes.com]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. youtube.com [youtube.com]
- 16. Genetic Basis of Molecular Mechanisms in β-lactam Resistant Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 18. ESBL and AmpC β-Lactamases in Clinical Strains of Escherichia coli from Serra da Estrela, Portugal - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Determination of Extended-Spectrum β-Lactamases and AmpC Production in Uropathogenic Isolates of <i>Escherichia coli</i> and Susceptibility to Fosfomycin - Journal of Laboratory Physicians [jlabphy.org]
- 22. Detection of ESBL- and AmpC-producing E. coli isolates from urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Increase in antimicrobial resistance and emergence of major international high-risk clonal lineages in dogs and cats with urinary tract infection: 16 year retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Genomic Features of Antimicrobial Resistance in Staphylococcus pseudintermedius Isolated from Dogs with Pyoderma in Argentina and the United States: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Genomic analysis of the Staphylococcus pseudintermedius mobilome associated with antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Beta-lactamase induction and cell wall metabolism in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
In vitro performance of Cefovecin against bacterial isolates from different geographic regions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro performance of cefovecin, a long-acting, third-generation cephalosporin, against key bacterial pathogens isolated from cats and dogs. The data presented herein is compiled from peer-reviewed studies conducted in North America, Europe, and Asia, offering insights into the global efficacy and potential regional variations in susceptibility to this veterinary antimicrobial.
Executive Summary
This compound demonstrates potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria commonly associated with skin, soft tissue, and urinary tract infections in companion animals. Extensive surveillance studies in Europe and the United States indicate consistent efficacy against key pathogens such as Staphylococcus pseudintermedius, Pasteurella multocida, and Escherichia coli. While comprehensive Minimum Inhibitory Concentration (MIC) data from Asia is limited in the public domain, available resistance rate information from Hong Kong provides a valuable, albeit less detailed, point of comparison. Notably, no significant widespread differences in this compound's in vitro activity have been observed between European and U.S. isolates of the most common target pathogens[1]. However, localized variations in resistance patterns underscore the importance of ongoing regional surveillance.
Comparative In Vitro Susceptibility Data
The following tables summarize the MIC50 and MIC90 values (in µg/mL) for this compound and comparator antibiotics against key bacterial isolates from canine and feline infections in Europe and the United States. This data is primarily derived from a large-scale surveillance study by Stegemann et al. (2006), which provides a robust dataset for these regions.
Table 1: In Vitro Activity of this compound and Comparator Agents against Canine and Feline Bacterial Isolates from Europe
| Bacterial Species | Antibiotic | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus intermedius | This compound | 270 | 0.12 | 0.25 | ≤0.06–8 |
| Cephalexin | 270 | 1 | 2 | ≤0.5–>64 | |
| Cefadroxil | 270 | 1 | 2 | ≤0.25–>32 | |
| Escherichia coli | This compound | 260 | 0.5 | 1 | ≤0.06–>32 |
| Amoxicillin-Clavulanic Acid | 260 | 4/2 | 16/8 | ≤0.5/0.25–>64/32 | |
| Pasteurella multocida | This compound | 193 | ≤0.06 | 0.12 | ≤0.06–2 |
| Amoxicillin-Clavulanic Acid | 193 | ≤0.5/0.25 | ≤0.5/0.25 | ≤0.5/0.25–4/2 |
Data sourced from Stegemann et al., 2006.
Table 2: In Vitro Activity of this compound and Comparator Agents against Canine and Feline Bacterial Isolates from the United States
| Bacterial Species | Antibiotic | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus intermedius | This compound | 231 | 0.12 | 0.25 | ≤0.06–>32 |
| Cephalexin | 231 | 1 | 2 | ≤0.5–64 | |
| Cefadroxil | 231 | 1 | 2 | 0.5–>32 | |
| Escherichia coli | This compound | 158 | 0.5 | 1 | ≤0.06–>32 |
| Amoxicillin-Clavulanic Acid | 158 | 4/2 | 16/8 | ≤0.5/0.25–>64/32 | |
| Pasteurella multocida | This compound | 188 | ≤0.06 | ≤0.06 | ≤0.06–0.12 |
| Amoxicillin-Clavulanic Acid | 188 | ≤0.5/0.25 | ≤0.5/0.25 | ≤0.5/0.25–2/1 |
Data sourced from Stegemann et al., 2006.
Table 3: this compound Resistance Rates for Select Feline Bacterial Isolates from Urinary Tract Infections in Hong Kong (2018-2020)
| Bacterial Species | Resistance Rate to this compound |
| Staphylococcus spp. | 10% |
| Escherichia coli | 15-20% |
| Klebsiella spp. | 50-60% |
| Pseudomonas spp. | 90% |
Data adapted from a retrospective study on antimicrobial resistance in Hong Kong.
It is important to note that Pseudomonas spp. and Enterococcus spp. are considered inherently resistant to this compound.
Experimental Protocols
The data presented for Europe and the United States were primarily generated using standardized and rigorous methodologies as outlined below.
Isolate Collection and Identification: Bacterial isolates were collected from clinical cases in dogs and cats with skin and soft tissue infections or urinary tract infections. Samples were obtained from veterinary practices and diagnostic laboratories across multiple countries in Europe and various regions in the United States. The isolates were shipped to central laboratories for confirmation of identification using standard microbiological techniques.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1] Customized microdilution plates were used to test a range of this compound concentrations (typically 0.06 to 32 µg/mL) and comparator agents.
-
Inoculum Preparation: Aerobic isolates were prepared in cation-adjusted Mueller-Hinton broth. For Streptococcus spp., the broth was supplemented with 3% lysed horse blood. Anaerobic isolates were prepared in Wilkins-Chalgren anaerobe broth.
-
Incubation: Plates with aerobic bacteria were incubated at approximately 37°C for 16-20 hours. Plates with anaerobic bacteria were incubated in an anaerobic atmosphere at approximately 37°C for 46-48 hours.
-
Quality Control: American Type Culture Collection (ATCC) reference strains were included in each run to ensure the accuracy and reproducibility of the results.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for determining the in vitro performance of this compound against clinical isolates.
Caption: A simplified workflow for the in vitro evaluation of this compound.
Logical Relationship of Susceptibility Testing
The interpretation of MIC values is fundamental to understanding the potential clinical efficacy of an antibiotic. The following diagram illustrates the logical relationship between the MIC of this compound for a specific pathogen and the interpretive criteria.
Caption: Interpretation of MIC values for this compound susceptibility.
References
Safety Operating Guide
Proper Disposal of Cefovecin: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of unused or expired Cefovecin is a critical component of laboratory safety and chemical management. Adherence to proper disposal protocols minimizes the risk of environmental contamination and potential harm to humans and animals.[1] This guide provides essential, step-by-step procedures for the disposal of this compound, in both its lyophilized powder and reconstituted forms.
Priority Disposal Methods
The most responsible methods for disposing of unused veterinary medications like this compound are through authorized take-back programs.[1][2] These programs are designed to handle pharmaceutical waste in a safe and regulated manner.
1. Drug Take-Back Programs:
-
The U.S. Food and Drug Administration (FDA) and the American Veterinary Medical Association (AVMA) recommend utilizing community drug take-back programs as the preferred method of disposal.[1][2]
-
To locate an authorized collection site, researchers can:
2. DEA Authorized Collectors:
-
The Drug Enforcement Administration (DEA) provides an online tool to find registered collection sites for medication disposal.[2] These collectors are equipped to handle and dispose of pharmaceuticals safely.[2]
Disposal in Household Trash (When Take-Back Programs are Unavailable)
In the absence of a readily available take-back program, this compound can be disposed of in the trash with specific precautions to render it undesirable and prevent accidental exposure.[3] It is crucial to note that this compound should never be flushed down the toilet or washed down the sink, as wastewater treatment facilities cannot entirely remove pharmaceutical contaminants.[1][3][4]
Step-by-Step Household Disposal Procedure:
-
Obscure Personal Information: If applicable, remove or black out all personal and patient information from the vial label to protect privacy.[1] However, ensure the drug name and concentration remain visible.[1]
-
Render the Medication Unpalatable:
-
Contain and Seal: Place the mixture in a sealed container, such as a sealable plastic bag, to prevent leakage.[3]
-
Final Disposal: The sealed container can then be placed in the regular trash.[3]
Disposal of Sharps
If this compound was administered in a laboratory setting, all used needles and syringes must be disposed of in a designated sharps container immediately after use.[4] These containers should be obtained through your institution's environmental health and safety office or a licensed medical waste vendor. Do not attempt to remove the needle from the syringe.[4] Once the sharps container is approximately three-quarters full, it should be disposed of according to community or institutional guidelines.[3][4]
Key Considerations for this compound
-
Expiration: Reconstituted this compound (Convenia) must be discarded 56 days after mixing.[3][4] It should be stored in the refrigerator and protected from light.[4][5]
-
Environmental Impact: While not classified as environmentally hazardous, large or frequent spills should be prevented from entering the environment.[6][7] Avoid discharge into drains, water courses, or onto the ground.[6][7][8]
The following workflow diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
Ecotoxicity Data
The following table summarizes available ecotoxicity data for this compound sodium, highlighting its potential impact on various aquatic organisms. While not classified as ecotoxic, this data underscores the importance of preventing its release into the environment.[9]
| Species | Test Type | Duration | Result |
| Daphnia magna (Water Flea) | EC50 | 48 Hours | >1000 mg/L |
| Mysidopsis bahia (Mysid Shrimp) | LC50 | 48 Hours | 580 mg/L |
| Cyprinodon variegatus (Sheepshead Minnow) | LC50 | 48 Hours | 770 mg/L |
| Anabaena flos-aquae (Cyanobacteria) | ErC50 | 72 Hours | > 6.32 µg/l |
Data sourced from Safety Data Sheets for this compound Sodium for Injection.[6][9]
References
- 1. Disposal of unwanted medications | American Veterinary Medical Association [avma.org]
- 2. Proper Disposal of Unused Veterinary Medications: A Guide — Bhatt Integrative Veterinary Specialty [bhattvetspecialty.com]
- 3. uppereastvet.com [uppereastvet.com]
- 4. brilliantvets.com [brilliantvets.com]
- 5. This compound | VCA Animal Hospitals [vcahospitals.com]
- 6. www2.zoetis.co.nz [www2.zoetis.co.nz]
- 7. zoetisus.com [zoetisus.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. www2.zoetis.co.nz [www2.zoetis.co.nz]
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Cefovecin
For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when handling active pharmaceutical ingredients such as Cefovecin. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. This compound, a cephalosporin (B10832234) antibiotic, can cause allergic skin reactions, and individuals with a known hypersensitivity to beta-lactam antibiotics (penicillins and cephalosporins) should exercise particular caution.[1][2][3] Adherence to strict safety protocols is crucial to mitigate these risks.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is necessary for comprehensive protection when handling this compound. The required level of PPE may vary depending on the specific laboratory procedure and the scale of operation.
| Activity | Required PPE | Specifications |
| Weighing and Compounding (Dry Powder) | - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown | - In case of insufficient ventilation, wear suitable respiratory equipment.[1][2]- Safety glasses with side shields are recommended if contact is likely.[1][2]- Wear protective, impervious gloves.[1][2]- Wear a lab coat or impervious protective clothing, especially for bulk processing operations.[1][2] |
| Handling Solutions | - Eye/Face Protection- Hand Protection- Lab Coat | - Safety glasses with side shields are recommended.[1][2]- Protective gloves should be worn.[1][2]- A dedicated lab coat is advised. |
| Cleaning Spills | - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown | - For spills involving dust, wear appropriate respiratory protection.[1][3]- Safety glasses with side shields are recommended.[1][2]- Wear protective gloves.[1][2]- Wear a lab coat or impervious protective clothing.[1][2] |
Occupational Exposure Limit:
| Substance | Type | Value |
| This compound sodium | TWA | 1000 µg/m³ |
Source: Zoetis Safety Data Sheet[1][2]
Experimental Protocol: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is as critical as selecting the right equipment to prevent contamination.
Donning Sequence:
-
Hand Hygiene: Thoroughly wash hands with soap and water.
-
Gown/Lab Coat: Put on the lab coat or gown, ensuring it is securely fastened.
-
Respiratory Protection (if required): If handling powder or there is a risk of aerosolization, put on your respirator and ensure a proper fit.
-
Eye Protection: Put on safety glasses with side shields.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the gown or lab coat.
Doffing Sequence:
-
Gloves: Remove gloves by peeling them off away from your body, turning them inside out as you remove them.
-
Gown/Lab Coat: Untie or unfasten the gown and peel it away from your body, turning it inside out as you remove it.
-
Hand Hygiene: Wash hands thoroughly.
-
Eye Protection: Remove safety glasses from the back.
-
Respiratory Protection: Remove the respirator from the back without touching the front.
-
Final Hand Hygiene: Wash hands again thoroughly with soap and water.
Safe Handling and Storage
-
Engineering Controls: Use in a well-ventilated area.[1][4] If applicable, use process enclosures or local exhaust ventilation to maintain airborne levels below recommended exposure limits.[1][2]
-
Handling Practices: Avoid contact with eyes, skin, and clothing.[1][2] Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][2] Wash thoroughly after handling.[1][2]
-
Storage: Store in a refrigerator at 2-8°C, protected from light.[1] Do not freeze.[1] Keep the container tightly closed.[1]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[1][5] Seek medical attention if irritation develops and persists.[1]
-
Skin Contact: Remove contaminated clothing immediately and wash the skin with soap and water.[1][5] If a skin rash or irritation occurs, get medical advice.[1]
-
Inhalation: Move the person to fresh air.[1][5] If breathing is difficult, seek medical attention.[5]
-
Ingestion: Rinse the mouth with water.[5] Do not induce vomiting.[5] Call a physician or poison control center immediately.[2][5]
Disposal Plan
Dispose of unused this compound and contaminated waste in accordance with local, regional, and national regulations.[1] Excess and expired materials should be offered to a licensed hazardous material disposal company.[5] Do not flush down the toilet or wash down the sink.[6] Used needles and syringes should be placed in a designated sharps disposal container.[6]
Diagrams
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
